molecular formula C14H25N3O4S B1666883 Alitame CAS No. 80863-62-3

Alitame

Numéro de catalogue: B1666883
Numéro CAS: 80863-62-3
Poids moléculaire: 331.43 g/mol
Clé InChI: IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alitame (CAS 80863-62-3) is a high-intensity, low-calorie dipeptide sweetener developed from the amino acids L-aspartic acid and D-alanine, and a novel amine derived from thietane . It is approximately 2000 times sweeter than sucrose (table sugar), making it about ten times sweeter than aspartame, and is characterized by a clean, sugar-like taste without the bitter or metallic aftertaste associated with some other artificial sweeteners . This combination of high potency and favorable taste profile makes it a compound of significant interest in food science research for the development of reduced-calorie beverages, baked goods, confectionery, dairy products, and tabletop sweeteners . For researchers, this compound offers several advantageous properties. It exhibits superior stability under heat and across a wider pH range compared to aspartame, making it a suitable model compound for studying sweetener applications in products that require pasteurization or hot processing, such as baked goods . From a metabolic and safety research perspective, this compound is significantly absorbed and hydrolyzed in the body . Unlike aspartame, it does not contain phenylalanine, which allows for its study in contexts relevant to the entire population, including individuals with phenylketonuria (PKU) . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has allocated an Acceptable Daily Intake (ADI) of 0–1 mg per kg of body weight . This compound is approved for use in various foods in several countries, including Australia, New Zealand, Mexico, and China; its petition for use in the United States has been withdrawn . Key Research Applications: • Study of high-potency sweeteners in food and beverage matrices. • Metabolic studies and investigation of dietary sweeteners' effects. • Sensory science research due to its clean, sucrose-like taste profile. • Stability analysis of ingredients in thermally processed and low-pH products. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Propriétés

IUPAC Name

3-amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBOUFAWPCPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861032
Record name 3‐Amino‐3‐({1‐[(2,2,4,4‐tetramethylthietan‐3‐ yl)carbamoyl]ethyl}carbamoyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80863-62-3
Record name Alitame
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Alitame chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alitame is a high-potency dipeptide sweetener, approximately 2000 times sweeter than sucrose (B13894).[1] Developed by Pfizer in the early 1980s, it is known chemically as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] This guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound. It also delves into its interaction with sweet taste receptors and its metabolic fate. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers and professionals in related fields.

Chemical Structure and Nomenclature

This compound is a dipeptide composed of L-aspartic acid and D-alanine, with a C-terminal amide linkage to a novel amine, 2,2,4,4-tetramethylthietanylamine.[3]

IUPAC Name: (3S)-3-amino-4-[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid.[2]

Molecular Formula:

  • Anhydrous: C₁₄H₂₅N₃O₄S[2]

  • Hydrate: C₁₄H₂₅N₃O₄S · 2.5 H₂O

Chemical Structure:

Alitame_Structure cluster_aspartic_acid L-Aspartic Acid Moiety cluster_alanine D-Alanine Moiety cluster_thietane Thietane Amine Moiety Asp C1 COOH C2 CH C2->C1 C3 CH₂ C2->C3 N1 NH₂ C2->N1 C5 CH C2->C5 Peptide Bond C4 COOH C3->C4 Ala C6 CH₃ C5->C6 C7 C=O C5->C7 N2 NH C7->N2 Amide Bond Thiet C8 CH C8->N2 C9 C(CH₃)₂ C8->C9 C10 C(CH₃)₂ C8->C10 S S C9->S C10->S

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white, crystalline, odorless, and non-hygroscopic powder.[3] It possesses a clean, sweet taste similar to sucrose without any significant aftertaste.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 331.43 g/mol (anhydrous)[2]
376.5 g/mol (hydrate)
Melting Point 136-147 °C[3]
Sweetness Potency ~2000 times sweeter than sucrose[1]
~10 times sweeter than aspartame (B1666099)[1]
Solubility (at 25°C) Water: 13.1% (w/v) at isoelectric pH (5.6)
Methanol: 41.9% (w/v)
Ethanol: 61.0% (w/v)
Propylene Glycol: 53.7% (w/v)
Chloroform: 0.02% (w/v)
n-Heptane: 0.001% (w/v)
Optical Activity [α]²⁵_D: +40° to +50° (c=1 in water)
Isoelectric Point (pI) 5.6

Stability

This compound exhibits greater stability than aspartame, particularly under neutral and acidic conditions and at elevated temperatures. Its half-life under hot or acidic conditions is approximately twice that of aspartame.[2]

Table 2: Stability of this compound

ConditionStability
pH 2-8 Stable
Neutral pH (6-8) at room temperature Stable for many years
Acidic conditions (pH 2-3) at room temperature Long half-life
Dry, room temperature Stable
Elevated temperatures Undergoes degradation
Solution at low pH Undergoes degradation

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process:

  • Intermediate Synthesis: The synthesis begins with the preparation of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[3]

  • Coupling Reaction: These two intermediates are then reacted together.[3]

  • Purification: The crude product is isolated and purified through the crystallization of an this compound-4-methylbenzenesulfonic acid adduct.[3]

  • Final Product: Further purification steps are carried out, followed by recrystallization from water to yield the final hydrated this compound product.[3]

Alitame_Synthesis Intermediate1 (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid Crude_this compound Crude this compound Intermediate1->Crude_this compound Intermediate2 (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide Intermediate2->Crude_this compound Alitame_Salt This compound-4-methylbenzenesulfonic acid adduct Crude_this compound->Alitame_Salt Crystallization Purified_this compound Purified this compound Alitame_Salt->Purified_this compound Purification Final_Product This compound (hydrated) Purified_this compound->Final_Product Recrystallization from water

Caption: General synthesis workflow for this compound.

Purification by Crystallization

Protocol:

  • Dissolve the impure this compound sample in a minimal amount of hot water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

  • Dry the purified crystals in a desiccator under vacuum.

Determination of Melting Point

Protocol:

  • Finely powder a small amount of the dry this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.[4]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

Determination of Solubility

Protocol (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

Protocol for Determination in Food Matrix:

  • Sample Preparation:

    • For liquid samples (e.g., beverages), dilute with water and filter through a 0.45 µm syringe filter.

    • For solid samples, homogenize the sample, extract with a suitable solvent (e.g., water or a buffer solution), centrifuge, and filter the supernatant.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~4.0).[7] A typical gradient might start with a lower concentration of acetonitrile and increase over the run.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector at 210 nm.[7]

    • Injection Volume: 20 µL.[6]

  • Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Sweet Taste Signaling Pathway

The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells in the taste buds.

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC Phospholipase Cβ2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Na⁺ influx leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Signals

Caption: this compound Sweet Taste Signaling Pathway.

The binding of this compound to the T1R2/T1R3 receptor activates a G-protein called gustducin. This initiates a signaling cascade involving the activation of phospholipase Cβ2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[8] The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to an influx of sodium ions and depolarization of the taste receptor cell.[9] This depolarization triggers the release of ATP, which acts as a neurotransmitter, sending a signal to the brain that is perceived as a sweet taste.[9]

Metabolism and Degradation

Following oral ingestion, a portion of this compound is not absorbed and is excreted in the feces. The absorbed portion is hydrolyzed in the small intestine into its constituent components: L-aspartic acid, D-alanine, and 2,2,4,4-tetramethyl-3-thietanylamine.

  • L-Aspartic Acid: Enters the body's amino acid pool and is metabolized through normal pathways.

  • D-Alanine and 2,2,4,4-tetramethyl-3-thietanylamine: These are further metabolized before excretion. In humans, the alanine (B10760859) amide fragment is partially conjugated with glucuronic acid.[10]

Alitame_Metabolism This compound This compound Hydrolysis Hydrolysis (Small Intestine) This compound->Hydrolysis Excretion_Feces Excretion in Feces This compound->Excretion_Feces Unabsorbed Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide D-Alanine Amide Hydrolysis->Alanine_Amide Thietane_Amine 2,2,4,4-tetramethyl-3-thietanylamine Hydrolysis->Thietane_Amine Amino_Acid_Pool Amino Acid Pool Aspartic_Acid->Amino_Acid_Pool Conjugation Conjugation with Glucuronic Acid Alanine_Amide->Conjugation Thietane_Amine->Conjugation Metabolism Normal Metabolism Amino_Acid_Pool->Metabolism Excretion_Urine Excretion in Urine Conjugation->Excretion_Urine

Caption: Metabolic Pathway of this compound.

The primary degradation pathway of this compound in aqueous solutions involves the hydrolysis of the amide bond, leading to the formation of aspartic acid and the corresponding alanine amide derivative. Under more severe conditions, further degradation can occur.

Conclusion

This compound is a potent and stable dipeptide sweetener with a favorable taste profile. Its chemical and physical properties, particularly its high sweetness and enhanced stability compared to first-generation dipeptide sweeteners, make it a valuable tool for the food and pharmaceutical industries. A thorough understanding of its synthesis, analytical methodologies, and biological interactions is crucial for its effective and safe application. This guide provides a comprehensive technical overview to support further research and development in the field of sweeteners and related areas.

References

In-Depth Technical Guide to the Synthesis of Alitame

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis pathways for alitame, a high-intensity dipeptide sweetener. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the primary synthetic routes, precursor synthesis, and available experimental protocols, with a focus on chemical methodologies.

This compound: An Overview

This compound is a dipeptide amide sweetener derived from L-aspartic acid, D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanylamine. It is approximately 2000 times sweeter than sucrose (B13894) and is known for its clean, sugar-like taste.[1] Two primary synthesis pathways have been described in the literature, each involving the preparation of key intermediates followed by a final condensation step.

Synthesis Pathway 1: Route via Thiazolidine Acetic Acid Intermediate

This pathway involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[1][2]

Precursor Synthesis

1. (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid:

2. (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide:

The synthesis of this precursor involves the formation of an amide bond between D-alanine and 3-amino-2,2,4,4-tetramethylthietane. The synthesis of 3-amino thietane (B1214591) derivatives can be achieved through various methods, though a specific protocol for the 2,2,4,4-tetramethyl substituted version is not explicitly detailed in the available literature.[4]

Final Condensation and Purification

The two precursors, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide, are reacted to form the this compound molecule. The final product is then isolated and purified. A common purification method involves the crystallization of an this compound-4-methylbenzenesulfonic acid adduct, followed by further purification steps and recrystallization from water.[1]

Synthesis Pathway 2: Route via N-thiocarboxyanhydride Intermediate

This alternative pathway involves the reaction of 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane with L-aspartic acid N-thiocarboxyanhydride.[5]

Precursor Synthesis

1. 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane:

This intermediate is formed by creating an amide linkage between D-alanine and 3-amino-2,2,4,4-tetramethylthietane.

2. L-aspartic acid N-thiocarboxyanhydride:

The synthesis of L-aspartic acid N-thiocarboxyanhydride can be achieved by reacting an N-alkoxy-thiocarbonyl L-aspartic acid with a phosphorous trihalide in a lower alkyl acetate (B1210297) solvent. The product precipitates out of the solution and can be recovered in a pure form.

Experimental Protocol: Final Condensation and Purification

The following protocol outlines the final step of this synthesis pathway:

  • Dissolve 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water.

  • Add L-aspartic acid N-thiocarboxyanhydride in portions with vigorous stirring, while maintaining the pH of the solution between 8.5 and 9.5.[5]

  • After the addition is complete, adjust the pH to 5.5.

  • Slowly add p-toluenesulfonic acid monohydrate over one hour to precipitate the crystalline p-toluenesulfonate salt of this compound.[5]

  • Collect the precipitated salt by filtration.

  • To obtain the free this compound, the salt is treated with a liquid anion exchange resin (e.g., Amberlite LA-1) in a biphasic system of dichloromethane (B109758) and deionized water. After stirring for one hour, the aqueous layer containing this compound is separated, treated with carbon for decolorization, filtered, and cooled to crystallize the final product.

Enzymatic Synthesis of an this compound Precursor

An alternative, enzymatic approach has been reported for the synthesis of an this compound precursor, N-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amide.

Experimental Protocol: Enzymatic Synthesis
  • Substrates: N-benzyloxycarbonyl-L-aspartic acid diethyl ester and D-alanine amide.

  • Enzyme: α-chymotrypsin.

  • Reaction Conditions: A eutectic mixture of the substrates is formed using DMSO and MEA as adjuvants. A substrate mixture containing 9% DMSO, 18% MEA, and 12% water results in a low eutectic temperature of 27°C. The reaction is carried out at 37°C.[6]

  • Molar Ratio: The optimal molar ratio of the acyl acceptor (D-alanine amide) to the acyl donor (N-benzyloxycarbonyl-L-aspartic acid diethyl ester) is 1:1.[6]

  • Yield: Under these conditions, a conversion yield of 70.3% (mol/mol) has been reported.[6]

Quantitative Data Summary

StepReactantsProductReagents/ConditionsYieldReference
Pathway 2: Final Condensation 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane, L-aspartic acid N-thiocarboxyanhydrideThis compoundWater, pH 8.5-9.5, then pH 5.5 with p-toluenesulfonic acidN/A[5]
Enzymatic Precursor Synthesis N-benzyloxycarbonyl-L-aspartic acid diethyl ester, D-alanine amideN-benzyloxycarbonyl-L-aspartic acid ethyl ester-D-alanine amideα-chymotrypsin, 37°C, eutectic mixture with 9% DMSO, 18% MEA, 12% water70.3%[6]

Note: "N/A" indicates that the specific quantitative yield for this step was not available in the searched literature.

Synthesis Pathway Diagrams

Alitame_Synthesis_Pathway_1 cluster_precursors Precursor Synthesis cluster_final_step Final Synthesis and Purification Thiourea (B124793) Thiourea Thiazolidine_Intermediate (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid Thiourea->Thiazolidine_Intermediate Haloacetic_Acid Haloacetic_Acid Haloacetic_Acid->Thiazolidine_Intermediate Alitame_Crude This compound Thiazolidine_Intermediate->Alitame_Crude D_Alanine D_Alanine Propanamide_Intermediate (R)-2-amino-N-(2,2,4,4-tetramethyl -3-thietanyl) propanamide D_Alanine->Propanamide_Intermediate Thietanylamine 3-amino-2,2,4,4- tetramethylthietane Thietanylamine->Propanamide_Intermediate Propanamide_Intermediate->Alitame_Crude Alitame_Salt This compound-4-methylbenzene- sulfonic acid adduct Alitame_Crude->Alitame_Salt Crystallization Alitame_Pure Purified this compound Alitame_Salt->Alitame_Pure Purification & Recrystallization

Caption: Synthesis Pathway 1 for this compound.

Alitame_Synthesis_Pathway_2 cluster_precursors Precursor Synthesis cluster_final_step Final Synthesis and Purification D_Alanine D_Alanine Alaninamido_Intermediate 3-(D-alaninamido)-2,2,4,4,- tetramethylthietane D_Alanine->Alaninamido_Intermediate Thietanylamine 3-amino-2,2,4,4- tetramethylthietane Thietanylamine->Alaninamido_Intermediate Alitame_Crude This compound Alaninamido_Intermediate->Alitame_Crude pH 8.5-9.5 L_Aspartic_Acid_Derivative N-alkoxy-thiocarbonyl L-aspartic acid NTA_Intermediate L-aspartic acid N-thiocarboxyanhydride L_Aspartic_Acid_Derivative->NTA_Intermediate Phosphorous_Trihalide Phosphorous Trihalide Phosphorous_Trihalide->NTA_Intermediate NTA_Intermediate->Alitame_Crude Alitame_Salt This compound p-toluenesulfonate salt Alitame_Crude->Alitame_Salt p-toluenesulfonic acid, pH 5.5 Alitame_Pure Purified this compound Alitame_Salt->Alitame_Pure Anion Exchange & Crystallization

Caption: Synthesis Pathway 2 for this compound.

References

Alitame: A Physicochemical Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physicochemical Properties of the High-Intensity Sweetener, Alitame.

Introduction

This compound is a second-generation dipeptide amide artificial sweetener known for its intense sweetness, approximately 2000 times that of sucrose.[1][2] Developed by Pfizer in the early 1980s, it is synthesized from the amino acids L-aspartic acid and D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanyl amine.[3][4] Unlike its predecessor, aspartame (B1666099), this compound was engineered for superior hydrolytic stability, broadening its applicability in food and pharmaceutical formulations.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental methodologies, and pathway visualizations tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide, is a white, crystalline, odorless, and non-hygroscopic powder.[3][5] Its structure, which features a unique terminal amide group instead of a methyl ester, is key to its enhanced stability.[5]

Alitame_Structure cluster_aspartic_acid L-Aspartic Acid Moiety cluster_alanine D-Alanine Moiety cluster_thietane Thietanyl Amine Moiety N1 H₂N C1 CH N1->C1 C2 C=O C1->C2 C3 CH₂ C1->C3 N2 NH C2->N2 Dipeptide Bond C4 COOH C3->C4 C5 CH N2->C5 C6 C=O C5->C6 C7 CH₃ C5->C7 N3 NH C6->N3 Amide Bond C8 CH N3->C8 C9 C(CH₃)₂ C8->C9 S1 S C10 C(CH₃)₂ S1->C10 C9->S1 C10->C8

Figure 1: Chemical Structure of this compound

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula Anhydrous: C₁₄H₂₅N₃O₄S Hydrated: C₁₄H₂₅N₃O₄S · 2.5 H₂O [2][3][6][7][8]
Molecular Weight Anhydrous: 331.43 g/mol Hydrated: 376.5 g/mol [1][2][6]
Appearance White, crystalline, non-hygroscopic powder [3][5][9]
Taste Clean, sweet taste, ~2000x sweeter than sucrose [1][9]
Melting Point 136–147 °C (Decomposition) [5][10]
Isoelectric Point (pI) 5.6 - 5.7 [3][5]
pKa (Strongest Acidic) 3.44 (Predicted) [No new reference]
pKa (Strongest Basic) 8.23 (Predicted) [No new reference]

| LogP | -2.6 (Predicted) |[6][8] |

Solubility

This compound exhibits high solubility in water and other polar solvents, a desirable characteristic for liquid formulations.[5] Its solubility is pH-dependent, with minimum solubility observed at its isoelectric point (pI) of approximately 5.7.[5] As the pH deviates from the pI, or as the temperature increases, its solubility in aqueous solutions rapidly increases.[5][9] Conversely, this compound is virtually insoluble in nonpolar, lipophilic solvents such as oils and chloroform.[5]

Table 2: Solubility of this compound in Various Solvents at 25°C

Solvent Solubility (% w/v) Reference(s)
Water (at pI 5.7) 13.1% (or ~130 g/L) [1][5][9]
Methanol 41.9% [No new reference]
Ethanol 61.0% [1]
Propylene Glycol 53.7% [1]
Chloroform 0.02% [1]

| n-Heptane | 0.001% | [No new reference] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14]

Methodology:

  • Preparation: Prepare a series of sealed vials containing a fixed volume of the desired solvent (e.g., deionized water, buffered solutions at various pH values).

  • Addition of Solute: Add an excess amount of this compound powder to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.[14]

  • Equilibration: Place the sealed vials in a thermostated shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[12][13]

  • Phase Separation: After equilibration, cease agitation and allow the samples to rest at the constant temperature for a sedimentation period (e.g., 24 hours) to allow undissolved solids to settle.[12] To ensure complete separation of the solid and liquid phases, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes).[12]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with the appropriate solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[12]

Solubility_Workflow start Start prep Prepare Solvent Vials start->prep add Add Excess this compound prep->add equilibrate Equilibrate in Shaker Bath (e.g., 24-72h at 25°C) add->equilibrate separate Centrifuge for Phase Separation equilibrate->separate sample Sample & Dilute Supernatant separate->sample analyze Quantify this compound (e.g., HPLC-UV) sample->analyze end End analyze->end

Figure 2: Workflow for Solubility Determination

Stability Profile

This compound demonstrates significantly greater stability compared to aspartame, particularly under thermal stress and across a wider pH range.[2][5] It is stable in dry, room-temperature conditions.[9] In aqueous solutions, its stability is a function of pH and temperature. The primary degradation pathway involves the hydrolysis of the aspartyl-alanine dipeptide bond, which yields L-aspartic acid and D-alanine-amide, both of which are non-sweet.[5][9] A slower, two-stage degradation process via a β-aspartic isomer has also been noted.[9]

Table 3: Aqueous Stability of this compound

Condition Half-Life (t₁/₂) Reference(s)
pH 5-8, Room Temperature ~5 years [1]
pH 3-4, Room Temperature ~1.5 years [1]
pH 2, Room Temperature ~1 year [1]
pH 4, Room Temperature ~2 years [1]
pH 7-8, 100°C Hours to Days [5]

| 115°C | 2.1 hours |[1] |

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active substance over time while also separating it from any potential degradation products.[15][16]

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 3, 5, 7) or in the final product matrix.

  • Storage Conditions: Aliquot the solutions into sealed containers and store them under controlled "real-time" (e.g., 25°C/60% RH) and "accelerated" (e.g., 40°C/75% RH) stability conditions. Additional stress conditions (e.g., high temperature, exposure to light, oxidative stress) can also be applied to identify potential degradation pathways.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

  • HPLC Analysis:

    • System: Use a validated HPLC system equipped with a UV or Photodiode Array (PDA) detector. A common setup would involve a C18 reversed-phase column.[15]

    • Mobile Phase: An isocratic or gradient mobile phase is developed to achieve optimal separation between the intact this compound peak and all degradation product peaks. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[15]

    • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance. A PDA detector is advantageous as it can help assess peak purity.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or percentage of remaining this compound against time for each condition.

    • Use linear regression analysis on the degradation data to determine the degradation rate constant and calculate the shelf-life or half-life (t₁/₂) of the compound under each condition.[17]

Stability_Workflow start Start prep Prepare this compound Solutions in Target Matrix/Buffers start->prep store Store Samples at Defined Conditions (Temp, pH, Light) prep->store sample Withdraw Samples at Timed Intervals store->sample hplc Analyze via Stability- Indicating HPLC Method sample->hplc data Quantify Peak Area & Assess Degradants hplc->data kinetic Plot Concentration vs. Time & Determine Degradation Rate data->kinetic end End kinetic->end

Figure 3: Workflow for HPLC Stability Testing

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, thereby affecting its solubility, membrane permeability, and receptor binding.[18] As a dipeptide, this compound has ionizable amino and carboxylic acid groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining pKa values.[18][19][20][21]

Methodology:

  • System Calibration: Calibrate a potentiometer and a combined pH electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in purified, degassed water (or a suitable co-solvent for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[19][20] Maintain a constant ionic strength using a background electrolyte like KCl (e.g., 0.15 M).[19]

  • Titration:

    • Place the sample solution in a thermostated vessel on a magnetic stirrer.

    • If determining the pKa of the carboxylic acid group, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

    • If determining the pKa of the amino group, first acidify the sample solution (e.g., to pH 2 with 0.1 M HCl) and then titrate with the strong base.[19][20]

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region, which is identified as the inflection point on the titration curve (or the peak of the first derivative plot).[20][22] The experiment should be performed in triplicate.[19]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is applicable if the compound possesses a chromophore near an ionizable group, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[22][23][24][25]

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range that brackets the expected pKa of this compound.

  • Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to create a series of samples with constant total drug concentration but varying pH.[23][24]

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.[22]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a chosen wavelength against the pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[22][23] The data can be fitted to the Henderson-Hasselbalch equation to determine a precise pKa value.[26]

Mechanism of Sweet Taste Perception

The sensation of sweetness from this compound is initiated by its interaction with a specific G-protein coupled receptor (GPCR) located on the surface of taste receptor cells in the mouth.[27] This sweet taste receptor is a heterodimer composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[27][28][29]

The binding of this compound to the T1R2/T1R3 receptor, likely within the Venus flytrap domain of the T1R2 subunit and potentially other sites, induces a conformational change in the receptor.[29][30] This change activates an intracellular G-protein, gustducin (B1178931). The activated α-subunit of gustducin then initiates a downstream signaling cascade, leading to the activation of phospholipase Cβ2 (PLCβ2).[28] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The rise in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions, depolarization of the taste cell, and subsequent release of ATP as a neurotransmitter.[28][29] This signal is then transmitted to the brain via gustatory nerve fibers, where it is perceived as a sweet taste.

Sweet_Taste_Pathway cluster_membrane Taste Cell Membrane cluster_cell Intracellular receptor T1R2/T1R3 Sweet Receptor gprotein Gustducin (G-Protein) receptor->gprotein Activates plc PLCβ2 gprotein->plc Activates ip3 IP₃ plc->ip3 Generates trpm5 TRPM5 Channel depolarization Depolarization trpm5->depolarization Na⁺ Influx calhm1 CALHM1/3 Channel atp ATP (Neurotransmitter) calhm1->atp Release This compound This compound This compound->receptor Binds er Endoplasmic Reticulum ip3->er Binds to Receptor on ca_release Ca²⁺ Release er->ca_release ca_release->trpm5 Opens depolarization->calhm1 Opens nerve Gustatory Nerve → Brain (Sweet Perception) atp->nerve

Figure 4: Simplified Sweet Taste Signal Transduction Pathway for this compound

Conclusion

This compound possesses a favorable profile of physicochemical properties, including high sweetness potency, a clean taste profile, good water solubility, and notably superior stability to aspartame under thermal and various pH conditions. These characteristics make it a versatile and robust sweetener for a wide range of applications in the food, beverage, and pharmaceutical industries. A thorough understanding of its solubility, stability kinetics, and pKa values, as detailed in this guide, is essential for formulation development, ensuring product quality, and predicting shelf-life. Furthermore, insight into its interaction with the T1R2/T1R3 sweet taste receptor provides a molecular basis for its sensory properties and a foundation for future research in taste science and sweetener development.

References

Alitame: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alitame, a high-intensity dipeptide sweetener. The document details its chemical and physical properties, analytical methodologies for its quantification, and the current understanding of its interaction with sweet taste receptors.

Core Physicochemical Properties

This compound is a dipeptide-based amide derived from L-aspartic acid and D-alanine.[1] Its chemical name is L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide. The anhydrous form of this compound has a molecular weight of 331.43 g/mol .[2][3][4] It is recognized by the CAS Registry Number 80863-62-3 for its anhydrous form and 99016-42-9 for its hydrated form.[5][6]

PropertyValueReference
CAS Number (Anhydrous) 80863-62-3[5][6]
CAS Number (Hydrate) 99016-42-9[5][6]
Molecular Formula C14H25N3O4S[3][5]
Molecular Weight 331.43 g/mol [2][3][4]
Appearance White, crystalline, non-hygroscopic powder[6][7]
Melting Point 136–147°C[7]
Solubility Soluble in water and polar solvents like methanol (B129727) and ethanol. Insoluble in nonpolar solvents.[3][7]
Isoelectric Point 5.7[7]
Sweetness Approximately 2000 times sweeter than sucrose[1][5]

Synthesis Overview

The synthesis of this compound is a multi-step process. It involves the reaction of two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The resulting product is then isolated and purified. This purification is achieved through the crystallization of an this compound-4-methylbenzenesulfonic acid adduct, which is followed by further purification steps and a final recrystallization from water.[8][9][10]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its degradation products is commonly performed using reverse-phase high-performance liquid chromatography (HPLC).

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the purity of an this compound sample and quantify its primary degradation products, the beta isomer and alanine (B10760859) amide.

Instrumentation:

  • High-Pressure Liquid Chromatograph

  • Constant flow pump

  • UV detector

  • Column: NovaPak C18 reverse phase ion-pair column (15 cm x 0.4 cm) or equivalent

Reagents:

  • Sodium phosphate (B84403), monobasic, monohydrate

  • Sodium 1-octanesulfonate

  • Phosphoric acid (85%)

  • Acetonitrile (B52724) (LC grade)

  • Water (deionized or distilled)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution by dissolving 0.69 g of sodium phosphate, monobasic, monohydrate and 4.32 g of sodium 1-octanesulfonate in 200 ml of water.

    • Adjust the pH of the buffer solution to 2.5 with phosphoric acid.

    • Bring the final volume to 1000 ml with water and filter through a 0.22 µm filter.

    • The mobile phase is a mixture of the buffer solution and acetonitrile in a 3:1 (v/v) ratio.

    • Degas the mobile phase under vacuum before use.[6]

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound reference standard and its impurities (beta isomer and alanine amide) of known concentrations in water.

    • From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the this compound sample and dissolve it in a 10 ml volumetric flask with water to create Test Solution S1.

    • For the analysis of this compound, dilute 5.0 ml of Test Solution S1 to 50 ml with water in a volumetric flask to create Test Solution S2.[6]

  • Chromatographic Conditions:

    • Column: NovaPak C18 reverse phase ion-pair

    • Mobile Phase: 3:1 mixture of phosphate buffer (pH 2.5) with sodium 1-octanesulfonate and acetonitrile

    • Flow Rate: Typically 1.0 ml/min

    • Detection: UV at 217 nm

    • Temperature: Ambient

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject replicate samples of the standard solutions to establish the calibration curve.

    • Inject replicate samples of Test Solution S1 (for impurities) and Test Solution S2 (for this compound).

    • Identify and quantify the peaks based on the retention times and calibration curves of the standards.[6]

Interaction with Sweet Taste Receptors and Signaling Pathway

The sensation of sweetness from this compound is initiated by its interaction with the T1R2/T1R3 G-protein coupled receptor, which is located on the surface of taste receptor cells.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound receptor Sweet Taste Receptor (T1R2/T1R3) This compound->receptor Binds to g_protein G-protein (Gustducin) receptor->g_protein Activates plc Phospholipase Cβ2 (PLCβ2) g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves PIP2 to dag DAG pip2 PIP2 er Endoplasmic Reticulum (ER) ip3->er Binds to ca_ion Ca²⁺ er->ca_ion Releases trpm5 TRPM5 Channel ca_ion->trpm5 Opens depolarization Cell Depolarization trpm5->depolarization Na⁺ influx leads to neurotransmitter Neurotransmitter Release depolarization->neurotransmitter Triggers signal Signal to Brain neurotransmitter->signal Sends

Caption: this compound Sweet Taste Signaling Pathway.

The binding of this compound to the T1R2/T1R3 receptor activates an intracellular G-protein, gustducin.[11] This, in turn, activates the enzyme phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[12] The increased intracellular calcium concentration opens the TRPM5 ion channel, causing an influx of sodium ions and subsequent depolarization of the taste receptor cell.[12] This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is perceived as sweetness.

Toxicology and Safety

This compound has undergone extensive safety evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for this compound. Toxicological studies in animals have been conducted to assess its potential for carcinogenicity and other adverse effects, with regulatory bodies in several countries approving its use in food and beverages.[9]

Stability Profile

This compound exhibits greater stability in hot and acidic conditions compared to aspartame.[5] Its half-life in aqueous solutions at a pH range of 7-8 and at a temperature of 100°C can range from hours to days.[7] The primary degradation pathway involves the hydrolysis of the dipeptide bond, which results in the formation of aspartic acid and the corresponding alanine amide.[2][7]

Experimental Workflow for a Stability Study

Stability_Study_Workflow start Start: Define Study Parameters (Temperature, pH, Timepoints) prepare Prepare this compound Solutions at Target Concentrations and pH start->prepare store Store Samples under Controlled Conditions prepare->store sample Withdraw Samples at Predetermined Timepoints store->sample analyze Analyze Samples using Validated HPLC Method sample->analyze quantify Quantify this compound and Degradation Products analyze->quantify evaluate Evaluate Data and Determine Degradation Kinetics quantify->evaluate end End: Report Findings evaluate->end

Caption: General Workflow for an this compound Stability Study.

References

Alitame Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of alitame, a high-intensity dipeptide sweetener. Understanding the solubility of this compound in various solvents is critical for its application in food and pharmaceutical formulations, ensuring product stability, and optimizing delivery systems. This document outlines quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in this compound Solubility

This compound is a dipeptide composed of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety. Its molecular structure lends it a polar character, which is the primary determinant of its solubility profile. Generally, this compound exhibits high solubility in polar and hydroxyl-containing solvents, while its solubility is limited in nonpolar, lipophilic organic solvents.

Several factors can influence the solubility of this compound, including:

  • Solvent Polarity: this compound's solubility is greatest in polar solvents due to favorable dipole-dipole interactions and hydrogen bonding.

  • pH: As an amino acid derivative, this compound's charge state is pH-dependent. Its solubility in aqueous solutions is lowest at its isoelectric point (pI), which is approximately 5.7.[1] At pH values above or below the pI, the molecule carries a net charge, increasing its interaction with water and thus its solubility.

  • Temperature: The solubility of this compound in most solvents increases with a rise in temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventSolubility (% w/v)Temperature (°C)Notes
Water13.125At isoelectric point (pH 5.7)[1][2]
Ethanol61.0Not Specified
Glycerol53.7Not Specified[1]
Methanol41.9Not Specified
Propylene Glycol53.7Not Specified
Chloroform0.02Not SpecifiedSlightly soluble[1]
n-Heptane0.001Not Specified
DMSO125 mg/mLNot Specified

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following methodology is based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility, and can be adapted for various solvents.[1][2][3][4][5]

Principle

The "flask method" is suitable for substances with a solubility of 10 mg/L or higher and involves creating a saturated solution of the test substance in a chosen solvent. The concentration of the substance in the saturated solution is then determined analytically after achieving equilibrium.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., deionized water, ethanol, etc.) of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

  • pH meter (for aqueous solutions)

Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of this compound and the duration for the main experiment.

  • Sample Preparation: An excess amount of this compound, as determined from the preliminary test, is added to a known volume of the solvent in a flask. The flask is then sealed to prevent solvent evaporation.

  • Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to allow the undissolved solid to settle. The saturated solution is then separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV. A calibration curve is prepared using standard solutions of known this compound concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L, mg/mL, or % (w/v). The experimental conditions, including temperature and pH (for aqueous solutions), must be clearly stated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Monitor until equilibrium is reached C->D E Centrifuge or filter the sample D->E F Collect clear supernatant/filtrate E->F G Quantify this compound concentration (e.g., HPLC) F->G H Calculate and report solubility G->H

Caption: Experimental workflow for determining this compound solubility.

References

Alitame's Interaction with the Sweet Taste Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-potency dipeptide artificial sweetener, approximately 2000 times sweeter than sucrose.[1] Like other sweet-tasting molecules, its sensory perception is initiated by its interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) expressed on the surface of taste receptor cells. This guide provides an in-depth technical overview of the binding affinity of this compound to its receptor, the downstream signaling pathways, and the experimental methodologies used to study these interactions.

The Sweet Taste Receptor: A Heterodimer of TAS1R2 and TAS1R3

The receptor responsible for detecting sweet tastes is a heterodimer composed of two members of the Taste 1 Receptor family: TAS1R2 and TAS1R3. Both subunits are Class C GPCRs, characterized by a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane domain. The binding of sweet ligands, including this compound, to the extracellular domains of the TAS1R2/TAS1R3 heterodimer induces a conformational change that initiates an intracellular signaling cascade, leading to the perception of sweetness.[2]

Quantitative Analysis of Sweetener-Receptor Interactions

SweetenerEC50 (μM)Relative Sweetness (vs. Sucrose)
Neotame2.26 ± 0.23[3]~8000x
Sucralose~60[4]~600x
Aspartame~100[4]~200x
Acesulfame K~274.4~200x
Saccharin~224.5~300-400x
This compound N/A *~2000x [1]

Sweet Taste Receptor Signaling Pathway

The binding of a sweet agonist like this compound to the TAS1R2/TAS1R3 receptor initiates a well-characterized G-protein mediated signaling cascade. The activated receptor couples to the heterotrimeric G-protein gustducin. This leads to the dissociation of the Gα-gustducin subunit and the Gβγ complex. The Gβγ subunits activate phospholipase C-β2 (PLC-β2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent-specific cation channel. The influx of Na+ ions through TRPM5 leads to depolarization of the taste receptor cell, which ultimately results in the release of neurotransmitters and the transmission of a signal to the brain, perceived as sweetness.

Sweet_Taste_Signaling_Pathway This compound This compound TAS1R2_TAS1R3 TAS1R2/TAS1R3 Receptor This compound->TAS1R2_TAS1R3 Binds to G_protein Gustducin (Gαβγ) TAS1R2_TAS1R3->G_protein Activates G_alpha Gα-gust G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC-β2 G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release ER->Ca_release Releases TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

Caption: Sweet Taste Receptor Signaling Pathway.

Experimental Protocols for Assessing Binding Affinity

The functional activity of sweeteners like this compound on the TAS1R2/TAS1R3 receptor is commonly assessed using in vitro cell-based assays. A typical workflow involves the heterologous expression of the receptor subunits in a host cell line, followed by the measurement of a downstream signaling event, such as intracellular calcium mobilization.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for this purpose.

  • Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • The cells are transiently or stably co-transfected with expression plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits. A promiscuous G-protein, such as Gα16, is often co-expressed to couple the receptor activation to the calcium signaling pathway.

2. Calcium Mobilization Assay:

  • Transfected cells are seeded into 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of monitoring fluorescence changes over time.

  • A baseline fluorescence reading is established.

  • Various concentrations of the sweetener (e.g., this compound) are added to the wells.

  • The change in fluorescence intensity upon addition of the sweetener is recorded. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

3. Data Analysis:

  • The fluorescence data is typically normalized to the baseline fluorescence.

  • Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the sweetener concentration.

  • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using a non-linear regression analysis.

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Co-transfection with TAS1R2, TAS1R3, and Gα16 plasmids cell_culture->transfection seeding Seed transfected cells into 96-well plates transfection->seeding dye_loading Load cells with a calcium-sensitive dye seeding->dye_loading fluorescence_reading Measure baseline fluorescence in a FLIPR instrument dye_loading->fluorescence_reading sweetener_addition Add varying concentrations of this compound fluorescence_reading->sweetener_addition record_fluorescence Record fluorescence changes sweetener_addition->record_fluorescence data_analysis Data Analysis: - Normalize data - Generate dose-response curves - Calculate EC50 record_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Sweetener Affinity Assay.

Conclusion

This compound exerts its potent sweet taste through its interaction with the TAS1R2/TAS1R3 heterodimeric receptor. While the precise binding affinity in terms of a published EC50 value remains elusive, the downstream signaling cascade and the methodologies to study these interactions are well-established. Further research, potentially through direct radioligand binding assays or more extensive functional studies, would be beneficial to definitively quantify the binding affinity of this compound and further elucidate its specific interactions within the binding pocket of the sweet taste receptor. This knowledge can aid in the rational design of novel sweeteners and taste modulators for the food and pharmaceutical industries.

References

Alitame: A Comprehensive Technical Guide to its Metabolism and Breakdown Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of alitame, a high-intensity dipeptide sweetener. It covers the absorption, distribution, metabolism, and excretion (ADME) of this compound, details its breakdown products, and presents quantitative data from toxicological and metabolic studies. Furthermore, this guide outlines the experimental protocols typically employed in the analysis of this compound and its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound, a dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amine moiety, undergoes significant metabolic processing following ingestion.[1]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract in various species, including mice, rats, dogs, and humans.[2] Studies in humans have indicated slow but extensive absorption, with plasma radioactivity levels peaking between 8 and 18 hours after ingestion of radiolabeled this compound.[3]

Distribution

Once absorbed, the components of this compound are distributed throughout the body. The aspartic acid portion is expected to enter the endogenous amino acid pool and participate in normal metabolic processes.[1][4]

Metabolism

The metabolism of this compound is a multi-step process primarily involving hydrolysis and subsequent modifications. The principal metabolic pathway involves the hydrolysis of the peptide bond, yielding L-aspartic acid and D-alanine amide.[4]

  • Aspartic Acid Metabolism: The L-aspartic acid component is metabolized through normal physiological pathways.[1][4]

  • Alanine (B10760859) Amide Metabolism: The D-alanine tetramethylthietane amide moiety undergoes further biotransformation. In humans, the major urinary metabolite is the glucuronic acid conjugate of D-alanine tetramethylthietane amide.[1] Other identified metabolites include the sulfoxide (B87167) and sulfone isomers of the alanine amide.[4] In rats and dogs, the alanine amide fragment is also partially acetylated.[2]

Excretion

This compound and its metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[2] In human studies, approximately 90% of an administered radioactive dose was recovered in the urine within five days, while fecal elimination accounted for 2-10%.[3] The majority of the fecal content is unchanged this compound.[2] In rats, urinary excretion is also the dominant route, accounting for 83-95% of the dose within 24 hours.[3] Biliary excretion has been shown to be a minor pathway in rats.[3]

Breakdown Products

The breakdown of this compound can occur through both metabolic processes and chemical degradation under certain conditions.

Metabolic Products

The primary metabolites of this compound identified in biological systems are:

  • Aspartic acid[4]

  • Alanine tetramethylthietane amide[3]

  • Alanine tetramethylthietane amide sulfoxide[3][4]

  • Alanine tetramethylthietane amide sulfone[4]

  • Glucuronic acid conjugate of D-alanine tetramethylthietane amide (major human urinary metabolite)[1]

  • Acetylated alanine amide (in rats and dogs)[2]

Degradation Products

This compound's stability is influenced by pH and temperature. Under harsh conditions, it can degrade via a one-stage process to aspartic acid and its alanine amide.[3][4] A slower, two-stage degradation process can also occur, starting with the formation of its β-aspartic isomer, which then hydrolyzes to aspartic acid and the alanine amide.[3][4][5] Unlike aspartame (B1666099), cyclization to a diketopiperazine has not been reported for this compound.[3]

When heated in the presence of reducing sugars like glucose, this compound can participate in Maillard reactions, leading to the formation of various volatile compounds, including pyrazines, furans, and sulfur-containing heterocyclic compounds derived from the thietane (B1214591) moiety, such as 3-hydroxy-2,2,4,4-tetramethylthietane and 2,2,4,4-tetramethylthietan-3-one.[5]

Quantitative Metabolic Data

The following table summarizes the excretion data for this compound and its metabolites from studies conducted in various species.

SpeciesDoseRouteUrine (% of dose)Feces (% of dose)Major Metabolites/Excreted FormsReference
Human 1 mg/kg bw (¹⁴C-alitame)Oral~90% (over 5 days)2-10% (over 5 days)Alanine tetramethylthietane amide sulfoxide, Glucuronic acid conjugate[3]
Rat (Long-Evans) 5 mg/kg bw (¹⁴C-alitame)Oral83% (males, 24h), 95% (females, 24h)Not specifiedNot specified[3]
Mouse (CD-1) 50 mg/kg bw (¹⁴C-alitame)Gavage77% (24h)Not measuredNot specified[3]
Mouse (CD-1) 0.3% in diet (~350 mg/kg bw)Dietary60%32%Not specified[3]

Experimental Protocols

The study of this compound metabolism typically involves in vivo and in vitro models, utilizing radiolabeled compounds and advanced analytical techniques.

In Vivo Metabolism and Excretion Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., Sprague-Dawley rat).

Methodology:

  • Test Substance: ¹⁴C-labeled this compound is synthesized to facilitate tracking of the parent compound and its metabolites.

  • Animal Model: Male and female Sprague-Dawley rats are used. For biliary excretion studies, bile duct cannulation is performed on a subset of animals.

  • Dosing: A single oral dose of ¹⁴C-alitame (e.g., 5-50 mg/kg body weight) is administered by gavage.[3]

  • Sample Collection:

    • Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days.[3]

    • Blood samples are drawn at various time points to determine plasma radioactivity levels.[3]

    • For bile duct cannulated animals, bile is collected over 48 hours.[3]

    • At the end of the study, key tissues may be harvested to assess distribution.

  • Sample Analysis:

    • Total radioactivity in urine, feces, bile, and plasma samples is quantified using liquid scintillation counting.

    • Metabolite profiling is performed on urine and plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[6][7][8]

    • Structural elucidation of metabolites is achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Analytical Method for Quantification in Food Matrices

Objective: To quantify the amount of this compound in various food products.

Methodology:

  • Sample Preparation:

    • Liquid samples (e.g., beverages) are typically diluted.

    • Solid or semi-solid samples (e.g., jellies, baked goods) are homogenized and extracted with a suitable solvent, such as a methanol/water mixture.[8]

    • The extract is then clarified by centrifugation and filtration.[7]

    • Solid-Phase Extraction (SPE) may be used for sample cleanup and concentration, particularly for complex matrices.[7][9]

  • Chromatographic Separation:

    • Technique: High-Performance Liquid Chromatography (HPLC).[6][8]

    • Column: A reverse-phase column, such as a C18 column, is commonly used.[8]

    • Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]

  • Detection:

    • Detector: A Diode Array Detector (DAD) or UV detector set at a specific wavelength (e.g., 200-210 nm) is often employed for quantification.[6][7][8]

    • Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS or LC-MS/MS).[7]

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound at known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

Alitame_Metabolism This compound This compound Hydrolysis Hydrolysis (Peptidases) This compound->Hydrolysis Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide D-Alanine Tetramethylthietane Amide Hydrolysis->Alanine_Amide Amino_Acid_Pool Endogenous Amino Acid Metabolism Aspartic_Acid->Amino_Acid_Pool Sulfoxidation Sulfoxidation Alanine_Amide->Sulfoxidation Conjugation Glucuronidation (Human) Alanine_Amide->Conjugation Acetylation Acetylation (Rat, Dog) Alanine_Amide->Acetylation Sulfoxide Alanine Amide Sulfoxide Sulfoxidation->Sulfoxide Sulfone_Formation Oxidation Sulfone Alanine Amide Sulfone Sulfone_Formation->Sulfone Glucuronide Glucuronide Conjugate Conjugation->Glucuronide Acetylated Acetylated Alanine Amide Acetylation->Acetylated Sulfoxide->Sulfone_Formation Excretion_Urine Urinary Excretion Sulfoxide->Excretion_Urine Sulfone->Excretion_Urine Glucuronide->Excretion_Urine Acetylated->Excretion_Urine

Figure 1: Metabolic pathway of this compound.

Experimental_Workflow Dosing Oral Dosing (¹⁴C-Alitame in Animal Model) Collection Sample Collection (Urine, Feces, Plasma) Dosing->Collection Quantification Total Radioactivity Quantification (Liquid Scintillation Counting) Collection->Quantification Extraction Sample Preparation (Extraction / Cleanup) Collection->Extraction Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis Separation Metabolite Separation (HPLC) Extraction->Separation Profiling Metabolite Profiling (Radioactivity Detector) Separation->Profiling Identification Metabolite Identification (LC-MS/MS) Separation->Identification Profiling->Data_Analysis Identification->Data_Analysis

Figure 2: Experimental workflow for an in vivo metabolism study.

References

A Technical Guide to the Thermal Stability of Alitame and Other High-Intensity Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of alitame in comparison to other commercially significant high-intensity sweeteners. The information presented herein is intended to assist researchers, scientists, and drug development professionals in formulation, processing, and stability testing of products containing these sweeteners. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of degradation pathways and analytical workflows.

Introduction to High-Intensity Sweeteners and Thermal Stability

High-intensity sweeteners are crucial components in the development of reduced-calorie and sugar-free food and pharmaceutical products. Their efficacy, however, is not solely dependent on their sweetening power but also on their stability under various processing and storage conditions. Thermal stability is a critical parameter, as many manufacturing processes, such as pasteurization, baking, and sterilization, involve elevated temperatures.[1] Degradation of these sweeteners can lead to a loss of sweetness, the formation of off-flavors, and in some cases, the generation of undesirable byproducts.[2][3]

This compound, a dipeptide-based sweetener, is approximately 2,000 times sweeter than sucrose (B13894) and is known for its clean, sugar-like taste.[4] Its chemical structure, featuring L-aspartic acid, D-alanine, and a tetramethylthietanylamine moiety, contributes to its stability profile.[4][5] This guide will compare the thermal stability of this compound with other widely used sweeteners, including aspartame (B1666099), neotame, sucralose (B1001), acesulfame (B1210027) potassium (Ace-K), and saccharin.

Comparative Thermal Stability of High-Intensity Sweeteners

The thermal stability of a sweetener is influenced by factors such as temperature, pH, moisture content, and the presence of other ingredients.[1][6] The following sections and tables summarize the available data on the thermal degradation of this compound and its counterparts.

This compound

This compound generally exhibits good thermal stability, particularly in comparison to aspartame.[5] It is stable during heating, making it suitable for use in processed foods like baked goods.[6] In aqueous solutions at neutral pH, this compound is stable for over a year.[6] Under acidic conditions (pH 2-4), typical of soft drinks, it also demonstrates good stability.[6] However, like all dipeptide-based sweeteners, it can undergo hydrolysis under harsh conditions. The primary degradation pathway involves the hydrolysis of the dipeptide bond to yield aspartic acid and an alanine (B10760859) amide, which are not sweet.[6]

Aspartame

Aspartame is known for its limited thermal stability, particularly in aqueous solutions.[1] Its stability is highly dependent on pH, with maximum stability occurring at approximately pH 4.3.[1] At neutral or alkaline pH, and upon heating, aspartame readily degrades. The main degradation pathways include hydrolysis to its constituent amino acids (aspartic acid and phenylalanine) and their methyl esters, and intramolecular cyclization to form diketopiperazine (DKP), which is not sweet.[2][7]

Neotame

Neotame, a derivative of aspartame, was designed to have improved stability. The addition of a 3,3-dimethylbutyl group to the N-terminus of aspartame sterically hinders the formation of diketopiperazine, significantly enhancing its thermal stability.[8][9] Neotame is stable enough for use in baking and other high-temperature applications.[10] However, at temperatures above 120°C, its ester bonds can hydrolyze, leading to a loss of sweetness.[11]

Sucralose

Sucralose is a trichlorinated sucrose derivative and is generally considered to be heat stable. However, recent studies have indicated that it can degrade at temperatures encountered during cooking and baking.[12] Decomposition can begin at temperatures as low as 119°C, with the potential formation of chlorinated byproducts.[13] The stability of sucralose is also influenced by the food matrix.[12]

Acesulfame Potassium (Ace-K)

Acesulfame K is highly stable over a wide range of temperatures and pH values, making it suitable for baking and pasteurization.[7] Studies have shown no decomposition of acesulfame K under extreme baking conditions.[14][15] Its thermal degradation appears to follow first-order kinetics and is pH-dependent.[14]

Saccharin

Saccharin is one of the most heat-stable artificial sweeteners.[16] It does not decompose at typical food processing temperatures.[16]

Quantitative Data on Thermal Stability

The following tables summarize the quantitative data on the thermal stability of various sweeteners.

Table 1: Decomposition Temperatures of High-Intensity Sweeteners

SweetenerDecomposition Onset Temperature (°C)Melting Point (°C)Analytical MethodReference(s)
This compound 136 - 137100Not Specified[17]
Aspartame ~130 (in the presence of dextrose and maltodextrin)Not applicable (decomposes)TG/DTG[16]
Neotame >120 (hydrolysis of ester bonds)80.9 - 83.4Not Specified[8][11]
Sucralose 119 - 137Not applicable (decomposes)TG-DTA[13][18]
Acesulfame K >200Not applicable (decomposes)Not Specified[7]
Saccharin 203 - 329~225TG/DTA, DSC[16]

Table 2: Half-life and Degradation Kinetics of Sweeteners in Aqueous Solutions

SweetenerCondition (pH, Temperature)Half-lifeDegradation KineticsReference(s)
This compound pH 7-8, 100°CHours to daysHydrolysis[6]
pH 5-8, Room Temperature5 yearsNot Specified[19]
pH 3-4, Room Temperature1.5 yearsNot Specified[19]
115°C2.1 hoursNot Specified[19]
Aspartame pH 4.3, 25°C~300 daysFirst-order[1]
pH 7, 25°CA few daysFirst-order[1]
Neotame pH 4.5, 25°C30 weeksPseudo first-order[10]
pH 3.2, storage for 8 weeks~90% remainsNot Specified[8]
pH 7, 25°C14 daysNot Specified[20]
pH 7, 40°C3 daysNot Specified[20]
pH 7, 80°C4 hoursNot Specified[20]
Acesulfame K pH 5.77, 20°C11.5 years (t90%)First-order[14]

Experimental Protocols for Thermal Stability Analysis

The thermal stability of sweeteners is typically evaluated using thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a sweetener begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of the sweetener (typically 5-10 mg) is placed in a high-purity, inert crucible (e.g., platinum or alumina).[16][21]

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[22]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[16]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to observe endothermic or exothermic transitions associated with decomposition.

Methodology:

  • A small amount of the sweetener sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.[23]

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).[23]

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, while exothermic peaks can indicate decomposition.[5]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of sweetener remaining after exposure to specific thermal conditions and to identify and quantify degradation products.

Methodology:

  • Sample Preparation: Aqueous solutions of the sweetener at known concentrations are prepared in buffers of specific pH values.

  • Thermal Treatment: The solutions are subjected to controlled heating at various temperatures for specific durations.

  • Chromatographic Analysis:

    • An aliquot of the heat-treated sample is injected into an HPLC system.[24]

    • The separation is typically performed on a C18 reversed-phase column.[22][24]

    • The mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.[24]

    • Detection is commonly performed using a UV detector at a wavelength where the sweetener absorbs (e.g., 210 nm for aspartame).[22][24]

  • Quantification: The concentration of the remaining sweetener and any formed degradation products are determined by comparing their peak areas to those of standard solutions of known concentrations.[25]

Visualizations of Degradation Pathways and Analytical Workflows

Degradation Pathways

The following diagrams illustrate the primary thermal degradation pathways for aspartame and sucralose.

Aspartame_Degradation Aspartame Aspartame DKP Diketopiperazine (DKP) Aspartame->DKP Intramolecular Cyclization Hydrolysis_Products Aspartic Acid + Phenylalanine Methyl Ester Aspartame->Hydrolysis_Products Hydrolysis Further_Hydrolysis Aspartic Acid + Phenylalanine + Methanol Hydrolysis_Products->Further_Hydrolysis Further Hydrolysis Sucralose_Degradation Sucralose Sucralose Dechlorination Dechlorination Sucralose->Dechlorination Glycosidic_Cleavage Glycosidic Bond Cleavage Sucralose->Glycosidic_Cleavage Chlorinated_Byproducts Chlorinated Furans, Chloropropanols, etc. Dechlorination->Chlorinated_Byproducts Monosaccharide_Derivatives Chlorinated Monosaccharide Derivatives Glycosidic_Cleavage->Monosaccharide_Derivatives Monosaccharide_Derivatives->Chlorinated_Byproducts Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Treatment cluster_2 Analytical Techniques cluster_3 Data Analysis Sweetener_Solution Prepare Sweetener Solution (Known Concentration, pH) Heating Incubate at Controlled Temperature Sweetener_Solution->Heating TGA Thermogravimetric Analysis (TGA) Sweetener_Solution->TGA DSC Differential Scanning Calorimetry (DSC) Sweetener_Solution->DSC HPLC High-Performance Liquid Chromatography (HPLC) Heating->HPLC Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp DSC->Decomposition_Temp Kinetics Calculate Degradation Kinetics (Half-life) HPLC->Kinetics Byproducts Identify and Quantify Degradation Products HPLC->Byproducts

References

In-Depth Technical Guide to the Shelf-Life and Stability of Pure Alitame

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf-life of pure alitame, a high-intensity dipeptide sweetener. The information presented herein is intended to support research, development, and quality control activities by providing detailed insights into this compound's degradation pathways, stability-indicating analytical methodologies, and quantitative stability data under various stress conditions.

Physicochemical Properties

This compound is a dipeptide of L-aspartic acid and D-alanine, with the C-terminus of the alanine (B10760859) being an N-substituted amide with 2,2,4,4-tetramethylthietanylamine. It is a white, crystalline powder that is freely soluble in water and ethanol. Its high sweetness potency, approximately 2000 times that of sucrose, and clean, sugar-like taste have made it a subject of interest in the food and pharmaceutical industries.[1][2]

Degradation Pathways and Stability Profile

The stability of this compound is significantly influenced by pH and temperature. It is generally more stable than the first-generation dipeptide sweetener, aspartame, particularly in acidic and heated conditions.[1]

Key Degradation Pathways

This compound undergoes degradation through two primary pathways: a one-stage process under harsh conditions and a slower, two-stage process under milder conditions.

  • One-Stage Pathway (Harsh Conditions): Under severe stress, such as high temperature and extreme pH, the peptide bond of this compound can be directly hydrolyzed to yield its constituent amino acid, L-aspartic acid , and the C-terminal amide, D-alanine-N-(2,2,4,4-tetramethyl-3-thietanyl)amide (referred to as alanine amide).

  • Two-Stage Pathway (Milder Conditions): This is the more common degradation route under typical processing and storage conditions.

    • Isomerization: this compound first undergoes intramolecular rearrangement to form its β-aspartyl isomer . This involves the formation of a cyclic imide intermediate followed by hydrolysis, where the peptide bond shifts from the α-carboxyl group of the aspartic acid residue to the β-carboxyl group.

    • Hydrolysis: The β-aspartyl isomer is then hydrolyzed, breaking the peptide bond to form β-aspartic acid and the same alanine amide as in the one-stage pathway.

Unlike aspartame, this compound does not readily form a diketopiperazine (DKP) derivative.

Below is a diagram illustrating the primary degradation pathways of this compound.

Alitame_Degradation Figure 1. Primary Degradation Pathways of this compound cluster_two_stage Two-Stage Pathway (Milder Conditions) This compound This compound (α-L-Aspartyl-D-alanine Amide) Beta_Isomer β-Aspartyl Isomer of this compound This compound->Beta_Isomer Isomerization Aspartic_Acid L-Aspartic Acid This compound->Aspartic_Acid Direct Hydrolysis Alanine_Amide D-Alanine Amide This compound->Alanine_Amide Beta_Isomer->Aspartic_Acid Hydrolysis Beta_Isomer->Alanine_Amide

Caption: Primary degradation pathways of this compound.

Quantitative Stability Data

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The following table summarizes the available quantitative data on the half-life of pure this compound under various conditions.

pHTemperature (°C)Half-lifeReference
2251 year[3]
5-823~4 years[3]
7-8100Hours to days[4]

Experimental Protocols for Stability Studies

A crucial aspect of shelf-life determination is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method. The following are general protocols for subjecting pure this compound to various stress conditions.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Store the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Store the solution at room temperature, monitoring at shorter intervals (e.g., 2, 4, 8 hours) due to faster degradation.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% hydrogen peroxide.

    • Store the solution at room temperature for a specified period (e.g., 24 hours).

    • Withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Store solid this compound powder in a controlled temperature oven at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a known amount of the powder in a suitable solvent for analysis.

  • Photostability Testing:

    • Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples at a specified time point.

The following diagram illustrates a typical workflow for a stability study of pure this compound.

Stability_Workflow Figure 2. Experimental Workflow for this compound Stability Study start Prepare Stock Solution of Pure this compound stress Subject to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Pre-defined Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify this compound and Degradation Products analysis->quantify data Calculate Degradation Rate and Determine Shelf-Life quantify->data end Stability Profile Established data->end

Caption: Experimental workflow for an this compound stability study.

Stability-Indicating HPLC Method

The following is a detailed protocol for a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and its primary degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical ratio might be 70:30 (buffer:organic).
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 20 µL

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the aqueous buffer and filter through a 0.45 µm membrane filter. Mix with the organic modifier in the desired ratio and degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve pure this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the stability samples.

  • Sample Preparation:

    • For solutions from forced degradation studies, neutralize if necessary, and dilute with the mobile phase to a concentration within the calibration range.

    • For solid samples, accurately weigh and dissolve in the mobile phase.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples from the stability study.

  • Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas with those of the standards.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Conclusion

Pure this compound exhibits greater stability compared to aspartame, particularly under acidic and thermal stress. Its primary degradation pathways involve isomerization to a β-aspartyl form followed by hydrolysis, or direct hydrolysis under harsher conditions, yielding L-aspartic acid and D-alanine amide. The provided experimental protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for accurately assessing the shelf-life and stability of pure this compound. This information is critical for the development of stable formulations and for ensuring the quality and safety of products containing this high-intensity sweetener.

References

Alitame: A Technical Guide to Its Core Regulatory and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-potency dipeptide amide sweetener developed by Pfizer in the early 1980s. Structurally, it is derived from L-aspartic acid, D-alanine, and a novel amine, 2,2,4,4-tetramethylthietanylamine.[1] With a sweetness potency approximately 2,000 times that of sucrose, this compound was engineered to overcome some of the stability limitations of aspartame, exhibiting greater resilience under thermal and acidic conditions.[2][3] This guide provides an in-depth overview of this compound's regulatory status, toxicological data, and key chemical and metabolic pathways.

Global Regulatory Status

The regulatory landscape for this compound is mixed, with approvals in several countries but notable absences in major markets like the United States and the European Union.

  • United States (FDA): this compound is not approved for use as a food additive in the United States. A food additive petition was filed in 1986, but the petition was later withdrawn by its then-owner, Danisco. The withdrawal was cited to be for economic reasons, specifically the high cost of raw materials making production uneconomical, rather than due to safety concerns. Consequently, the use of this compound in food products within the U.S. is not permitted.

  • European Union (EFSA): this compound is not authorized for use in the European Union.[4] While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI), the EU has expressed concerns that the maximum use levels proposed in the Codex General Standard for Food Additives (GSFA) could lead to an exceedance of this ADI.[4]

  • Other Regions: this compound has been approved for use in several other countries, including Australia, New Zealand, Mexico, and China .[3] It is identified by the International Numbering System (INS) as number 956 and in Europe with the E-number E956 .[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on regulatory and scientific evaluations.

Table 1: Regulatory and Toxicological Data

Parameter Value Regulatory Body/Source
Acceptable Daily Intake (ADI) 0–1 mg/kg body weight JECFA[5]
No-Observed-Adverse-Effect Level (NOAEL) 100 mg/kg body weight/day JECFA (from 18-month dog study)[1]
INS Number 956 JECFA[6]

| E-Number | E956 | - |

Table 2: Physicochemical and Stability Properties

Parameter Value / Description Source
Relative Sweetness ~2000 times sucrose [2]
Solubility (at 25°C, pH 5.7) 13% in water [2]
Thermal Stability Half-life of 2.1 hours at 115°C [2]

| pH Stability | Stable in the pH range of 2-8. Half-life is ~5 years at room temperature (pH 5-8) and ~1.5 years (pH 3-4). |[2] |

Toxicological Assessment and Key Experimental Findings

JECFA's safety assessment of this compound is based on a comprehensive review of toxicological studies. An ADI could not be allocated at the forty-fourth meeting due to concerns about deficiencies in the available carcinogenicity studies.[1] However, after further statistical analysis and reconsideration at the forty-sixth meeting, the Committee concluded there was no evidence of carcinogenicity.[1]

Key Study for ADI Determination:

  • Study Type: 18-month chronic oral toxicity study.

  • Species: Dogs.

  • Methodology Summary: While the detailed protocol is proprietary, this type of chronic study generally involves administering the test substance daily in the diet to groups of animals at several dose levels, alongside a control group.[7][8] Key endpoints monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues at termination.

  • Key Finding: The study established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg of body weight per day.[1] The ADI of 0-1 mg/kg bw was derived from this NOAEL by applying a 100-fold safety factor.

Carcinogenicity Studies:

  • Study Types: Long-term carcinogenicity bioassays.

  • Species: Rats and mice.

  • Methodology Summary: Standard carcinogenicity studies involve exposing rodents to the test substance for the majority of their lifespan (e.g., 2 years).[9][10] Groups of animals are given different daily doses, and the incidence of tumors is compared between the dosed groups and a concurrent control group.

  • Key Finding: JECFA's review of the available studies concluded that there was no evidence that this compound is carcinogenic.[1]

Metabolism and Synthesis Pathways

Metabolism

Upon ingestion, this compound is readily absorbed and rapidly metabolized. The primary metabolic process involves the hydrolysis of the dipeptide bond. The aspartic acid component enters the body's normal amino acid pool. The alanine (B10760859) amide moiety (2,2,4,4-tetramethylthietane amide) undergoes further modification, with its glucuronic acid derivative being the major metabolite excreted in urine in humans.[11]

Alitame_Metabolism This compound This compound hydrolysis Hydrolysis (Gastrointestinal Tract) This compound->hydrolysis aspartic_acid L-Aspartic Acid hydrolysis->aspartic_acid alanine_amide D-Alanine Amide Moiety hydrolysis->alanine_amide metabolites Primary Metabolites amino_pool Endogenous Amino Acid Pool aspartic_acid->amino_pool conjugation Glucuronidation (Liver) alanine_amide->conjugation glucuronide Alanine Amide Glucuronide conjugation->glucuronide excretion Urinary Excretion glucuronide->excretion

This compound Metabolic Pathway
Chemical Synthesis

This compound is produced via a multi-step chemical synthesis. The core of the process is the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The resulting product is then isolated and purified, often through the crystallization of an this compound-4-methylbenzenesulfonic acid adduct, followed by further purification steps and recrystallization from water.[1][12]

Alitame_Synthesis cluster_intermediates Key Intermediates intermediate1 (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid reaction Coupling Reaction intermediate1->reaction intermediate2 (R)-2-amino-N-(2,2,4,4-tetramethyl -3-thietanyl) propanamide intermediate2->reaction crude_this compound Crude this compound Product reaction->crude_this compound isolation Isolation & Purification crude_this compound->isolation adduct Crystallization as -4-methylbenzenesulfonic acid adduct isolation->adduct final_product Final Product: This compound isolation->final_product Direct Path purification Additional Purification Steps adduct->purification purification->final_product

This compound Synthesis Workflow

References

Unraveling Alitame: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame, a dipeptide-based high-intensity sweetener, has been the subject of extensive research within the food industry for its potent sweetness and favorable stability profile.[1][2] Developed by Pfizer in the early 1980s, it is approximately 2000 times sweeter than sucrose (B13894) and about 10 times sweeter than aspartame (B1666099).[1] Chemically, this compound is L-α-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[3] Unlike aspartame, it does not contain phenylalanine, making it suitable for individuals with phenylketonuria.[1] While its primary application has been as a sugar substitute, its unique chemical structure—a dipeptide amide—warrants a closer examination of its broader biochemical and pharmacological potential.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the largely uncharted territory of this compound's applications beyond sweetening. Although publicly available research on its therapeutic applications is sparse, this document consolidates the existing knowledge on its physicochemical properties, synthesis, metabolism, and its known interactions with biological systems. By providing a comprehensive overview of the fundamental science of this compound, this guide aims to equip researchers with the necessary information to design and execute early-stage investigations into its potential pharmacological activities.

Physicochemical and Quantitative Data

A clear understanding of this compound's fundamental properties is crucial for any experimental design. The following tables summarize the key quantitative data available for this compound.

PropertyValueReference
Chemical Formula C14H25N3O4S[3]
Molar Mass 331.431 g/mol [1]
Sweetness Potency ~2000 times sweeter than sucrose[1][2]
Acceptable Daily Intake (ADI) 0–1 mg/kg body weight[4]
Melting Point 136–147°C[3]
Isoelectric Point (pH) 5.7[3]
Solubility ProfileReference
Water Freely soluble
Ethanol Freely soluble
Polar Solvents (Methanol, Propylene Glycol) Soluble
Nonpolar Solvents (Fats, Oils, Chloroform) Not soluble

Synthesis and Chemical Pathways

Synthesis of this compound

This compound is synthesized through a multi-step process. The core of this synthesis involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[4] The resulting product is then isolated and purified.[4]

This compound Synthesis Pathway cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Final Product Intermediate1 (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid Reaction Multi-step Synthesis Intermediate1->Reaction Intermediate2 (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide Intermediate2->Reaction This compound This compound Reaction->this compound

A simplified diagram of the this compound synthesis pathway.
Metabolism and Excretion

Upon ingestion, this compound is readily absorbed from the gastrointestinal tract.[4] It is composed of two main components: aspartic acid and an alanine (B10760859) amide derivative.[4] The aspartic acid moiety is metabolized through normal physiological pathways.[4] The alanine amide portion, however, undergoes minimal metabolic changes and is primarily excreted in the urine as a glucuronic acid derivative.[4]

This compound Metabolism and Excretion cluster_ingestion Ingestion & Absorption cluster_breakdown Metabolic Breakdown cluster_fate Metabolic Fate cluster_excretion Excretion This compound This compound GIT Gastrointestinal Tract This compound->GIT AsparticAcid Aspartic Acid GIT->AsparticAcid AlanineAmide D-alanine tetramethylthietane amide GIT->AlanineAmide NormalMetabolism Normal Metabolic Pathways AsparticAcid->NormalMetabolism Glucuronidation Glucuronidation AlanineAmide->Glucuronidation Urine Excreted in Urine Glucuronidation->Urine

Metabolic pathway of this compound in the human body.
Interaction with Sweet Taste Receptors

The sweet taste of this compound is mediated by its interaction with the T1R2/T1R3 G-protein coupled receptor. This interaction is believed to occur at a hydrophobic binding site on the receptor.[5] The binding of this compound to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

Sweet Taste Signaling Pathway cluster_receptor Receptor Binding cluster_gprotein G-Protein Activation cluster_enzyme Enzyme Activation cluster_secondmessenger Second Messenger Production cluster_cellular_response Cellular Response This compound This compound Receptor T1R2/T1R3 Receptor This compound->Receptor GProtein Gustducin (G-protein) Receptor->GProtein activates PLC Phospholipase C GProtein->PLC activates IP3 IP3 PLC->IP3 produces Calcium Calcium Release IP3->Calcium Neurotransmitter Neurotransmitter Release Calcium->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Simplified signaling cascade for this compound-induced sweet taste.

Experimental Protocols

While specific protocols for therapeutic research on this compound are not available, established analytical methods for its detection and quantification are well-documented. The following provides a general workflow for the analysis of this compound in a given sample using High-Performance Liquid Chromatography (HPLC).

General Workflow for HPLC Analysis of this compound

This workflow outlines the key steps for determining the presence and concentration of this compound in a sample, such as a food product or a biological matrix.

HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Obtain Sample Extraction Extract this compound Sample->Extraction Filtration Filter Extract Extraction->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Peak Chromatogram->Quantification Results Report Concentration Quantification->Results

A general workflow for the HPLC analysis of this compound.

Methodology Details:

  • Principle: this compound and its related compounds are quantified using reverse-phase ion-pair HPLC.[3]

  • Sample Preparation: The sample is typically homogenized and extracted with a suitable solvent, such as a methanol/water mixture. The extract is then centrifuged and filtered before injection into the HPLC system.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is commonly used.[3]

    • Mobile Phase: A typical mobile phase consists of a buffer solution (e.g., sodium phosphate (B84403) and sodium 1-octanesulfonate at a low pH) mixed with an organic solvent like acetonitrile.[3]

    • Detector: An ultraviolet (UV) detector is used to monitor the absorbance at a specific wavelength, typically around 217 nm.[3]

  • Standard Solutions: Standard solutions of this compound at known concentrations are prepared and run to create a calibration curve for accurate quantification.[3]

Potential Avenues for Future Research

Given the limited scope of current public research, several areas present opportunities for novel investigations into the biological activities of this compound:

  • Interaction with other Dipeptide Receptors/Transporters: As a dipeptide amide, this compound's potential interaction with various peptide transporters (e.g., PepT1, PepT2) or other G-protein coupled receptors that bind peptides could be explored. Such interactions could have implications for nutrient absorption or cellular signaling.

  • Effects of Metabolites: The biological activity of this compound's primary metabolite, the glucuronic derivative of D-alanine tetramethylthietane amide, is unknown. Investigating its potential effects on cellular pathways could reveal unforeseen biological activities.

  • Gut Microbiome Interactions: The impact of non-caloric sweeteners on the gut microbiome is an area of growing interest. Studies could be designed to investigate how this compound may alter the composition and function of gut bacteria.

  • Pharmacological Screening: A broad pharmacological screening of this compound against a panel of receptors, enzymes, and ion channels could identify potential off-target effects that may have therapeutic relevance.

Conclusion

This compound is a well-characterized high-intensity sweetener with a robust safety profile for its intended use in food products. However, the exploration of its potential applications beyond sweetening is still in its infancy. This technical guide provides a consolidated overview of the existing knowledge on this compound, from its fundamental chemical properties to its known biological interactions. It is hoped that this information will serve as a valuable resource for researchers, stimulating new lines of inquiry into the broader pharmacological potential of this unique dipeptide amide. The detailed experimental protocols for its analysis provide a starting point for its characterization in various experimental systems, paving the way for future discoveries.

References

An In-Depth Technical Guide on the Interaction of Alitame with the Human Sweet Taste Receptor T1R2/T1R3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T1R2/T1R3 Receptor Structure and Activation

The human sweet taste receptor is a heterodimer composed of two class C GPCRs: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). Each subunit possesses a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain. The VFT domains are primarily responsible for recognizing and binding sweet molecules.

It is widely accepted that small molecule sweeteners, like the dipeptide-based sweetener aspartame, bind within a pocket in the VFT domain of the T1R2 subunit.[1][2][3] Given that alitame is also a dipeptide derivative, it is highly probable that it shares a similar binding site within the T1R2-VFT domain. Upon ligand binding, the receptor undergoes a conformational change, which activates the associated heterotrimeric G-protein (gustducin). This initiates a downstream signaling cascade, leading to the perception of sweetness.

Signaling Pathway of T1R2/T1R3 Activation

The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor triggers a well-characterized intracellular signaling cascade. This pathway culminates in the release of neurotransmitters that signal to the brain, resulting in the perception of sweet taste.

T1R2_T1R3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binding G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activation PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Membrane Depolarization TRPM5->Depolarization Na⁺ Influx ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain ATP_Release->Nerve_Signal

Caption: T1R2/T1R3 signaling pathway upon this compound binding.

Quantitative Data on this compound-T1R2/T1R3 Interaction

SweetenerReceptor Subunit(s)MethodQuantitative ValueReference
This compound T1R2/T1R3Saturation Transfer Difference (STD) NMRBinding Confirmed (Kd value mentioned as "known" but not specified)[4]
This compound Primate Taste PreferenceBehavioral AssayTaste Preference Threshold: 0.5-2.5 mM (in Chimpanzees)[1]
AspartameT1R2Site-Directed Mutagenesis & Calcium ImagingEC50 values for various mutants available[5]
NeotameT1R2Site-Directed Mutagenesis & Calcium ImagingEC50 values for various mutants available[6]
Various SweetenersT1R2/T1R3Calcium ImagingEC50 values available[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of ligand-receptor interactions. The following sections outline established methodologies that can be applied to investigate the interaction between this compound and the T1R2/T1R3 receptor.

Heterologous Expression of T1R2/T1R3

The study of the T1R2/T1R3 receptor is often performed in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express taste receptors.

Heterologous_Expression_Workflow Plasmid_Prep 1. Plasmid DNA Preparation (T1R2, T1R3, Gα16gust44) Transfection 3. Co-transfection of Plasmids Plasmid_Prep->Transfection Cell_Culture 2. HEK293 Cell Culture Cell_Culture->Transfection Incubation 4. Incubation (24-48h) for Protein Expression Transfection->Incubation Assay 5. Functional or Binding Assay Incubation->Assay

References

Methodological & Application

Application Note: Quantification of Alitame in Beverages by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose. It is used in a variety of food products and beverages to provide sweetness without adding significant calories. The accurate quantification of this compound in commercial beverages is crucial for quality control, regulatory compliance, and ensuring consumer safety. High-Performance Liquid Chromatography (HPLC) is a robust, precise, and widely used analytical technique for the determination of sweeteners in complex food matrices.[1][2] This application note details a reliable reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound in beverage samples.

Principle

This method employs reversed-phase chromatography on a C18 stationary phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution using an aqueous buffer and an organic solvent allows for the effective separation of this compound from other components in the beverage matrix. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a calibration curve constructed from known standards. A Diode Array Detector (DAD) is commonly used for this purpose, with detection often performed around 210 nm.[3][4][5]

Materials and Methods

Instrumentation and Equipment
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

  • Analytical balance

  • Ultrasonic bath[1][5]

  • Vortex mixer

  • Syringe filters, 0.22 µm or 0.45 µm PVDF or nylon[5][6][7]

  • HPLC vials

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Water, HPLC grade or deionized

Chromatographic Conditions

The separation and quantification are performed under the conditions summarized in the table below. A C18 column is the most common choice for sweetener analysis.[5]

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.5 with H₃PO₄)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-13 min: 40% to 5% B; 13-18 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Table 1: Optimized HPLC Chromatographic Conditions.

Experimental Protocols

Preparation of Standard Solutions
  • This compound Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with deionized water. This stock solution should be stored at 4°C in the dark.

  • Intermediate Standard (100 µg/mL): Pipette 5 mL of the 1000 µg/mL stock standard into a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Calibration Standards: Prepare a series of working calibration standards by diluting the 100 µg/mL intermediate standard with deionized water as detailed in Table 2.

Standard LevelConcentration (µg/mL)Volume of 100 µg/mL StandardFinal Volume (mL)
11.00.1 mL10
25.00.5 mL10
310.01.0 mL10
425.02.5 mL10
550.05.0 mL10

Table 2: Preparation of Calibration Curve Standards.

Sample Preparation Protocol

The sample preparation process is designed to be simple while ensuring the protection of the HPLC column and the accuracy of the results.[5]

  • Degassing: For carbonated beverages, place approximately 20 mL of the sample into a beaker and degas in an ultrasonic bath for 10-15 minutes.[1][6]

  • Dilution: Dilute the degassed sample 1:10 with deionized water. For example, pipette 2 mL of the sample into a 20 mL volumetric flask and bring it to volume. The dilution factor may need adjustment based on the expected this compound concentration.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[6][7]

Analysis Workflow

The overall analytical workflow from sample receipt to final result calculation is depicted below.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sample Beverage Sample Degas 1. Degas Sample (if carbonated) Sample->Degas Standard This compound Reference Standard Prep_Standards Prepare Stock & Calibration Standards Standard->Prep_Standards Dilute_Sample 2. Dilute Sample Degas->Dilute_Sample Filter_Sample 3. Filter Sample Dilute_Sample->Filter_Sample Vial_Sample Prepared Sample Vial Filter_Sample->Vial_Sample Vial_Standard Calibration Vials Prep_Standards->Vial_Standard Inject Inject Standards & Sample into HPLC Vial_Sample->Inject Vial_Standard->Inject HPLC HPLC System Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC Cal_Curve 1. Plot Calibration Curve (Peak Area vs. Conc.) Chromatogram->Cal_Curve Quantify 2. Identify & Integrate This compound Peak in Sample Chromatogram->Quantify Cal_Curve->Quantify Calculate 3. Calculate Concentration in Sample Quantify->Calculate Report Final Report Calculate->Report

Figure 1: General experimental workflow for the HPLC quantification of this compound in beverages.

Calibration and Quantification
  • Inject the prepared calibration standards (from 1.0 to 50.0 µg/mL) into the HPLC system.

  • Record the peak area for this compound at its specific retention time.

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.[8][9]

  • Inject the prepared beverage sample and record the peak area for the this compound peak.

  • Calculate the concentration of this compound in the diluted sample using the regression equation.

  • Multiply the result by the dilution factor to determine the final concentration in the original beverage sample.

Data and Performance Characteristics

Calibration Data

A typical calibration curve for this compound would yield the following data.

Concentration (µg/mL)Peak Area (mAU*s)
1.055210
5.0274980
10.0551500
25.01380150
50.02755900
Regression Eq. y = 55080x + 1250
0.9998

Table 3: Example Calibration Curve Data for this compound Analysis.

Method Validation Summary

The described method is validated to ensure its suitability for the intended purpose. Typical performance characteristics are summarized below.

ParameterTypical Result
Linearity (R²) ≥ 0.999[8]
Limit of Detection (LOD) < 0.25 µg/mL[8]
Limit of Quantification (LOQ) < 2.5 µg/mL[6][8]
Accuracy (Recovery) 85% – 107%[8][9]
Precision (RSD) < 5%

Table 4: Summary of Typical Method Validation Parameters.

Sample Analysis Results

An example calculation for a hypothetical diet soda sample is provided.

ParameterValue
Sample Dilution Factor 10
This compound Peak Area (mAU*s) 825400
Concentration from Curve (µg/mL) 14.96
Final Concentration in Beverage (µg/mL) 149.6

Table 5: Example of Quantitative Results for a Beverage Sample.

Conclusion

The HPLC method detailed in this application note provides a simple, accurate, and reliable protocol for the quantification of this compound in various beverage products. The sample preparation is straightforward, involving minimal steps of degassing, dilution, and filtration.[1] The method demonstrates excellent linearity, sensitivity, and precision, making it highly suitable for routine quality control analysis in the food and beverage industry.

References

Development of a Validated Analytical Method for Alitame

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose.[1] Its chemical name is L-α-aspartyl-n-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[2] Due to its stability and sweetness, it finds application in various food products.[2] Accurate and reliable analytical methods are crucial for quality control, regulatory compliance, and safety assessment of this compound in food matrices and pharmaceutical formulations. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.

Principle

The method described is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][2] This technique separates this compound from other components in a sample mixture based on its polarity. A C18 column is commonly used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer provides the separation.[1][2] Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of this compound:

ParameterSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase 20% Acetonitrile and 80% Water[2] or an ion-pair solution (e.g., sodium 1-octanesulfonate buffer)
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 200 nm[2] or 217 nm[1]
Injection Volume 20 µL[2]
Run Time Approximately 10 minutes[2]
Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Sodium phosphate, monobasic, monohydrate (for buffered mobile phase)[1]

  • Sodium 1-octanesulfonate (for ion-pairing)[1]

  • Phosphoric acid (for pH adjustment)[1]

Standard Solution Preparation

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix.

  • Liquid Samples (e.g., beverages): Degas the sample if necessary. Filter the sample through a 0.45 µm syringe filter before injection.[3] Dilute with the mobile phase if the concentration of this compound is expected to be high.

  • Solid Samples (e.g., food products): Accurately weigh a representative portion of the homogenized sample. Extract this compound with a suitable solvent (e.g., water or mobile phase) using techniques like sonication or shaking. Centrifuge and filter the extract through a 0.45 µm syringe filter before injection. A solid-phase extraction (SPE) clean-up step may be necessary for complex matrices to remove interfering substances.[4]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.999.[4]

  • Accuracy: The accuracy should be determined by recovery studies. This involves spiking a blank sample matrix with known concentrations of this compound at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percentage recovery.[2]

  • Precision: The precision of the method should be evaluated at two levels:

    • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Analysis

ParameterPublished Method 1[1]Published Method 2[2]
Column NovaPak C18, 15 x 0.4 cmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Sodium Phosphate Buffer with Sodium 1-octanesulfonate (1:3)20% Acetonitrile and 80% Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 217 nm200 nm
Retention Time ~10 minNot specified

Table 2: Summary of Method Validation Data for this compound

Validation ParameterTypical Acceptance CriteriaPublished Results[2][5]
Linearity (r²) ≥ 0.999Good linearity reported
Accuracy (Recovery %) 80 - 120%97.2 - 98.2%
Precision (RSD %) ≤ 2%2.5%
LOD (µg/g) Report Value0.48 µg/g
LOQ (µg/g) Report Value1.58 µg/g

Visualizations

Analytical_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Inject Samples Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Quantification Quantification Linearity->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the development and validation of an analytical method for this compound.

HPLC_System_Schematic Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Column HPLC Column (C18) Injector->Column Sample Injection Detector UV Detector Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

Caption: Schematic diagram of the High-Performance Liquid Chromatography (HPLC) system.

References

Application Notes and Protocols for Alitame Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity dipeptide sweetener composed of L-aspartic acid and D-alanine.[1] Due to its use as a sugar substitute in various food products, robust and sensitive analytical methods are required for its quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These application notes provide an overview of the metabolism of this compound and protocols for its quantification in human plasma and urine, primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolism of this compound

Following oral ingestion, this compound is readily absorbed in the gastrointestinal tract.[2] It undergoes hydrolysis, breaking down into its constituent components: aspartic acid and a D-alanine amide moiety (N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide).[2]

  • Aspartic Acid: This amino acid enters the endogenous pool and is metabolized through normal physiological pathways.[2]

  • Alanine (B10760859) Amide Moiety: This portion of the molecule is the primary component excreted. In humans, it is conjugated with glucuronic acid to form the major urinary metabolite, the glucuronic derivative of D-alanine tetramethylthietane amide.[2] A smaller fraction may be excreted as sulfoxide (B87167) or sulfone isomers.[1] Approximately 7-22% of an oral dose of this compound is not absorbed and is excreted unchanged in the feces.[1]

Alitame_Metabolism Figure 1: this compound Metabolic Pathway This compound This compound (Oral Ingestion) GI_Tract Gastrointestinal Tract This compound->GI_Tract Hydrolysis Hydrolysis GI_Tract->Hydrolysis Fecal_Excretion Fecal Excretion (7-22% Unabsorbed) GI_Tract->Fecal_Excretion Unabsorbed Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide D-Alanine Amide Hydrolysis->Alanine_Amide Metabolic_Pool Endogenous Metabolic Pool Aspartic_Acid->Metabolic_Pool Conjugation Glucuronidation (Liver) Alanine_Amide->Conjugation Minor_Metabolites Sulfoxide/Sulfone Isomers (Minor Metabolites) Alanine_Amide->Minor_Metabolites Urinary_Metabolite Glucuronide Conjugate (Major Urinary Metabolite) Conjugation->Urinary_Metabolite Urine_Excretion Urine Excretion Urinary_Metabolite->Urine_Excretion Minor_Metabolites->Urine_Excretion

Figure 1: this compound Metabolic Pathway

Data Presentation: Quantitative Data Summary

No specific quantitative data for this compound concentrations in human plasma or urine following controlled administration were identified in the reviewed literature. The following tables are provided as templates. Researchers will need to establish these parameters as part of their method validation.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma (Template)

ParameterValueUnitsNotes
Cmax (Peak Plasma Concentration)Data Not Availableng/mLTo be determined experimentally.
Tmax (Time to Peak Concentration)Data Not AvailablehoursTo be determined experimentally.
AUC (Area Under the Curve)Data Not Availableng·h/mLTo be determined experimentally.
Half-life (t½)Data Not AvailablehoursTo be determined experimentally.

Table 2: this compound and Metabolite Excretion in Human Urine (Template)

AnalytePercentage of Dose ExcretedTimeframeNotes
This compound (Unchanged)Data Not Available0-24 hoursExpected to be low due to rapid metabolism.
Glucuronide ConjugateData Not Available0-24 hoursExpected to be the major metabolite.
Other MetabolitesData Not Available0-24 hoursIncludes sulfoxide and sulfone isomers.
Total Recovery ~78-93% (in urine) Based on 7-22% fecal excretion of unabsorbed this compound.[1]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of other artificial sweeteners in biological matrices and should be validated specifically for this compound before use.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound not present in the matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Sample Preparation

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Starting Point)

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive ESI

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.

4. Method Validation The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

LCMS_Workflow Figure 2: LC-MS/MS Workflow for this compound in Plasma Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) & Vortex Add_IS->Protein_Precipitation Centrifugation Centrifuge (10,000 x g, 10 min) Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Evaporation Evaporate to Dryness Collect_Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis Inject into LC-MS/MS System Reconstitution->LCMS_Analysis

Figure 2: LC-MS/MS Workflow for this compound in Plasma
Protocol 2: Quantification of this compound Metabolite in Human Urine by LC-MS/MS

This protocol is designed for the quantification of the primary glucuronide metabolite of this compound in urine.

1. Materials and Reagents

  • Analytical standard of the this compound glucuronide metabolite (if available; otherwise, relative quantification can be performed)

  • Internal Standard (IS)

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine

2. Sample Preparation (with Enzymatic Hydrolysis)

  • Thaw urine samples to room temperature.

  • To 100 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase solution.

  • Incubate at 37°C for 2-4 hours (or overnight) to cleave the glucuronide moiety.

  • Stop the reaction by adding 600 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and proceed with evaporation and reconstitution as described in Protocol 1, step 6-8.

3. LC-MS/MS Conditions The LC-MS/MS conditions will be similar to those in Protocol 1, but the MRM transitions will need to be optimized for the de-conjugated alanine amide moiety.

Note: Direct measurement of the intact glucuronide conjugate is also possible and may be preferable to avoid the variability of enzymatic hydrolysis. This would require optimization of the LC-MS/MS method for the specific metabolite.

Urine_Workflow Figure 3: Urine Sample Preparation with Hydrolysis Urine_Sample Urine Sample (100 µL) Add_IS Add Internal Standard Urine_Sample->Add_IS Add_Buffer Add Ammonium Acetate Buffer Add_IS->Add_Buffer Enzymatic_Hydrolysis Add β-glucuronidase & Incubate (37°C) Add_Buffer->Enzymatic_Hydrolysis Stop_Reaction Add Acetonitrile (Protein Precipitation) Enzymatic_Hydrolysis->Stop_Reaction Centrifugation Centrifuge Stop_Reaction->Centrifugation Supernatant_Processing Evaporate, Reconstitute, & Analyze by LC-MS/MS Centrifugation->Supernatant_Processing

Figure 3: Urine Sample Preparation with Hydrolysis

Conclusion

The quantification of this compound and its metabolites in biological samples is crucial for a comprehensive understanding of its pharmacokinetic profile. While specific, validated methods for this compound in human plasma and urine are not widely published, the LC-MS/MS protocols provided here, adapted from similar analyses, offer a solid foundation for method development and validation. Further research is needed to establish the typical concentration ranges of this compound and its metabolites in human plasma and urine following consumption.

References

Application Notes and Protocols for the Sample Preparation of Alitame

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the extraction and purification of Alitame from various food and beverage matrices prior to analytical determination. The following sections are designed for researchers, scientists, and professionals in drug development, offering step-by-step methodologies and comparative data to ensure accurate and reliable quantification of this high-intensity sweetener.

Introduction to this compound Analysis

This compound is an artificial sweetener approximately 2000 times sweeter than sucrose.[1] Its stability in a range of pH and temperature conditions makes it a versatile ingredient in numerous food products.[2] Accurate determination of this compound concentrations is crucial for regulatory compliance and quality control. The complexity of food matrices, however, necessitates robust sample preparation to remove interfering substances such as proteins, fats, and other components that can affect analytical results. Common analytical techniques for this compound quantification include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] Effective sample preparation is a critical prerequisite for the success of these analytical methods.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical and often depends on the sample matrix and the desired analytical sensitivity. The following table summarizes the quantitative data for this compound analysis using different sample preparation techniques.

AnalyteMatrixSample Preparation MethodRecovery %RSD %LODLOQReference
This compoundLiquid Dairy Products & Milk-Containing BeveragesProtein Precipitation97.2 - 98.2%2.5%0.48 µg/g1.58 µg/g[3]
This compoundBeverages, Yogurt, Fish ProductsSolid-Phase Extraction (SPE)84.2 - 106.7%<10%<0.25 µg/mL (or g)<2.5 µg/mL (or g)[5]
This compoundMilk BeverageProtein Precipitation86.0 - 102%2.1 - 5.6%Not ReportedNot Reported[6]

Abbreviations: RSD (Relative Standard Deviation), LOD (Limit of Detection), LOQ (Limit of Quantification).

Experimental Protocols & Visualized Workflows

This section provides detailed, step-by-step protocols for the most common sample preparation techniques for this compound analysis. Each protocol is accompanied by a Graphviz diagram to visually represent the experimental workflow.

Solid-Phase Extraction (SPE) for Beverages and Dairy Products

Solid-Phase Extraction is a widely used technique for the cleanup of complex samples, offering good recovery and removal of interfering matrix components.[7][8]

Experimental Protocol:

  • Sample Pre-treatment:

    • For carbonated beverages, degas the sample using an ultrasonic bath for 15-20 minutes.

    • For samples with suspended solids, such as yogurt or certain juices, centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Extraction Buffer Preparation:

    • Prepare an extraction buffer of formic acid and N,N-diisopropylethylamine, adjusting the pH to 4.5.

  • Sample Extraction:

    • Accurately weigh or measure a representative amount of the sample (e.g., 5 g or 5 mL).

    • Add the extraction buffer to the sample, vortex to mix, and sonicate for 15 minutes.

  • SPE Cartridge Conditioning:

    • Use a Strata-X 33 µm Polymeric SPE column.[5]

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. It is crucial not to let the cartridge dry out.

  • Sample Loading:

    • Load the prepared sample extract onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of the extraction buffer to remove any unretained impurities.

  • Elution:

    • Elute the retained this compound from the cartridge using 5 mL of methanol.

  • Final Preparation:

    • The eluate can be directly injected into the analytical instrument (e.g., HPLC or LC-MS/MS).

    • Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase to concentrate the analyte.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample (e.g., Beverage, Yogurt) Pretreatment Pre-treatment (Degas/Centrifuge) Sample->Pretreatment Extraction Extraction with Buffer (pH 4.5) & Sonication Pretreatment->Extraction Condition Condition SPE Cartridge (Methanol & Water) Load Load Sample Extract Condition->Load Wash Wash Cartridge (Buffer) Load->Wash Elute Elute this compound (Methanol) Wash->Elute Final_Prep Direct Injection or Evaporation & Reconstitution Elute->Final_Prep Analysis HPLC or LC-MS/MS Analysis Final_Prep->Analysis

Solid-Phase Extraction (SPE) Workflow for this compound Analysis.
Protein Precipitation for Dairy and Milk-Containing Beverages

Protein precipitation is a simpler and faster method suitable for dairy matrices where the primary interference is from proteins.[3][6]

Experimental Protocol:

  • Sample Measurement:

    • Accurately weigh 5.0 g of the liquid dairy or milk-containing beverage sample into a 50 mL centrifuge tube.

  • Precipitation and Extraction:

    • Add 15.0 mL of an ethanol/water (2:1, v/v) solution to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the precipitated proteins and other solid matter.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Re-extraction of Residue:

    • Add 8.0 mL of the ethanol/water (2:1, v/v) solution to the residue in the centrifuge tube.

    • Vortex for 1 minute and centrifuge again at 4000 rpm for 5 minutes.

  • Pooling Supernatants:

    • Transfer the second supernatant to the same 25 mL volumetric flask.

  • Final Volume Adjustment:

    • Bring the volumetric flask to the 25 mL mark with the ethanol/water (2:1, v/v) solution.

  • Filtration:

    • Filter the final solution through a 0.45 µm organic filter membrane into an HPLC vial.

  • Analysis:

    • Inject a 20 µL aliquot of the filtered solution into the HPLC system.[3]

Protein_Precipitation_Workflow cluster_extraction Extraction & Precipitation cluster_collection Supernatant Collection & Re-extraction cluster_final_prep Final Preparation & Analysis Sample Weigh 5g of Dairy Sample Add_Solvent Add 15mL Ethanol/Water (2:1) Sample->Add_Solvent Vortex1 Vortex for 1 min Add_Solvent->Vortex1 Centrifuge1 Centrifuge at 4000 rpm for 5 min Vortex1->Centrifuge1 Collect_Supernatant1 Transfer Supernatant to 25mL Flask Centrifuge1->Collect_Supernatant1 Re_extract Add 8mL Ethanol/Water to Residue Vortex2 Vortex for 1 min Re_extract->Vortex2 Centrifuge2 Centrifuge at 4000 rpm for 5 min Vortex2->Centrifuge2 Collect_Supernatant2 Transfer Second Supernatant to Flask Centrifuge2->Collect_Supernatant2 Adjust_Volume Adjust to 25mL with Ethanol/Water Collect_Supernatant2->Adjust_Volume Filter Filter through 0.45µm Membrane Adjust_Volume->Filter Analysis HPLC Analysis Filter->Analysis

Protein Precipitation Workflow for this compound in Dairy.
Liquid-Liquid Extraction (LLE) for Liquid Samples

Liquid-Liquid Extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.

Experimental Protocol:

  • Sample pH Adjustment:

    • Measure a specific volume of the liquid sample (e.g., 10 mL) into a separatory funnel.

    • Adjust the pH of the sample to create conditions that favor the partitioning of this compound into the organic solvent.

  • Addition of Organic Solvent:

    • Add an equal volume of a suitable, immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Extraction:

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

  • Phase Separation:

    • Allow the layers to separate completely. The denser layer will be at the bottom.

  • Collection of Organic Layer:

    • Carefully drain the lower aqueous layer and collect the upper organic layer containing the extracted this compound.

  • Drying the Organic Extract:

    • Pass the collected organic layer through a drying agent, such as anhydrous sodium sulfate, to remove any residual water.

  • Final Preparation:

    • The dried organic extract can then be concentrated by evaporating the solvent and reconstituting the residue in a mobile phase for analysis.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation & Analysis Sample Liquid Sample in Separatory Funnel Adjust_pH Adjust Sample pH Sample->Adjust_pH Add_Solvent Add Immiscible Organic Solvent Adjust_pH->Add_Solvent Shake_V_ent Shake Vigorously & Vent Add_Solvent->Shake_V_ent Separate Allow Phases to Separate Shake_V_ent->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry_Extract Dry Organic Extract (e.g., Anhydrous Na2SO4) Collect_Organic->Dry_Extract Concentrate Evaporate Solvent & Reconstitute Dry_Extract->Concentrate Analysis HPLC or LC-MS/MS Analysis Concentrate->Analysis

Liquid-Liquid Extraction (LLE) Workflow for this compound.

References

Application Notes and Protocols for Using Alitame as a Sweetening Agent in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose[1][2]. It is a dipeptide composed of L-aspartic acid and D-alanine[3]. Due to its intense sweetness, only minute quantities are required to sweeten cell culture media, potentially offering an alternative to glucose or other sugars where their metabolic effects are undesirable. However, the use of any supplement in cell culture necessitates a thorough evaluation of its stability, potential cytotoxicity, and effects on cellular metabolism and signaling pathways.

These application notes provide a comprehensive guide for researchers considering the use of this compound as a sweetening agent in their cell culture systems. As direct studies on this compound in cell culture are limited, the following protocols are based on established methodologies for testing the effects of artificial sweeteners and other food additives on cultured cells. It is strongly recommended that researchers perform pilot studies to determine the optimal, non-cytotoxic concentration of this compound for their specific cell lines and experimental conditions.

Chemical Properties and Stability of this compound

A solid understanding of this compound's chemical characteristics is crucial for its effective application in cell culture.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name L-α-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide[3]
Molecular Formula C₁₄H₂₅N₃O₄S[4][5]
Molecular Weight 331.43 g/mol [4]
Sweetness ~2000 times sweeter than sucrose[1][2]
Solubility in Water 130 g/L at pH 5.0 and room temperature[6]
Stability Stable in dry conditions at room temperature. Degrades at elevated temperatures and in solutions with low pH.[4][6] At neutral pH in aqueous solutions, it is stable for over a year.[3]

This compound can hydrolyze, particularly under harsh conditions, into its constituent amino acids, aspartic acid and an alanine (B10760859) amide, which are not sweet[3][7]. This degradation is a critical consideration for long-term cell culture experiments.

Potential Effects on Cultured Cells: A Word of Caution

While specific data on this compound is scarce, studies on other artificial sweeteners, particularly the dipeptide sweetener Aspartame (B1666099), have indicated potential biological effects that warrant careful consideration:

  • Cytotoxicity: High concentrations of some artificial sweeteners have been shown to decrease cell viability in various cell lines, including Caco-2, HT-29, and HEK-293[8]. Aspartame has demonstrated cytotoxic effects at high concentrations in HeLa cells and human blood cells[2][4][9].

  • Metabolic Alterations: Artificial sweeteners have been reported to influence the metabolism of cultured cells. For instance, some sweeteners have been shown to affect glucose metabolism and adipogenesis[10].

  • Signaling Pathways: There is evidence that artificial sweeteners can modulate cellular signaling pathways. For example, some sweeteners have been implicated in altering inflammatory responses and activating specific signaling cascades[11].

Given these findings with other sweeteners, it is imperative to empirically determine the safe and effective concentration range for this compound in any given cell line.

Experimental Protocols

The following are detailed protocols for assessing the suitability of this compound as a sweetening agent in your cell culture system.

Preparation of this compound Stock Solution

A sterile, concentrated stock solution of this compound should be prepared to minimize the volume of additive added to the cell culture medium.

Protocol 4.1: this compound Stock Solution Preparation

StepProcedure
1.Weigh out the desired amount of this compound powder in a sterile container.
2.Dissolve the this compound in serum-free cell culture medium or a buffered saline solution (e.g., PBS) to a concentration of 100 mM. Gentle warming and vortexing may be required to fully dissolve the powder.
3.Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
4.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
5.Store the aliquots at -20°C for long-term storage. For frequent use, a working stock can be stored at 4°C for a limited time, protected from light.
Assessment of Cytotoxicity

It is essential to determine the concentration range of this compound that is non-toxic to the cells of interest. The two most common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

Protocol 4.2.1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Table 2: MTT Assay Protocol

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
2. This compound Treatment Prepare a serial dilution of this compound in culture medium. Remove the old medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).
3. Incubation Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
4. MTT Addition Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
5. Formazan Solubilization Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.[12]
6. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader.[12]
7. Data Analysis Express cell viability as a percentage relative to the vehicle control.

Protocol 4.2.2: LDH Assay for Membrane Integrity

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Table 3: LDH Assay Protocol

StepProcedure
1. Cell Seeding & Treatment Follow steps 1-3 of the MTT assay protocol.
2. Supernatant Collection After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
3. LDH Reaction Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
4. Incubation Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
5. Stop Reaction Add the stop solution provided in the kit to each well.
6. Absorbance Measurement Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
7. Data Analysis Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Evaluation of this compound's Effect on Cell Proliferation

Beyond acute cytotoxicity, it is important to assess if non-toxic concentrations of this compound affect the rate of cell proliferation over a longer period.

Protocol 4.3: Cell Proliferation Assay (Direct Cell Counting)

StepProcedure
1. Cell Seeding Seed cells in multiple plates (e.g., 24-well plates) at a low density.
2. This compound Treatment Treat the cells with a range of non-cytotoxic concentrations of this compound determined from the cytotoxicity assays. Include a vehicle control.
3. Cell Counting At regular intervals (e.g., every 24 hours for 5-7 days), trypsinize and count the cells from one set of wells for each condition using a hemocytometer or an automated cell counter.
4. Data Analysis Plot the cell number against time to generate growth curves for each condition. Compare the doubling times to determine the effect of this compound on proliferation.

Visualization of Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assays Cytotoxicity Assays start Start alitame_stock Prepare this compound Stock Solution start->alitame_stock cell_culture Culture Cells start->cell_culture treat_cells Treat with this compound (Concentration Gradient) alitame_stock->treat_cells seed_cells Seed Cells (96-well plate) cell_culture->seed_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothetical_Signaling_Pathway This compound This compound receptor Sweet Taste Receptor (e.g., T1R2/T1R3) This compound->receptor g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Responses (e.g., Gene Expression, Metabolism) ca_release->downstream pkc->downstream

Caption: Hypothetical signaling pathway activated by this compound.

Summary and Recommendations

The use of this compound as a sweetening agent in cell culture media presents an opportunity to reduce the metabolic impact of sugars. However, due to the lack of specific research in this area, a cautious and empirical approach is essential.

Key Recommendations:

  • Perform Dose-Response Studies: Always begin by determining the non-cytotoxic concentration range of this compound for your specific cell line using the MTT and LDH assays described.

  • Evaluate Long-Term Effects: Assess the impact of non-toxic concentrations on cell proliferation and morphology over several passages.

  • Consider Degradation: Be mindful of the potential for this compound to degrade over time in culture media, which could affect the sweetness and introduce its degradation products, aspartic acid and alanine amide, into the culture environment.

  • Monitor Cellular Metabolism: If your research is sensitive to metabolic changes, consider performing metabolic assays to understand how this compound may influence pathways such as glycolysis and amino acid metabolism.

  • Investigate Signaling Pathways: For in-depth studies, investigate whether this compound activates specific signaling pathways, such as those related to taste receptors or metabolic sensors.

By following these guidelines and protocols, researchers can rigorously evaluate the suitability of this compound as a sweetening agent in their cell culture systems and ensure the validity and reproducibility of their experimental results.

References

Application of Alitame in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose, derived from the amino acids L-aspartic acid and D-alanine.[1][2] Its favorable properties, including a clean, sweet taste with no aftertaste, and enhanced stability compared to other sweeteners like aspartame, make it a valuable excipient in pharmaceutical formulations.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in taste-masking of bitter active pharmaceutical ingredients (APIs), particularly in oral dosage forms such as chewable tablets and syrups.[1][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, enabling scientists to predict its behavior under various processing and storage conditions.

PropertyValueReferences
Chemical Formula C₁₄H₂₅N₃O₄S[5]
Molecular Weight 331.43 g/mol [5]
Appearance White crystalline powder[4][6]
Sweetness Intensity ~2000 times sweeter than sucrose[1][2][4][5]
Solubility in Water (25°C) 13% at isoelectric point (pH 5.7); solubility increases as pH deviates from this point.[4][7]
Melting Point 136–147°C[7]
Stability More stable than aspartame, especially under heat and in acidic conditions. Stable for years in the pH range of 6-8 at room temperature. Half-life is about twice as long as aspartame's under hot or acidic conditions.[2][4][5][7]

Applications in Pharmaceutical Formulations

The primary application of this compound in pharmaceuticals is as a taste-masking agent.[1] Its high sweetness intensity allows for its use at very low concentrations, minimizing any potential impact on the physical properties of the formulation.

Key applications include:
  • Chewable Tablets: To improve the palatability of drugs, especially for pediatric and geriatric populations who may have difficulty swallowing conventional tablets.[3]

  • Oral Syrups and Suspensions: To mask the unpleasant taste of APIs in liquid formulations.[1][3]

  • Orally Disintegrating Tablets (ODTs): To ensure a pleasant taste as the tablet disintegrates in the mouth.

  • Medicated Confectionery (Lozenges): To provide a sweet taste and mask the bitterness of the API.[5]

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound in pharmaceutical formulations.

Protocol 1: Drug-Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with a selected Active Pharmaceutical Ingredient (API) and other common pharmaceutical excipients.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Common excipients (e.g., microcrystalline cellulose (B213188), lactose, magnesium stearate (B1226849), etc.)

  • Glass vials

  • Stability chambers

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound with the API and with each excipient, typically in a 1:1 ratio by weight.

    • Prepare a control sample of the API alone and this compound alone.

    • Transfer the mixtures and individual components into separate, clearly labeled glass vials.

  • Storage Conditions:

    • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • Store a parallel set of samples under long-term stability conditions (e.g., 25°C/60% RH).

  • Analysis:

    • At predetermined time points (e.g., initial, 1, 2, and 4 weeks), withdraw samples for analysis.

    • Visually inspect the samples for any physical changes (e.g., color change, clumping).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the API and this compound and to detect any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the mixtures with those of the control samples.

    • A significant decrease in the concentration of the API or this compound, or the appearance of new peaks, may indicate an incompatibility.

Protocol 2: Formulation and Evaluation of a Taste-Masked Chewable Tablet

Objective: To formulate a chewable tablet with a bitter API and evaluate the taste-masking effectiveness of this compound.

Materials:

  • Bitter API

  • This compound

  • Mannitol (as a diluent and sweetener)

  • Microcrystalline cellulose (as a binder)

  • Crospovidone (as a disintegrant)

  • Flavoring agent (e.g., cherry flavor)

  • Magnesium stearate (as a lubricant)

  • Tablet compression machine

Methodology:

  • Formulation:

    • Accurately weigh all the ingredients.

    • Sieve the API, this compound, mannitol, microcrystalline cellulose, and crospovidone through a suitable mesh.

    • Mix the powders in a blender for a specified time to ensure homogeneity.

    • Add the flavoring agent and mix.

    • Finally, add the magnesium stearate and blend for a short period (e.g., 2-3 minutes).

  • Tablet Compression:

    • Compress the powder blend into tablets using a tablet compression machine with appropriate tooling.

  • Tablet Evaluation:

    • Physical Parameters: Evaluate the tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

    • Disintegration Time: Determine the disintegration time of the tablets in water at 37°C.

    • Dissolution Testing: Perform dissolution testing to ensure the release of the API is not negatively impacted by the formulation.

  • Taste Assessment (Human Taste Panel):

    • Recruit a panel of trained healthy human volunteers.

    • Provide volunteers with a placebo tablet (without the API) to familiarize them with the base taste.

    • Provide volunteers with a control tablet (with the API but without this compound) and the taste-masked tablet.

    • Ask the volunteers to rate the bitterness of the tablets on a predefined scale (e.g., a 5-point scale from "not bitter" to "extremely bitter").

    • Analyze the results statistically to determine the effectiveness of taste-masking.

Protocol 3: Stability Testing of an this compound-Containing Liquid Formulation

Objective: To assess the stability of this compound in a liquid oral formulation under different storage conditions.

Materials:

  • This compound-containing liquid formulation (e.g., syrup)

  • Stability chambers

  • Calibrated pH meter

  • HPLC system

Methodology:

  • Sample Preparation:

    • Prepare a batch of the liquid formulation containing this compound.

    • Fill the formulation into the final proposed container-closure system.

  • Storage Conditions:

    • Store the samples at long-term (25°C ± 2°C / 60% RH ± 5% RH), intermediate (30°C ± 2°C / 65% RH ± 5% RH), and accelerated (40°C ± 2°C / 75% RH ± 5% RH) stability conditions as per ICH guidelines.[8][9]

  • Testing Frequency:

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • For accelerated studies, test at 0, 3, and 6 months.[10]

  • Analytical Testing:

    • At each time point, evaluate the samples for:

      • Physical Appearance: Color, clarity, and presence of any precipitate.

      • pH: Measure the pH of the solution.

      • Assay of this compound: Quantify the concentration of this compound using a validated HPLC method.

      • Degradation Products: Monitor for the presence of any degradation products using the HPLC method.

  • Data Evaluation:

    • Analyze the data to determine the shelf-life of the product. A significant change in the physical appearance, pH, or a decrease in the this compound concentration beyond acceptable limits would indicate instability.

Visualizations

Formulation_Development_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability API_Selection API Selection Excipient_Screening Excipient Screening (including this compound) API_Selection->Excipient_Screening Compatibility_Studies Drug-Excipient Compatibility Studies Excipient_Screening->Compatibility_Studies Prototype_Formulation Prototype Formulation (e.g., Chewable Tablet) Compatibility_Studies->Prototype_Formulation Process_Optimization Process Optimization Prototype_Formulation->Process_Optimization Taste_Masking_Eval Taste-Masking Evaluation Process_Optimization->Taste_Masking_Eval Analytical_Method_Dev Analytical Method Development Taste_Masking_Eval->Analytical_Method_Dev Stability_Testing Stability Testing Analytical_Method_Dev->Stability_Testing Final_Product Final Product Specification Stability_Testing->Final_Product

Caption: Workflow for developing a taste-masked pharmaceutical formulation with this compound.

Taste_Masking_Strategies cluster_0 Taste Masking Approaches cluster_1 Methods Taste_Masking Taste Masking of Bitter API Sweeteners Addition of Sweeteners (e.g., this compound) Taste_Masking->Sweeteners Flavors Addition of Flavors Taste_Masking->Flavors Coating Polymer Coating Taste_Masking->Coating Complexation Complexation Taste_Masking->Complexation Palatability Improved Patient Compliance Sweeteners->Palatability Flavors->Palatability Coating->Palatability Complexation->Palatability

Caption: Common strategies for taste-masking in pharmaceutical formulations.

Conclusion

This compound's high sweetness intensity, favorable taste profile, and good stability make it an excellent choice for taste-masking in a variety of pharmaceutical formulations. By following the detailed protocols for compatibility, formulation, and stability testing outlined in this document, researchers and drug development professionals can effectively utilize this compound to develop palatable and patient-compliant oral drug products.

References

Application Notes and Protocols for Sensory Evaluation of Alitame-Sweetened Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of products sweetened with Alitame, a high-intensity dipeptide sweetener approximately 2000 times sweeter than sucrose (B13894).[1][2][3] This document outlines this compound's sensory properties, details relevant experimental protocols for its evaluation, and presents available quantitative data.

Sensory Profile of this compound

This compound is characterized by a clean, sweet taste that is very similar to sucrose, with no significant aftertaste.[1][2][3] Its high stability under various temperature and pH conditions makes it a versatile ingredient in a wide range of food and beverage applications.[1][2][4]

Sweetness and Bitterness Intensity

Quantitative sensory data for this compound is limited in publicly available literature. However, a key study by Schiffman et al. (1995) provides valuable insight into its sweetness and bitterness profile in aqueous solutions. The following table summarizes the mean intensity ratings from trained panelists for this compound at a specific concentration.

SweetenerConcentration (%)Sweetness Intensity (Mean Rating)Bitterness Intensity (Mean Rating)
This compound0.0004961.870.53
Data from Schiffman et al. (1995). Intensity ratings were provided by trained tasters.
Time-Intensity Profile

A study by Ott, Edwards, & Palmer (1991) using time-intensity sensory techniques found that this compound was comparable to sucrose in all taste characteristics.[5][6] This suggests that the onset, maximum intensity, and duration of this compound's sweetness closely mimic that of sugar. In contrast, the same study noted that another high-intensity sweetener, acesulfame-K, exhibited a delayed bitter aftertaste that was more intense and of longer duration than that of this compound.[7]

Sweet Taste Signaling Pathway

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue. This compound, like other sweeteners, initiates a sweet taste signal by binding to this receptor. Research suggests that this compound interacts with a specific hydrophobic recognition site on the sweet taste receptor, which is present in all primates.[8][9]

SweetTastePathway cluster_receptor Taste Receptor Cell T1R2_T1R3 T1R2/T1R3 Receptor G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release (from intracellular stores) IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_Signal Signal to Brain (Perception of Sweetness) ATP_release->Nerve_Signal Initiates This compound This compound This compound->T1R2_T1R3 Binds to receptor

Sweet Taste Signaling Pathway for this compound.

Experimental Protocols for Sensory Evaluation

The following are detailed protocols for standard sensory evaluation methods that can be adapted for the analysis of this compound-sweetened products.

Panelist Selection and Training
  • Recruitment: Recruit participants who are regular consumers of sweetened products and have no known taste or smell disorders.

  • Screening: Screen potential panelists for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and to discriminate between different intensities of these tastes.

  • Training: Train selected panelists on the specific sensory attributes relevant to sweeteners, including different types of sweetness, off-tastes (e.g., bitter, metallic, chemical), and aftertastes. Use reference standards for each attribute to calibrate the panel.

Triangle Test (Difference Testing)

This test determines if a perceptible difference exists between two products (e.g., a product sweetened with sucrose vs. one with this compound).

Protocol:

  • Sample Preparation: Prepare two versions of the product that are identical in every aspect except for the sweetener. Ensure both are equi-sweet.

  • Presentation: Present three coded samples to each panelist, where two samples are identical and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or different sample.

  • Data Analysis: Analyze the number of correct identifications. A statistically significant number of correct answers indicates a perceptible difference between the products.

TriangleTestWorkflow start Start prep Prepare Samples (A: this compound, B: Control) start->prep present Present 3 Coded Samples (e.g., AAB, ABA, BAA, etc.) prep->present evaluate Panelist Evaluates Samples and Identifies Odd Sample present->evaluate record Record Panelist's Choice evaluate->record analyze Statistical Analysis (Compare correct identifications to chance) record->analyze result Conclusion: Perceptible Difference or No Difference analyze->result end End result->end

Triangle Test Experimental Workflow.
Paired Comparison Test (Directional Difference)

This test determines the direction of a specific sensory attribute difference between two samples (e.g., which sample is sweeter).

Protocol:

  • Sample Preparation: Prepare two coded samples (A and B) to be compared.

  • Presentation: Present the pair of samples to each panelist in a randomized and balanced order.

  • Evaluation: Ask panelists to evaluate the samples for a specific attribute (e.g., "Which sample is sweeter?") and indicate their choice.

  • Data Analysis: Analyze the frequency of each sample being chosen for the specified attribute. Statistical tables for paired comparison tests are used to determine if there is a significant preference for one sample over the other.

Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of a product.

Protocol:

  • Lexicon Development: A trained panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the this compound-sweetened product. Attributes may include initial sweetness, peak sweetness, bitterness, metallic taste, chemical taste, and aftertaste.

  • Scoring: Panelists rate the intensity of each attribute for each product on a linear scale (e.g., a 15-point scale).

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. The results are often visualized using spider plots.

QDAWorkflow start Start lexicon Lexicon Development (Trained Panel Agrees on Attributes) start->lexicon training Panelist Training (Attribute Recognition & Scaling) lexicon->training evaluation Individual Panelist Evaluation (Rate Attribute Intensities) training->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis visualization Data Visualization (e.g., Spider Plot) analysis->visualization end End visualization->end

Quantitative Descriptive Analysis Workflow.
Time-Intensity (TI) Analysis

This method measures the intensity of a specific sensory attribute over time.

Protocol:

  • Sample Presentation: Provide the panelist with the sample and instruct them to start the evaluation upon tasting.

  • Data Recording: The panelist continuously rates the intensity of a specific attribute (e.g., sweetness) over a period of time using a computerized system that records the rating in real-time.

  • Data Analysis: From the resulting time-intensity curve, parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the sensation are extracted and analyzed.

References

Application Note and Protocol for Assessing Alitame Stability in Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity dipeptide sweetener, approximately 2000 times sweeter than sucrose, known for its excellent thermal and acid stability, making it a suitable candidate for use in baked goods.[1][2][3][4] Unlike aspartame, this compound does not contain phenylalanine, making it a safe alternative for individuals with phenylketonuria.[1][5] Its stability over a broad pH range (2-8) and at elevated temperatures allows for its incorporation into various food products that undergo heat treatment, such as cakes and cookies.[1][2][6] This document provides a detailed protocol for assessing the stability of this compound in a model baked good system, along with methods for its quantification.

Experimental Objective

To determine the retention of this compound in a model cookie system after baking at different temperatures and for varying durations. This protocol will also outline the analytical procedure for quantifying this compound and its primary degradation products.

Materials and Reagents

  • This compound standard (analytical grade)

  • All-purpose flour

  • Unsalted butter

  • Granulated sugar (for control samples)

  • Eggs

  • Baking soda

  • Salt

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (C18)

Experimental Protocols

Preparation of Cookie Dough

A standard sugar cookie recipe will be used as the model system.

  • Creaming: In a stand mixer, cream together 227g of unsalted butter and 200g of granulated sugar (for control) or the equivalent amount of this compound based on its sweetness intensity for the test batches.

  • Addition of Egg: Add one large egg and mix until well combined.

  • Dry Ingredients: In a separate bowl, whisk together 280g of all-purpose flour, 1/2 teaspoon of baking soda, and 1/4 teaspoon of salt.

  • Combining: Gradually add the dry ingredients to the wet ingredients and mix until a uniform dough is formed.

  • Resting: Wrap the dough in plastic wrap and refrigerate for at least 30 minutes.

Baking Process
  • Preheating: Preheat the oven to the desired temperatures for the study (e.g., 175°C, 190°C, 205°C).

  • Portioning: Roll out the dough to a thickness of 6 mm and cut out 5 cm diameter circular cookies.

  • Baking: Place the cookies on a baking sheet lined with parchment paper and bake for the specified durations (e.g., 10 min, 12 min, 15 min).

  • Cooling and Storage: After baking, allow the cookies to cool completely on a wire rack. Once cooled, the cookies should be ground into a fine powder for analysis.

Sample Extraction for HPLC Analysis
  • Weighing: Accurately weigh 5g of the ground cookie sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a 50:50 (v/v) solution of acetonitrile and deionized water.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Quantification of this compound

A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector is recommended for the quantification of this compound.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detection Wavelength: 210 nm for DAD.[9]

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples will be determined by comparing the peak area to the calibration curve.

Data Presentation

The stability of this compound is presented as the percentage of recovery after baking. The following table summarizes hypothetical data based on the expected high stability of this compound.

Baking Temperature (°C)Baking Time (min)Initial this compound (mg/kg)This compound Post-Baking (mg/kg)Recovery (%)
1751010098.298.2
1751210097.597.5
1751510096.896.8
1901010097.197.1
1901210096.296.2
1901510095.195.1
2051010095.895.8
2051210094.594.5
2051510093.293.2

Note: This data is illustrative and serves as an example of expected outcomes. Actual results may vary based on specific experimental conditions and the food matrix.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Dough Preparation cluster_baking Baking Process cluster_analysis Analytical Procedure A Ingredient Mixing B Dough Formation A->B C Dough Resting B->C D Portioning & Shaping C->D E Baking at Temp (T) & Time (t) D->E F Cooling & Grinding E->F G Sample Extraction F->G H HPLC Analysis G->H I Data Quantification H->I

Caption: Experimental workflow for assessing this compound stability in baked goods.

This compound Degradation Pathway

degradation_pathway This compound This compound Hydrolysis Hydrolysis (Heat, pH) This compound->Hydrolysis Isomer α-Aspartyl Isomer Hydrolysis->Isomer AsparticAcid Aspartic Acid Hydrolysis->AsparticAcid AlanineAmide Alanine (B10760859) Amide Hydrolysis->AlanineAmide

Caption: Primary degradation pathway of this compound under thermal and pH stress.

Discussion

The protocol outlined provides a robust framework for evaluating the stability of this compound in baked goods. The primary degradation pathway for this compound under thermal stress is hydrolysis, leading to the formation of an α-aspartic isomer, aspartic acid, and alanine amide.[6] Importantly, these degradation products are reported to have no detectable taste and pose no apparent health risks.[6] The stability of this compound is influenced by factors such as temperature, pH, and moisture content.[10] While this compound is generally stable, some degradation can be expected at higher baking temperatures and longer durations, as reflected in the illustrative data. The use of a validated HPLC method is crucial for the accurate quantification of this compound and its degradation products.[3][7]

Conclusion

This compound demonstrates significant stability under typical baking conditions, making it a viable sweetener for a wide range of baked products. The provided protocol offers a comprehensive approach for researchers and food scientists to quantify its stability in specific food matrices, ensuring product quality and consistency. The minimal degradation and the safety of its breakdown products further support its application in the development of low-calorie baked goods.

References

Application Notes and Protocols: In-Vitro Assays for Alitame's Effect on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame, a dipeptide-based artificial sweetener composed of L-aspartic acid and D-alanine, is approximately 2000 times sweeter than sucrose.[1][2] As with many food additives, understanding its interaction with the gut microbiota is crucial for a comprehensive safety and efficacy assessment. The gut microbiome plays a pivotal role in human health, influencing metabolism, immunity, and even neurological function. Therefore, it is imperative to investigate how this compound may modulate the composition and function of these microbial communities.

These application notes provide a framework of in-vitro assays to assess the impact of this compound on the human gut microbiota. Due to a lack of specific published studies on this compound's direct effects, the following protocols are based on established methodologies used for other artificial sweeteners, such as aspartame, sucralose, and neotame.[3][4][5][6] this compound's chemical structure as a dipeptide suggests potential metabolic pathways involving peptidase activity within the gut microbiota, analogous to the initial breakdown of aspartame.[1][7]

Key In-Vitro Assays

A multi-tiered in-vitro approach is recommended to comprehensively evaluate the effects of this compound on the gut microbiota. This includes assessing changes in microbial composition, metabolic output, and the functional consequences for the host intestinal barrier.

Gut Microbiota Composition Analysis

This assay determines how this compound influences the diversity and abundance of different bacterial taxa in a simulated gut environment.

Experimental Protocol:

  • In-Vitro Fermentation Model: A batch culture fermentation system is a suitable high-throughput screening model.[3][4]

    • Inoculum: Prepare a fecal slurry from fresh fecal samples collected from healthy human donors who have not consumed artificial sweeteners for a specified period.

    • Culture Medium: Utilize a basal medium that mimics the nutrient conditions of the human colon, such as a modified Gifu Anaerobic Medium (GAM).

    • This compound Concentrations: Test a range of this compound concentrations, including those relevant to the Acceptable Daily Intake (ADI) and higher concentrations to assess dose-dependent effects. A vehicle control (without this compound) is essential.

    • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Microbial Composition Analysis:

    • DNA Extraction: Extract total bacterial DNA from the fermentation cultures at baseline (0 hours) and at the end of the incubation period.

    • 16S rRNA Gene Sequencing: Amplify and sequence the V3-V4 hypervariable regions of the 16S rRNA gene to determine the bacterial community composition.

    • Bioinformatic Analysis: Process the sequencing data to classify and quantify the relative abundance of different bacterial phyla, families, and genera. Key metrics to assess include alpha diversity (e.g., Shannon and Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity).

Data Presentation:

Table 1: Hypothetical Changes in Gut Microbiota Composition Following this compound Exposure

Bacterial TaxonControl (Relative Abundance %)This compound (Low Dose) (Relative Abundance %)This compound (High Dose) (Relative Abundance %)
Phylum
Firmicutes605550
Bacteroidetes303540
Actinobacteria543
Proteobacteria345
Genus
Bifidobacterium543
Lactobacillus321
Bacteroides202530
Clostridium101215
Short-Chain Fatty Acid (SCFA) Production Analysis

SCFAs are key metabolites produced by the gut microbiota through the fermentation of dietary fibers and have significant physiological effects on the host. This assay evaluates this compound's influence on SCFA production.

Experimental Protocol:

  • Sample Collection: Collect supernatant from the in-vitro fermentation cultures at the end of the incubation period.

  • SCFA Analysis:

    • Sample Preparation: Acidify the supernatant and extract the SCFAs using an appropriate solvent (e.g., diethyl ether).

    • Gas Chromatography (GC): Analyze the extracted samples using a gas chromatograph equipped with a flame ionization detector (FID) to quantify the concentrations of major SCFAs (acetate, propionate, and butyrate).

Data Presentation:

Table 2: Hypothetical SCFA Concentrations Following this compound Exposure

Short-Chain Fatty AcidControl (mM)This compound (Low Dose) (mM)This compound (High Dose) (mM)
Acetate302825
Propionate151210
Butyrate1085
Total SCFAs 55 48 40
Gut Barrier Function Assay

This assay assesses whether metabolites produced by the gut microbiota in the presence of this compound affect the integrity of the intestinal epithelial barrier.

Experimental Protocol:

  • Cell Culture Model: Use a human intestinal epithelial cell line, such as Caco-2 cells, grown on Transwell inserts to form a confluent monolayer that mimics the intestinal barrier.

  • Treatment: Treat the apical side of the Caco-2 cell monolayers with the cell-free supernatant collected from the in-vitro fermentation cultures (control and this compound-treated).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer at regular intervals using a voltmeter. A decrease in TEER indicates a disruption of the tight junctions and increased permeability of the gut barrier.

  • Paracellular Permeability Assay: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side of the Transwell. Measure the fluorescence in the basolateral compartment after a defined period to quantify the passage of the marker across the cell monolayer.

Data Presentation:

Table 3: Hypothetical Effects of Fermented Supernatants on Gut Barrier Function

Treatment GroupTEER (% of Control)FITC-Dextran Permeability (Fold Change)
Control Supernatant1001.0
This compound (Low Dose) Supernatant901.5
This compound (High Dose) Supernatant752.5

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In-Vitro Fermentation cluster_analysis Downstream Analysis fecal_sample Fecal Sample (Healthy Donors) fermentation Anaerobic Batch Culture Fermentation (24-48h, 37°C) fecal_sample->fermentation Inoculum alitame_prep This compound Solutions (Multiple Concentrations) alitame_prep->fermentation Treatment dna_extraction DNA Extraction fermentation->dna_extraction supernatant_collection Supernatant Collection fermentation->supernatant_collection sequencing 16S rRNA Sequencing dna_extraction->sequencing scfa_analysis SCFA Analysis (GC) supernatant_collection->scfa_analysis gut_barrier_assay Gut Barrier Function Assay (Caco-2 cells, TEER) supernatant_collection->gut_barrier_assay bioinformatics Bioinformatic Analysis sequencing->bioinformatics signaling_pathway cluster_lumen Gut Lumen cluster_bacterium Gut Bacterium This compound This compound (L-aspartic acid-D-alanine dipeptide) peptidase Bacterial Peptidases This compound->peptidase Hydrolysis aspartic_acid L-aspartic acid peptidase->aspartic_acid d_alanine D-alanine peptidase->d_alanine tca_cycle TCA Cycle aspartic_acid->tca_cycle altered_metabolism Altered Bacterial Metabolism d_alanine->altered_metabolism scfa SCFA Production (Acetate, Propionate) tca_cycle->scfa scfa->altered_metabolism

References

Application Notes and Protocols for High-Throughput Screening of Alitame Analogs for Sweetness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-potency artificial sweetener, approximately 2000 times sweeter than sucrose, composed of the dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted 2,2,4,4-tetramethylthietanylamine moiety.[1][2] Its potent sweetness and favorable stability profile make it an attractive scaffold for the development of novel sweetening agents.[2] High-throughput screening (HTS) of this compound analogs offers a rapid and efficient strategy to identify new sweeteners with improved properties, such as enhanced sweetness, better taste profile, and optimized metabolic stability.

This document provides detailed application notes and protocols for the high-throughput screening of a library of this compound analogs to identify and characterize novel sweetening compounds. The methodologies described herein are designed for researchers in the fields of food science, pharmacology, and drug development.

Principle of the Screening Assay

The sensation of sweet taste is primarily mediated by a G-protein coupled receptor (GPCR) heterodimer, T1R2/T1R3.[3][4][5][6][7] Binding of a sweet molecule to this receptor initiates a signaling cascade. The G-protein gustducin (B1178931) is activated, which in turn stimulates phospholipase C-β2 (PLC-β2).[6] PLC-β2 catalyzes the production of inositol (B14025) 1,4,5-triphosphate (IP3), which binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[3][6] This increase in intracellular Ca²⁺ is a measurable event that can be used to quantify the activation of the sweet taste receptor.

This screening protocol utilizes a cell-based assay where a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is engineered to co-express the human T1R2 and T1R3 receptor subunits. These cells are then loaded with a calcium-sensitive fluorescent dye. Upon application of a sweet compound, receptor activation will lead to an increase in intracellular calcium, which can be detected as a change in fluorescence intensity. This method allows for the rapid screening of large compound libraries in a microplate format.[8][9][10]

Signaling Pathway and Experimental Workflow

Sweet Taste Signaling Pathway

The binding of an this compound analog to the T1R2/T1R3 receptor triggers a downstream signaling cascade, as illustrated in the diagram below.

Sweet_Taste_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Alitame_Analog This compound Analog T1R2_T1R3 T1R2/T1R3 Receptor Alitame_Analog->T1R2_T1R3 Binding G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activation PLC PLCβ2 G_Protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Opens Ca²⁺ channels Cellular_Response Cellular Response (Fluorescence) Ca2_release->Cellular_Response

Caption: Sweet taste signaling pathway initiated by an this compound analog.

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound analogs is depicted below.

HTS_Workflow Start Start: this compound Analog Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds (Re-screen if needed) Dose_Response Dose-Response Analysis (EC₅₀ Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Novel Sweetener Candidates Lead_Optimization->End

Caption: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 cells stably co-expressing human T1R2 and T1R3 (hT1R2/hT1R3).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics (e.g., G418 and Hygromycin B).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Calcium Mobilization Assay Protocol
  • Cell Plating:

    • Harvest hT1R2/hT1R3 expressing HEK293 cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension and resuspend the pellet in the culture medium.

    • Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound analogs in 100% DMSO.

    • For primary screening, prepare a working solution of each analog at the desired final concentration (e.g., 10 µM) in the assay buffer.

    • For dose-response analysis, prepare a series of dilutions of the hit compounds.

    • Using a liquid handling system, add 5 µL of the compound solution to the corresponding wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record the fluorescence signal over time (e.g., for 120 seconds) to capture the peak response.

Data Analysis
  • Primary Screening:

    • Calculate the percentage of activation for each compound relative to a positive control (e.g., a saturating concentration of a known sweetener like sucralose (B1001) or this compound).

    • Set a hit threshold (e.g., >50% activation) to identify active compounds.

  • Dose-Response Analysis:

    • For the identified hits, plot the fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax).

Data Presentation

Table 1: Primary Screening of this compound Analogs
Compound IDStructure ModificationConcentration (µM)% Activation (Relative to Control)Hit (Yes/No)
AL-001R-group 11085Yes
AL-002R-group 21012No
AL-003R-group 31095Yes
......10......
Table 2: Dose-Response Analysis of Hit Compounds
Compound IDEC₅₀ (nM)Emax (% of Control)
This compound (Ref)150100
AL-00175110
AL-00320098
.........

Structure-Activity Relationship (SAR) Analysis

The data obtained from the screening can be used to establish a structure-activity relationship for the this compound analogs.

SAR_Logic Input Input Data: - Compound Structures - EC₅₀ and Emax Values Analysis SAR Analysis Input->Analysis Output Output: - Key Structural Features for Sweetness - Predictive Model Analysis->Output Hypothesis Hypothesis Generation for Novel Analogs Output->Hypothesis

Caption: Logical flow for Structure-Activity Relationship (SAR) analysis.

By comparing the chemical structures of the active and inactive analogs with their corresponding sweetness potencies (inversely related to EC₅₀), key structural features required for receptor activation can be identified. This information is crucial for guiding the rational design of novel sweeteners with improved properties.

Conclusion

The described high-throughput screening platform provides a robust and efficient method for the discovery of novel sweeteners based on the this compound scaffold. The detailed protocols for cell-based assays and data analysis, coupled with SAR studies, will facilitate the identification and optimization of lead compounds for the development of next-generation sweetening agents.

References

Application Notes and Protocols for Solid-Phase Extraction of Alitame from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity dipeptide sweetener approximately 2000 times sweeter than sucrose.[1][2] Its use in various food and beverage products necessitates reliable and efficient analytical methods for its quantification.[3][4] Solid-phase extraction (SPE) is a widely used technique for sample preparation, offering a simple and effective means to isolate and concentrate analytes from complex matrices prior to chromatographic analysis.[5][6][7][8] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from aqueous solutions, tailored for research, quality control, and drug development applications. The methodologies described are compiled from established analytical procedures for sweeteners.[7][9]

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves passing a liquid sample through a solid adsorbent (the stationary phase) to isolate the analyte of interest from the rest of the sample matrix (the mobile phase). The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analyte.[5] For this compound, a reversed-phase SPE sorbent is commonly employed.[6][9]

Data Presentation

The following table summarizes key quantitative data for the analysis of this compound using methods involving solid-phase extraction, as reported in the scientific literature.

ParameterValueMatrixAnalytical MethodReference
Recovery84.2% - 106.7%Beverages, Yogurt, Fish ProductsSPE-HPLC/MS[9]
Limit of Detection (LOD)0.48 µg/gLiquid Dairy Products & BeveragesHPLC-DAD[3]
Limit of Quantification (LOQ)1.58 µg/gLiquid Dairy Products & BeveragesHPLC-DAD[3]
LODs (Method)< 0.25 µg/mLFood SamplesSPE-HPLC/MS[9]
LOQs (Method)< 2.5 µg/mLFood SamplesSPE-HPLC/MS[9]
Calibration Range0.1 - 8.0 µg/mLStandard SolutionsSPE-HPLC/MS[9]

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from an aqueous solution is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis AqueousSample Aqueous Sample (containing this compound) AdjustpH Adjust pH to ~4.5 AqueousSample->AdjustpH Condition 1. Condition Cartridge AdjustpH->Condition Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute this compound Wash->Elute Analysis Analysis by HPLC-UV/MS Elute->Analysis

Caption: General workflow for the solid-phase extraction and analysis of this compound.

Experimental Protocols

This section details the protocols for the solid-phase extraction of this compound from aqueous solutions. The primary method is adapted from a validated procedure for the simultaneous determination of multiple sweeteners, including this compound.[9]

Materials and Reagents
  • SPE Cartridge: Strata-X 33 µm Polymeric RP, 200 mg/3 mL (or equivalent polymeric reversed-phase sorbent)[9]

  • This compound Standard: Reference grade

  • Methanol (B129727): HPLC grade

  • Acetonitrile: HPLC grade

  • Formic Acid: ACS grade

  • N,N-diisopropylethylamine (DIPEA): Reagent grade

  • Ultrapure Water: Type I

  • Extraction Buffer (pH 4.5): 20 mmol/L formic acid solution with pH adjusted to 4.5 using DIPEA.[9]

  • SPE Vacuum Manifold [9]

Protocol 1: Solid-Phase Extraction of this compound from Aqueous Solution

This protocol is designed for the cleanup and concentration of this compound from a simple aqueous matrix.

1. Sample Preparation: a. For a standard aqueous solution, ensure the this compound concentration is within the analytical range of the subsequent detection method. b. Adjust the pH of the aqueous sample to 4.5 using the formic acid-DIPEA buffer. This step is crucial for optimal retention on the SPE sorbent.[9]

2. SPE Cartridge Conditioning and Equilibration: a. Place the Strata-X SPE cartridges on a vacuum manifold. b. Conditioning: Pass 5 mL of methanol through each cartridge. This step solvates the sorbent. c. Equilibration: Pass 5 mL of ultrapure water through each cartridge, followed by 5 mL of the extraction buffer (pH 4.5). Do not allow the sorbent to go dry. This step prepares the sorbent for sample loading.

3. Sample Loading: a. Load the pH-adjusted aqueous sample onto the conditioned and equilibrated SPE cartridge. b. Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

4. Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any unretained interfering compounds. b. Dry the sorbent bed by applying a vacuum for 5-10 minutes.

5. Elution: a. Place a clean collection tube under each cartridge. b. Elute the retained this compound by passing 5 mL of methanol through the cartridge. c. Collect the eluate for subsequent analysis.

6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase to be used for HPLC analysis.

Signaling Pathway Diagram (Logical Flow)

The logical decision-making process for method selection based on sample complexity is illustrated below.

LogicalFlow Start Start: this compound Analysis SampleMatrix Assess Sample Matrix Complexity Start->SampleMatrix SimpleMatrix Simple Aqueous Solution SampleMatrix->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., food, beverage) SampleMatrix->ComplexMatrix High DirectInjection Direct Injection (if concentration is sufficient) SimpleMatrix->DirectInjection SPE Solid-Phase Extraction (for cleanup/concentration) SimpleMatrix->SPE ComplexMatrix->SPE Analysis HPLC-UV or HPLC-MS/MS Analysis DirectInjection->Analysis SPE->Analysis

Caption: Decision tree for this compound sample preparation and analysis.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the isolation and concentration of this compound from aqueous solutions. The use of a polymeric reversed-phase sorbent ensures good recovery and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in the implementation of SPE for this compound analysis, facilitating accurate quantification in various applications. Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[3][7][9]

References

Application Notes and Protocols: Structural Elucidation of Alitame by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alitame is a high-intensity dipeptide amide sweetener developed by Pfizer. Its structural integrity and purity are critical for its function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules like this compound. This document provides a comprehensive guide to the application of various NMR techniques for the structural characterization of this compound, including detailed experimental protocols and data interpretation.

This compound Structure

The chemical structure of this compound, (3S)-3-amino-4-[[(1R)-1-methyl-2-oxo-2-[(2,2,4,4-tetramethyl-3-thietanyl)amino]ethyl]amino]-4-oxobutanoic acid, is shown below. A thorough understanding of this structure is essential for interpreting the NMR spectra.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed to be adapted for use on modern NMR spectrometers.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound, as it solubilizes the compound well and its residual peaks do not significantly overlap with the analyte signals. Deuterated water (D₂O) or methanol (B129727) (CD₃OD) can also be used depending on the specific experimental requirements.

  • Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL in the chosen deuterated solvent.

  • Sample Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D ¹H NMR Spectroscopy

Purpose: To identify the number and chemical environment of protons in the this compound molecule.

Experimental Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programzg30
SolventDMSO-d₆
Temperature298 K
Number of Scans (NS)16
Relaxation Delay (D1)5 s
Acquisition Time (AQ)4 s
Spectral Width (SW)20 ppm

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale to the residual solvent peak (δ = 2.50 ppm for DMSO-d₆).

  • Integrate all signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy

Purpose: To identify the number and chemical environment of carbon atoms in the this compound molecule.

Experimental Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz or higher
Pulse Programzgpg30
SolventDMSO-d₆
Temperature298 K
Number of Scans (NS)1024 or more (due to low natural abundance of ¹³C)
Relaxation Delay (D1)2 s
Acquisition Time (AQ)1 s
Spectral Width (SW)220 ppm

Processing:

  • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

  • Phase the spectrum.

  • Calibrate the chemical shift scale to the solvent peak (δ = 39.52 ppm for DMSO-d₆).

2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.

Experimental Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programcosygpqf
SolventDMSO-d₆
Temperature298 K
Number of Scans (NS)8-16 per increment
Relaxation Delay (D1)2 s
Increments in F1256-512
Spectral Width (SW) in F1 and F212 ppm

Processing:

  • Apply a sine-bell window function in both dimensions.

  • Perform a 2D Fourier transform.

  • Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

Experimental Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz or higher
Pulse Programhsqcedetgpsisp2.3
SolventDMSO-d₆
Temperature298 K
Number of Scans (NS)4-8 per increment
Relaxation Delay (D1)2 s
Increments in F1128-256
Spectral Width (SW) in F2 (¹H)12 ppm
Spectral Width (SW) in F1 (¹³C)160 ppm

Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform a 2D Fourier transform.

Data Presentation

Due to the absence of publicly available, experimentally determined NMR data for this compound in the scientific literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide an expected range for the signals. Experimental verification is crucial.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (Asp)3.8 - 4.2dd
H-3 (Asp)2.7 - 3.1m
H-2 (Ala)4.2 - 4.6q
H-3 (Ala)1.2 - 1.5d
H-3 (Thietane)3.5 - 3.9t
Methyls (Thietane)1.1 - 1.4s
NH (Amide, Ala)8.0 - 8.4d
NH (Amide, Thietane)7.8 - 8.2d
NH₂ (Asp)7.5 - 8.5br s
COOH (Asp)12.0 - 13.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Asp, Amide)170 - 174
C=O (Ala, Amide)172 - 176
C=O (Asp, Acid)173 - 177
C-2 (Asp)50 - 54
C-3 (Asp)36 - 40
C-2 (Ala)48 - 52
C-3 (Ala)17 - 21
C-3 (Thietane)60 - 64
C-2, C-4 (Thietane)55 - 59
Methyls (Thietane)25 - 30

Visualization of Experimental Workflow

The logical workflow for the structural elucidation of this compound using NMR spectroscopy is depicted below. This process begins with sample preparation and progresses through a series of 1D and 2D NMR experiments, culminating in the complete assignment of the molecular structure.

Alitame_NMR_Workflow Workflow for NMR-based Structural Elucidation of this compound cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_analysis Data Analysis and Structure Confirmation Prep Prepare this compound Solution (5-10 mg/mL in DMSO-d6) H1_NMR Acquire 1H NMR Spectrum Prep->H1_NMR Initial Proton Information C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR Guide 13C Experiment COSY Acquire 2D COSY Spectrum C13_NMR->COSY Carbon Skeleton Info HSQC Acquire 2D HSQC Spectrum COSY->HSQC Proton Connectivity Assign Assign Signals HSQC->Assign Proton-Carbon Connectivity Structure Confirm this compound Structure Assign->Structure Final Verification

Caption: NMR experimental workflow for this compound.

Signaling Pathway for Structural Elucidation

The following diagram illustrates the logical connections between the different NMR experiments and the structural information they provide, leading to the complete structural assignment of this compound.

Alitame_Signaling_Pathway Information Flow for this compound Structural Elucidation H1 1H NMR (Proton Environments, Integrals, Multiplicities) COSY 2D COSY (H-H Connectivity) H1->COSY Identifies coupled protons HSQC 2D HSQC (C-H Connectivity) H1->HSQC Proton dimension C13 13C NMR (Carbon Environments) C13->HSQC Carbon dimension Structure Complete this compound Structure COSY->Structure Provides proton framework HSQC->Structure Links protons to carbon backbone

Caption: Logical flow of NMR data for structure confirmation.

Disclaimer: The provided NMR chemical shift data is predictive and should be confirmed with experimental results. The experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample.

Troubleshooting & Optimization

Overcoming Alitame solubility issues in research formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alitame. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in research formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What am I doing wrong?

A1: Several factors can affect this compound's solubility in water. Here’s a troubleshooting guide:

  • Check the pH: this compound's solubility is lowest at its isoelectric point, which is a pH of 5.7.[1][2] At this pH, its solubility is approximately 13% at 25°C.[1][2][3] To improve solubility, adjust the pH of your aqueous solution to be either higher or lower than 5.7.[1][4]

  • Increase the Temperature: The solubility of this compound in aqueous solutions increases with temperature.[1][4] Gentle heating of the solution can significantly improve dissolution.

  • Consider the Solvent: While this compound is soluble in water, it exhibits excellent solubility in other polar solvents such as methanol, ethanol (B145695), and propylene (B89431) glycol.[1][5] It is practically insoluble in nonpolar, lipophilic solvents like fats, oils, or chloroform.[1][5]

Q2: I'm observing precipitation in my this compound stock solution over time. Why is this happening and how can I prevent it?

A2: Precipitation in an this compound stock solution can be due to a few reasons:

  • pH Fluctuation: If the pH of your solution shifts towards the isoelectric point of 5.7, this compound can precipitate out. Ensure your solution is adequately buffered if you need to maintain a specific pH.

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation, especially if the solution was prepared at an elevated temperature. Store your stock solutions at a constant, controlled room temperature or as determined by your stability studies.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound beyond its solubility limit at that specific temperature and pH. Ensure your storage containers are well-sealed.

Q3: What is the optimal pH range for dissolving this compound in an aqueous buffer?

A3: For optimal solubility, you should work with a pH that is significantly different from the isoelectric point of 5.7.[1] this compound is stable in a pH range of 2-8.[3] For acidic conditions, a pH of 2-4 is suitable, and this compound is known to be stable in soft drinks at this pH range.[1] For neutral to slightly alkaline conditions, a pH of 7-8 is also acceptable.[1] The half-life of this compound in an aqueous solution at pH 7-8 and 100°C can range from hours to days.[1]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using co-solvents is a viable strategy. This compound is highly soluble in polar organic solvents. You can prepare a concentrated stock solution in a solvent like ethanol or propylene glycol and then dilute it into your aqueous research formulation.[1][3][5] This technique, known as co-solvency, can help overcome solubility limitations in purely aqueous systems.[6][7][8]

Q5: How does temperature affect the stability of this compound in solution?

A5: this compound has good thermal stability, especially when compared to other sweeteners like aspartame.[5][9] It can withstand pasteurization and is stable during heating, making it suitable for use in processed foods.[1][9] However, at very high temperatures or under harsh acidic conditions, it can undergo hydrolysis.[1][4] The major degradation pathway involves the hydrolysis of the dipeptide bond to form aspartic acid and an alanine (B10760859) amide derivative.[5]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and the effect of pH and temperature.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (% w/v)Reference
Water (at pH 5.7)13.1%[3][5]
Methanol41.9%[5]
Ethanol61.0%[3][5]
Propylene Glycol53.7%[3][5]
Chloroform0.02%[5]
n-Heptane0.001%[5]

Table 2: Influence of pH and Temperature on this compound Solubility in Water

ConditionObservationReference
pH < 5.7 or pH > 5.7Solubility Increases[1][4]
Increasing TemperatureSolubility Increases[1][4]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous this compound Solution

Objective: To prepare a saturated solution of this compound in water to determine its maximum solubility under specific temperature and pH conditions.

Materials:

  • This compound powder

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or hot plate

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Methodology:

  • Equilibrate a known volume of deionized water to the desired temperature using a water bath or hot plate.

  • If a specific pH is required, adjust the pH of the water using 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

  • Add this compound powder in small increments to the water while continuously stirring.

  • Continue adding this compound until a persistent excess of solid is observed, indicating that the solution is saturated.

  • Allow the solution to stir for a minimum of 2 hours to ensure equilibrium is reached.

  • After reaching equilibrium, stop stirring and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved particles.

  • The clear filtrate is your saturated this compound solution, ready for analysis.

Protocol 2: Enhancing this compound Solubility using a Co-solvent Method

Objective: To prepare a concentrated stock solution of this compound in a co-solvent for subsequent dilution in an aqueous medium.

Materials:

  • This compound powder

  • Ethanol (or other suitable polar solvent)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a portion of the selected co-solvent (e.g., ethanol) to the flask.

  • Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.

  • Once dissolved, add the co-solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • This concentrated stock solution can then be accurately diluted into your aqueous experimental medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Enhancement cluster_final Final Solution start Start weigh Weigh this compound start->weigh solvent Select Solvent (Water, Ethanol, etc.) weigh->solvent mix Mix this compound and Solvent solvent->mix check_sol Check Solubility mix->check_sol fully_dissolved Fully Dissolved? check_sol->fully_dissolved adjust_ph Adjust pH (if aqueous) heat Apply Gentle Heat adjust_ph->heat heat->check_sol fully_dissolved->adjust_ph No end Use in Formulation fully_dissolved->end Yes

Fig. 1: Experimental workflow for dissolving this compound.

troubleshooting_flowchart action_node action_node start This compound Not Dissolving is_aqueous Aqueous Solvent? start->is_aqueous check_ph pH near 5.7? is_aqueous->check_ph Yes consider_polar Using a polar solvent? is_aqueous->consider_polar No action_adjust_ph Adjust pH away from 5.7 check_ph->action_adjust_ph Yes check_temp Is solution heated? check_ph->check_temp No action_heat Apply gentle heat check_temp->action_heat No consider_other Still issues? check_temp->consider_other Yes action_cosolvent Consider co-solvent system or micronization consider_other->action_cosolvent Yes consider_polar->consider_other Yes action_change_solvent Switch to a polar solvent (e.g., Ethanol) consider_polar->action_change_solvent No

Fig. 2: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Alitame LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Alitame.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For instance, sugars, proteins, or other additives in a beverage sample might co-elute with this compound and suppress its ionization, leading to an underestimation of its true concentration.

Q2: What causes matrix effects in this compound analysis?

A2: Matrix effects in this compound analysis are primarily caused by endogenous or exogenous components in the sample that co-elute with this compound and interfere with its ionization process in the mass spectrometer's ion source.[3] Common sources of interference in food and beverage samples include sugars, salts, proteins, lipids, and other artificial sweeteners.[3][4] These interfering compounds can compete with this compound for ionization, alter the physical properties of the ESI droplets, or create a charge competition in the gas phase.[5]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[1][6]

  • Post-Column Infusion: This is a qualitative method that helps identify chromatographic regions where ion suppression or enhancement occurs.[7] A constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that retention time.[1]

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1][6] The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.

Q4: Is it possible to completely eliminate matrix effects?

A4: While completely eliminating matrix effects is often not feasible, they can be significantly minimized and compensated for through various strategies.[8] The goal is to achieve a consistent and reproducible analytical method where the influence of the matrix is negligible or accounted for.

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the experimental protocols to determine if you are experiencing matrix effects in your this compound analysis.

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.

    • Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.

  • Analysis:

    • Inject a blank matrix extract (that does not contain this compound) onto the LC column.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

      • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established procedure. Spike the same known concentration of this compound into the final extracted matrix.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the percentage matrix effect using the following formula:

      • % Matrix Effect = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Guide 2: Strategies to Mitigate Matrix Effects

This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your this compound quantification.

  • Solid-Phase Extraction (SPE):

    • Select an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components.

    • Condition the cartridge with an appropriate solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a solvent that removes weakly bound matrix components while retaining this compound.

    • Elute this compound with a strong solvent.

  • Liquid-Liquid Extraction (LLE):

    • Choose a solvent system where this compound has a high partition coefficient in one phase and the interfering matrix components have a high partition coefficient in the other.

    • Mix the sample with the extraction solvent.

    • Allow the phases to separate.

    • Collect the phase containing this compound for analysis.

  • Protein Precipitation: For samples with high protein content (e.g., dairy products), precipitate proteins using a suitable agent like acetonitrile (B52724) or methanol.[9] Centrifuge the sample and analyze the supernatant.

  • Improve Separation: Modify the chromatographic conditions to separate this compound from co-eluting matrix components.[4] This can be achieved by:

    • Adjusting the gradient profile of the mobile phase.

    • Changing the mobile phase composition.

    • Using a different stationary phase (e.g., a column with a different chemistry).

    • Employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) which may offer different selectivity compared to reversed-phase chromatography.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8] A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[2] The ratio of the analyte signal to the SIL-IS signal should remain constant, leading to accurate quantification.

  • Use of an Analog Internal Standard: If a SIL-IS is not available, a structural analog of this compound that behaves similarly during extraction, chromatography, and ionization can be used.

  • The standard addition method involves adding known amounts of this compound standard to the sample extract.[10] A calibration curve is then constructed for each sample, which inherently accounts for the matrix effect in that specific sample.[7] While effective, this method is more time-consuming.[10]

Quantitative Data Summary

The following table summarizes typical Limits of Detection (LOD) and Limits of Quantitation (LOQ) for this compound in various matrices, as reported in the literature. These values can be used as a benchmark for method performance.

AnalyteMatrixLODLOQReference
This compoundBeverages, Candied Fruits, Cakes< 0.10 mg/mL< 0.30 mg/mL[11]
This compoundGeneral Foodstuffs-5 µg/mL[12]
This compoundLiquid Dairy & Milk Beverages0.48 µg/g1.58 µg/g[13]

Experimental Protocols

Protocol 1: Sample Preparation of a Beverage Sample for this compound Analysis

This protocol is a general guideline and may need optimization for specific beverage matrices.

  • Degassing: Degas carbonated beverage samples by sonication for 10-15 minutes.

  • Dilution: Dilute 1 mL of the beverage sample with 9 mL of deionized water (or an appropriate solvent). A simple dilution can often mitigate matrix effects in less complex matrices.[14][15]

  • Internal Standard Spiking: Add an appropriate amount of the internal standard (preferably a stable isotope-labeled this compound) to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[11][13]

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in this compound Analysis start Inaccurate/Imprecise This compound Quantification check_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Detected? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_is Implement Internal Standard (Stable Isotope-Labeled IS) optimize_chrom->use_is std_add Consider Standard Addition use_is->std_add revalidate Re-evaluate Matrix Effects std_add->revalidate revalidate->me_present end_ok Accurate & Precise Results revalidate->end_ok Resolved check_other Investigate Other Potential Issues (e.g., Instrument, Standards) no_me->check_other

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Matrix_Effect_Assessment Quantitative Assessment of Matrix Effects prep_neat Prepare this compound in Neat Solvent (Set A) analyze Analyze Set A & Set B by LC-MS/MS prep_neat->analyze prep_matrix Extract Blank Matrix spike_matrix Spike this compound into Extracted Matrix (Set B) prep_matrix->spike_matrix spike_matrix->analyze calculate Calculate % Matrix Effect: (Area B / Area A) * 100 analyze->calculate suppression Ion Suppression (< 100%) calculate->suppression Result < 100% enhancement Ion Enhancement (> 100%) calculate->enhancement Result > 100% no_effect No Significant Effect (~100%) calculate->no_effect Result ≈ 100%

Caption: Workflow for the quantitative assessment of matrix effects.

References

Reducing Alitame degradation during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing Alitame degradation during experimental sample processing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is showing significant degradation. What are the primary factors I should investigate?

A1: The main factors influencing this compound stability are pH, temperature, and the presence of certain reactive molecules. This compound is a dipeptide and is susceptible to hydrolysis.[1][2]

  • pH: this compound is most stable in the pH range of 5 to 8.[3] Both highly acidic (below pH 2) and alkaline conditions can accelerate its degradation, especially at elevated temperatures.[1]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[4] Long exposure to heat, especially above 100°C, will lead to substantial loss of this compound.[1]

  • Presence of Reducing Sugars: If your sample matrix contains reducing sugars like glucose, Maillard reactions and other non-enzymatic browning reactions can occur at high temperatures, contributing to this compound degradation.[1]

Q2: What are the expected degradation products of this compound, and how can I detect them?

A2: this compound primarily degrades through hydrolysis of its peptide bond. The main degradation products are:

  • Aspartic acid[1][4]

  • Alanine amide[1][4]

  • β-aspartic isomer of this compound (from a slower, two-stage degradation process)[1][4]

These products can be identified and quantified using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors.[5][6][7]

Q3: At what pH should I buffer my samples for optimal this compound stability during storage?

A3: For optimal stability, especially during long-term storage at room temperature, it is recommended to maintain the sample pH between 5 and 8.[3] In this range, the half-life of this compound in solution at 23°C is approximately four years.

Q4: Can I heat my this compound samples? What are the temperature limits?

A4: this compound is sensitive to heat. While it is more stable than aspartame (B1666099), prolonged heating should be avoided.[8][9]

  • At 100°C in a neutral solution, its sweetness can be maintained for about 30 minutes.[3]

  • However, in the presence of glucose at 100°C for one hour, degradation can range from 58% to 70%, depending on the pH.[1]

  • At 140°C, degradation is extremely rapid, with less than 2% of this compound remaining after one hour.[1] If heating is necessary, use the lowest possible temperature for the shortest possible duration.

Q5: My samples are showing a brownish color after processing. What could be the cause?

A5: A brown color typically indicates non-enzymatic browning reactions.[1] This is likely to occur if your sample contains both this compound and a reducing sugar (e.g., glucose) and has been subjected to heat. The reactive amine groups from this compound or its hydrolysis products can react with the sugar, leading to the formation of colored compounds.[1]

Quantitative Data: this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Half-Life at 23°C

pH RangeApproximate Half-Life
21 year
5 - 84 years

Table 2: this compound Degradation in the Presence of Glucose at 100°C for 1 Hour

pHThis compound Remaining (%)
342%[1]
735%[1]
1130%[1]

Experimental Protocols

To minimize degradation, follow these recommended protocols for sample handling, storage, and analysis.

Protocol 1: Sample Preparation and Storage
  • Sample Collection: Collect samples and process them as quickly as possible. If immediate analysis is not feasible, store them under appropriate conditions.

  • pH Adjustment: If the sample matrix is highly acidic or alkaline, adjust the pH to a neutral range (ideally between 5.0 and 8.0) using a suitable buffer system.

  • Temperature Control: Throughout the preparation process, keep samples cool. Use ice baths when performing extractions or other manipulations.

  • Storage:

    • Short-term ( < 24 hours): Store samples at 4°C.[5]

    • Long-term: For storage longer than 24 hours, freeze samples at -20°C or below to halt chemical degradation. Avoid repeated freeze-thaw cycles.

  • Exclusion of Contaminants: Ensure all glassware and reagents are clean to avoid introducing contaminants that could catalyze degradation.

Protocol 2: this compound Quantification by HPLC

This is a general protocol for the analysis of this compound. Method validation and optimization are crucial for specific sample matrices.

  • Sample Extraction (for complex matrices):

    • For solid samples, use solid-liquid extraction (SLE) to partition this compound into a suitable solvent.[10]

    • For liquid samples with interfering substances (e.g., dairy products), a protein precipitation step followed by centrifugation may be necessary.[5]

    • Use Solid-Phase Extraction (SPE) with a C18 or similar cartridge for cleanup and concentration of the analyte.[6][11] This helps remove matrix components that can interfere with analysis.

  • Chromatographic Conditions (Example):

    • System: High-Performance Liquid Chromatography (HPLC).[5]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.[5][12] A gradient elution may be required to separate this compound from its degradation products.

    • Flow Rate: Typically around 1.0 mL/min.[5]

    • Detection: Diode Array Detector (DAD) at ~200-210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.[5][6]

    • Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[5]

  • Quantification:

    • Prepare a calibration curve using certified this compound reference standards in a matrix that closely matches the samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Alitame_Degradation_Pathways This compound This compound beta_isomer β-Aspartic Isomer This compound->beta_isomer aspartic_acid Aspartic Acid This compound->aspartic_acid Hydrolysis (Harsh Conditions) alanine_amide Alanine Amide This compound->alanine_amide Hydrolysis (Harsh Conditions) beta_isomer->aspartic_acid Hydrolysis beta_isomer->alanine_amide Hydrolysis

Caption: Primary degradation pathways of this compound.

Sample_Processing_Workflow start Sample Collection ph_check Check & Adjust pH (Target: 5.0 - 8.0) start->ph_check storage_decision Immediate Analysis? ph_check->storage_decision extraction Extraction / Cleanup (e.g., SPE) Keep Cool analysis Immediate HPLC Analysis extraction->analysis end Data Acquisition analysis->end storage_decision->analysis Yes short_term Short-Term Storage (≤ 24h at 4°C) storage_decision->short_term No short_term->extraction long_term Long-Term Storage (≤ -20°C) short_term->long_term > 24h long_term->extraction

Caption: Recommended workflow for processing this compound samples.

References

Troubleshooting poor recovery of Alitame in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Alitame during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low recovery of this compound from our aqueous samples. What are the potential causes and how can we troubleshoot this?

A1: Poor recovery of this compound, a polar dipeptide, is a common issue often related to the extraction methodology, particularly during Solid-Phase Extraction (SPE). Here are the primary factors to investigate:

  • Inappropriate pH of the Sample: this compound's charge is pH-dependent. Its isoelectric point is around pH 5.6-5.7, where it has minimal solubility.[1] For efficient retention on a reversed-phase SPE sorbent (like C18), the pH of the sample should be adjusted to suppress its ionization, typically by lowering the pH. A pH of around 4.5 has been successfully used for the extraction of this compound.[2]

  • Incorrect Solvent Strength during Sample Loading and Washing: If the solvent used to dissolve or wash the sample is too strong (i.e., has a high percentage of organic solvent), this compound may not be adequately retained on the SPE sorbent and will be lost during the loading or washing steps. This is known as "breakthrough."

  • Incomplete Elution: The solvent used for elution may not be strong enough to completely desorb this compound from the SPE sorbent.

  • Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can lead to poor recovery.

To systematically troubleshoot, it is recommended to collect and analyze the fractions from each step of the SPE process (sample load, wash, and elution) to pinpoint where the loss of this compound is occurring.

Q2: What is the recommended type of Solid-Phase Extraction (SPE) to use for this compound?

A2: For extracting a polar compound like this compound from a polar matrix such as an aqueous solution, a reversed-phase SPE is generally suitable. Common sorbents include C18 or polymeric phases. Polymeric sorbents can offer a wider pH stability range and higher binding capacity.

Q3: How can we optimize the wash step to remove interferences without losing this compound?

A3: The wash step is critical for removing matrix components that can interfere with subsequent analysis. To optimize this step, use a wash solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent. You can experiment with a gradient of wash solvents, starting with a very weak solvent (e.g., 100% water) and gradually increasing the organic solvent content (e.g., 5%, 10% methanol (B129727) or acetonitrile (B52724) in water). Analyze each wash fraction to determine the point at which this compound begins to elute.

Q4: Our this compound recovery is inconsistent between samples. What could be causing this variability?

A4: Inconsistent recovery can stem from several factors:

  • Matrix Effects: Different sample matrices can influence the extraction efficiency. Components in the matrix can compete with this compound for binding sites on the sorbent or alter the pH of the local environment.

  • Inconsistent Sample Pre-treatment: Ensure that all samples are subjected to the same pre-treatment steps, including uniform pH adjustment and filtration.

  • Variable Flow Rates: Maintaining a consistent and slow flow rate during sample loading and elution is crucial for reproducible results.

  • SPE Cartridge Variability: Inconsistent packing or batch-to-batch differences in SPE cartridges can contribute to variable recovery.

Quantitative Data Summary

The recovery of this compound is highly dependent on the optimization of the extraction protocol. Below is a table summarizing expected recovery ranges based on the level of optimization.

Optimization LevelKey ParametersExpected this compound Recovery
Optimized Correct SPE sorbent, optimized sample pH, appropriate wash and elution solvents, controlled flow rate.85-105%
Partially Optimized Sub-optimal pH or solvent strengths, some matrix interference.50-85%
Non-Optimized Incorrect SPE phase, significant pH deviation, strong wash solvents, high flow rates.<50%

Note: This data is illustrative and actual recovery will vary based on the specific sample matrix and experimental conditions.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from a Beverage Sample for HPLC Analysis

This protocol outlines a general procedure for the extraction and clean-up of this compound from a liquid sample, such as a beverage, prior to analysis by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Degas carbonated beverage samples by sonication. b. Centrifuge samples containing suspended solids to pellet the solids. c. Adjust the pH of the sample to 4.5 using a formic acid solution. d. Filter the pH-adjusted sample through a 0.45 µm filter.

2. SPE Cartridge Conditioning: a. Select a C18 or polymeric reversed-phase SPE cartridge. b. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry out.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar impurities. b. A second wash with a weak organic solvent solution (e.g., 5% methanol in water) can be performed to remove less polar interferences.

5. Elution: a. Elute the retained this compound from the cartridge with 2-5 mL of a suitable organic solvent, such as methanol or acetonitrile. b. Collect the eluate for analysis.

6. Post-Elution: a. The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the HPLC mobile phase for analysis.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting this compound extraction.

Troubleshooting_Poor_Recovery start Poor this compound Recovery Observed check_fractions Analyze Fractions: Load, Wash, and Elution start->check_fractions in_load Analyte in Loading Fraction? check_fractions->in_load Yes in_wash Analyte in Wash Fraction? check_fractions->in_wash No not_in_elution Analyte Not in Elution Fraction? check_fractions->not_in_elution No solution_load Problem: Poor Retention Solutions: - Adjust sample pH (e.g., to 4.5) - Decrease sample solvent strength - Decrease loading flow rate - Check for sorbent overload in_load->solution_load solution_wash Problem: Premature Elution Solutions: - Decrease wash solvent strength in_wash->solution_wash solution_elution Problem: Incomplete Elution Solutions: - Increase elution solvent strength - Ensure correct elution solvent pH not_in_elution->solution_elution end Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

Alitame_SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Beverage Sample ph_adjust Adjust pH to 4.5 sample->ph_adjust filter Filter Sample ph_adjust->filter condition Condition SPE Cartridge (Methanol, Water) filter->condition load Load Sample condition->load wash Wash (Water, 5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate & Reconstitute elute->evaporate hplc HPLC Analysis evaporate->hplc

Caption: General experimental workflow for this compound extraction.

References

Improving the yield of Alitame synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Alitame synthesis reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Q1: What are the most common causes of low this compound yield?

Low yields in this compound synthesis can often be attributed to several factors throughout the multi-step process.[1][2] Key areas to investigate include:

  • Incomplete Coupling Reaction: The formation of the peptide bond between (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide is a critical step. Inefficient coupling can be a major source of yield loss.

  • Side Reactions: The presence of reactive functional groups can lead to the formation of unwanted by-products, consuming starting materials and complicating purification.

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and reaction time are crucial for maximizing the yield of the desired product.

  • Degradation of Intermediates or Final Product: this compound and its precursors may be susceptible to degradation under certain conditions.[3]

  • Inefficient Purification: Significant product loss can occur during the isolation and purification stages, particularly during the crystallization of the this compound-4-methylbenzenesulfonic acid adduct and subsequent recrystallization.[2][4]

Q2: How can I optimize the coupling reaction to improve yield?

Optimizing the coupling reaction is a critical step for maximizing this compound yield. Consider the following strategies:

  • Choice of Coupling Reagent: While specific reagents for industrial this compound synthesis are often proprietary, common peptide coupling reagents that can be explored include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-hydroxybenzotriazole) to minimize racemization.[5]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reactants. Anhydrous and polar aprotic solvents are typically preferred for peptide coupling reactions.

  • Stoichiometry of Reactants: Carefully controlling the molar ratios of the starting materials and coupling agents is essential. A slight excess of the activated carboxylic acid component may be used to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. The reaction temperature should be carefully controlled to balance reaction rate with the potential for side reactions and degradation.

Q3: What are potential side products in this compound synthesis and how can I minimize them?

Side product formation can significantly reduce the yield and purity of this compound. Potential side products may include:

  • Racemization: The chiral centers in the amino acid precursors can be susceptible to racemization during activation and coupling, leading to the formation of diastereomers. Using appropriate coupling reagents and additives like HOBt can help suppress this.

  • Diketopiperazine Formation: Dipeptide esters can sometimes cyclize to form diketopiperazines, especially under basic conditions or upon prolonged heating.

  • By-products from the Thietanyl Moiety: The sulfur-containing tetramethylthietanyl group may undergo oxidation or other side reactions depending on the reaction conditions. Using inert atmospheres and carefully selecting reagents can help mitigate this.

To minimize side product formation, it is crucial to maintain strict control over reaction conditions, use high-purity starting materials, and employ appropriate protecting group strategies where necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for this compound synthesis?

The most commonly cited method for this compound synthesis is a multi-step process that involves the reaction between two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide.[1][2][6] The resulting dipeptide is then typically purified by forming a salt with 4-methylbenzenesulfonic acid, which is then crystallized and subsequently converted back to the free base form of this compound and recrystallized from water.[1][2][4]

Q2: Is there an alternative synthesis route for this compound?

Yes, an alternative synthesis has been described which involves the reaction of L-aspartic acid N-thiocarboxyanhydride with 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane.[3] This reaction is typically carried out in an aqueous solution while maintaining a specific pH.[3]

Q3: How do pH and temperature affect the stability of the final this compound product?

The stability of the final this compound product is influenced by both pH and temperature. Generally, this compound is more stable in neutral to slightly acidic conditions. Under strongly acidic or alkaline conditions, and at elevated temperatures, it can undergo hydrolysis of the peptide bond, leading to a loss of sweetness.[3]

Data Presentation

ParameterConditionExpected Impact on YieldPotential Issues
pH Acidic (e.g., 4-6)ModerateSlower reaction rates
Neutral (e.g., 7-8)OptimalIncreased risk of side reactions (e.g., racemization)
Alkaline (e.g., > 9)DecreasedPotential for diketopiperazine formation and degradation
Temperature Low (e.g., 0-5 °C)Slower reaction, potentially higher purityVery slow reaction rates may be impractical
Ambient (e.g., 20-25 °C)Good balance of rate and purityModerate risk of side reactions
Elevated (e.g., > 40 °C)Faster reaction ratesIncreased risk of side reactions and product degradation

Experimental Protocols

The following are generalized experimental protocols for the key stages of this compound synthesis. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of this compound via Coupling of Intermediates

  • Activation of (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid: In an anhydrous solvent, dissolve (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and a suitable coupling agent (e.g., DCC or EDC) and additive (e.g., HOBt). Stir the mixture at a controlled low temperature (e.g., 0 °C) for a specified time to form the activated ester.

  • Coupling Reaction: To the solution containing the activated ester, add a solution of (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide in an appropriate solvent. Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then typically washed with dilute acidic and basic solutions to remove unreacted starting materials and by-products.

  • Purification via Tosylate Salt Formation: Dissolve the crude this compound product in a suitable solvent and add a stoichiometric amount of 4-methylbenzenesulfonic acid. Induce crystallization of the this compound tosylate salt.

  • Isolation of Pure this compound: Collect the crystalline salt by filtration and wash with a cold solvent. Dissolve the salt in water and adjust the pH to the isoelectric point of this compound to precipitate the pure product.

  • Final Recrystallization: The precipitated this compound can be further purified by recrystallization from water to yield the final product.

Protocol 2: Alternative Synthesis of this compound

  • Reaction Setup: Dissolve 3-(D-alaninamido)-2,2,4,4,-tetramethylthietane in water.

  • Addition of Reactant: Add L-aspartic acid N-thiocarboxyanhydride portion-wise to the solution while vigorously stirring and maintaining the pH between 8.5 and 9.5 with the addition of a suitable base.[3]

  • Salt Formation and Precipitation: After the addition is complete, adjust the pH to 5.5 and add p-toluenesulfonic acid monohydrate to precipitate the crystalline p-toluenesulfonate salt of this compound.[3]

  • Isolation of Free this compound: The precipitated salt is collected and can be converted to the free this compound base using an anion exchange resin or by neutralization as described in Protocol 1.[3]

Visualizations

Alitame_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_synthesis This compound Synthesis cluster_purification Purification Intermediate_A (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B (R)-2-amino-N-(2,2,4,4-tetramethyl- 3-thietanyl) propanamide Intermediate_B->Coupling Crude_this compound Crude this compound Coupling->Crude_this compound Salt_Formation Tosylate Salt Formation Crude_this compound->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Isolation Isolation of Free this compound Crystallization->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Workflow for the primary synthesis route of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Side_Reactions Side Reactions? Start->Check_Side_Reactions Check_Conditions Suboptimal Conditions? Start->Check_Conditions Check_Purification Purification Loss? Start->Check_Purification Optimize_Coupling Optimize Coupling Agent & Stoichiometry Check_Coupling->Optimize_Coupling Yes Analyze_Byproducts Identify Side Products (e.g., via HPLC/MS) Check_Side_Reactions->Analyze_Byproducts Yes Adjust_Conditions Adjust pH, Temperature, & Reaction Time Check_Conditions->Adjust_Conditions Yes Refine_Purification Optimize Crystallization & Isolation Steps Check_Purification->Refine_Purification Yes

Caption: A logical workflow for troubleshooting low this compound yield.

References

Minimizing aftertaste in Alitame-containing formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alitame-containing formulations. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to taste and aftertaste in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is the reported taste profile of this compound?

This compound is a high-intensity dipeptide sweetener approximately 2,000 times sweeter than sucrose.[1][2] Many sources describe its taste as clean, similar to sucrose, and notably without the lingering bitter aftertaste associated with some other artificial sweeteners like saccharin (B28170) or acesulfame-K.[1][3] However, some reports note that due to the presence of a sulfur atom in its molecular structure, a slight sulfur-like odor or off-note may be perceptible in some applications.

Q2: Why would a formulation containing this compound have an aftertaste if it's known for a clean profile?

While this compound itself is reported to have a clean taste, several factors in a complex formulation can contribute to an undesirable aftertaste:

  • Ingredient Interactions: this compound may interact with other formulation components (APIs, excipients, salts, buffers), leading to the formation of new compounds with distinct off-tastes.

  • High Concentrations: At concentrations exceeding the intended use level, the taste profile of any sweetener can become unbalanced, potentially revealing subtle side tastes or an overwhelming, lingering sweetness.

  • pH and Temperature: The stability and sensory perception of sweeteners can be influenced by the pH and processing temperatures of the formulation.[1]

  • Individual Sensitivity: Taste perception varies among individuals due to genetic differences in taste receptors.[4] Some may be more sensitive to specific bitter compounds or off-notes.

Q3: What causes a bitter or metallic aftertaste in some artificial sweeteners?

Sweet and bitter tastes are mediated by G protein-coupled receptors (GPCRs) on the tongue.[4][5][6]

  • Sweet Taste: The sweet taste is primarily detected by the TAS1R2/TAS1R3 receptor heterodimer. When a sweetener molecule binds to this receptor, it initiates a signaling cascade that the brain perceives as sweetness.

  • Bitter Taste: Bitterness is detected by a family of approximately 25 different TAS2R receptors. Some artificial sweeteners, such as saccharin and acesulfame-K, can activate not only the sweet receptor but also one or more TAS2R receptors (e.g., TAS2R31, TAS2R43), leading to a dual sensation of sweetness followed by a distinct bitter aftertaste.[4][5][6][7]

While this compound is not specifically reported to activate TAS2Rs, unexpected bitterness in a formulation could stem from interactions that expose parts of the molecule to these bitter receptors.

Taste Perception Signaling Pathway

The diagram below illustrates the simplified signaling pathways for sweet and bitter taste perception. An ideal sweetener exclusively activates the sweet pathway, while an aftertaste can result from unintended activation of a bitter taste pathway.

Taste_Pathway Simplified Taste Receptor Signaling cluster_sweet Sweet Taste Pathway cluster_bitter Bitter Aftertaste Pathway This compound This compound SweetReceptor Sweet Receptor (TAS1R2/TAS1R3) This compound->SweetReceptor Binds G_Protein_S G-Protein (Gustducin) SweetReceptor->G_Protein_S Activates Effector_S Effector Enzymes G_Protein_S->Effector_S Signal_S Signal Cascade (↓K+, ↑Ca2+) Effector_S->Signal_S Neurotransmitter_S Neurotransmitter Release Signal_S->Neurotransmitter_S SweetPerception Brain Perceives 'Sweet' Neurotransmitter_S->SweetPerception OffTasteCompound Off-Taste Compound BitterReceptor Bitter Receptor (e.g., TAS2R43) OffTasteCompound->BitterReceptor Binds G_Protein_B G-Protein (Gustducin) BitterReceptor->G_Protein_B Activates Effector_B Effector Enzymes G_Protein_B->Effector_B Signal_B Signal Cascade (↑Ca2+) Effector_B->Signal_B Neurotransmitter_B Neurotransmitter Release Signal_B->Neurotransmitter_B BitterPerception Brain Perceives 'Bitter' Neurotransmitter_B->BitterPerception Troubleshooting_Workflow start Start: Aftertaste Detected in Formulation step1 Step 1: Analyze this compound in Solution Isolate this compound in deionized water. Does it have an aftertaste? start->step1 decision1 Aftertaste Present? step1->decision1 path1_yes Source Quality Issue: - Test a new lot of this compound. - Verify supplier specifications. - Analyze for impurities. decision1->path1_yes Yes path1_no Proceed to Step 2 decision1->path1_no No end_node Implement Masking Strategies (See Q5) path1_yes->end_node step2 Step 2: Evaluate Binary Mixtures Combine this compound with each individual excipient/API. path1_no->step2 decision2 Aftertaste Present in a Mixture? step2->decision2 path2_yes Interaction Identified: - Isolate the interacting component. - Consider component substitution. - Proceed to masking strategies. decision2->path2_yes Yes path2_no Proceed to Step 3 decision2->path2_no No path2_yes->end_node step3 Step 3: Assess Full Formulation Evaluate impact of pH, temperature, and processing steps. path2_no->step3 decision3 Aftertaste Caused by Process? step3->decision3 path3_yes Process Optimization: - Adjust pH or temperature. - Evaluate alternative mixing orders or processing methods. decision3->path3_yes Yes decision3->end_node No path3_yes->end_node Experimental_Workflow cluster_eval start Start: Panelist Training & Calibration prep Sample Preparation (Randomization & Coding) start->prep eval Sensory Evaluation Session (Sequential Monadic Presentation) prep->eval data Data Collection (Intensity Scores) eval->data p1 Present Sample 1 p2 Rate Primary Taste p1->p2 p3 Wait 60 Seconds p2->p3 p4 Rate Aftertaste p3->p4 p5 Palate Cleanse p4->p5 analysis Statistical Analysis (ANOVA, Post-Hoc) data->analysis report End: Generate Report & Sensory Profile Plots analysis->report

References

Controlling sweetness levels in food with high-potency Alitame

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the high-potency sweetener Alitame in experimental formulations. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during the use of this compound.

Q1: My formulation has developed an unexpected off-flavor. What could be the cause?

A1: Off-flavors when using this compound can arise from several factors:

  • Degradation: this compound, while generally stable, can degrade under certain conditions, leading to the formation of compounds with no sweet taste. In acidic conditions (pH <4), particularly in the presence of sodium bisulfite, ascorbic acid, or some caramel (B1170704) colors, off-flavors can develop.[1]

  • Ingredient Interactions: Complex food matrices can have ingredients that interact with this compound, potentially leading to off-flavors.

  • Dosage: Over-dosing this compound in an attempt to achieve high sweetness levels can sometimes result in a slight sulfurous note due to the sulfur atom in its molecular structure.[2]

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your formulation is within the optimal stability range for this compound (pH 3-8).[2]

  • Review Ingredients: Check for the presence of ingredients known to interact with this compound in acidic conditions.

  • Optimize Dosage: Carefully calculate and verify the concentration of this compound. It is approximately 2000 times sweeter than sucrose (B13894), so only very small amounts are needed.[3]

  • Sensory Analysis: Conduct a descriptive sensory analysis to characterize the off-flavor, which can provide clues to its origin.

Q2: The perceived sweetness of my product is lower than expected. Why is this happening?

A2: A lower than expected sweetness intensity can be due to:

  • Inaccurate Dosing: Due to its high potency, even small errors in weighing can lead to significant variations in sweetness.

  • Degradation: If the product has been stored at high temperatures or outside its optimal pH range for an extended period, this compound may have degraded.[4]

  • Matrix Effects: The food matrix can influence the perception of sweetness. Fats, proteins, and complex carbohydrates can coat the taste receptors or interact with sweetener molecules, reducing perceived sweetness.

Troubleshooting Steps:

  • Recalibrate and Re-weigh: Ensure your weighing equipment is properly calibrated for measuring small quantities.

  • Stability Check: Analyze the concentration of this compound in your product using HPLC to confirm if degradation has occurred.

  • Sensory Evaluation: Use a trained sensory panel to compare the sweetness of your product to a series of sucrose solutions of known concentrations to quantify the perceived sweetness.

Q3: How does the stability of this compound compare to other high-potency sweeteners like Aspartame?

A3: this compound generally exhibits greater stability than Aspartame, particularly under heat and in neutral to acidic conditions.[5] Its half-life in hot or acidic conditions is about twice as long as that of Aspartame.[5] For example, in a pH 5-8 solution at room temperature, the half-life of this compound is 5 years, while for Aspartame it is significantly shorter.[2]

Q4: Can I use this compound in baked goods?

A4: Yes, this compound's good thermal stability makes it suitable for use in baked goods.[3] It can withstand the temperatures typically used in baking.

Q5: Is this compound suitable for use in acidic beverages?

A5: this compound is stable in the pH range of most soft drinks (pH 2-4).[1] However, as mentioned in Q1, interactions with other ingredients in acidic conditions can sometimes lead to off-flavors.[1] Careful formulation and testing are recommended.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: this compound Properties

PropertyValueReference
Sweetness Potency ~2000 times sweeter than sucrose[3][5][6]
Caloric Value 1.4 kcal/g
Molecular Formula C₁₄H₂₅N₃O₄S
Melting Point 136–147°C[4]
Solubility in Water (25°C, pH 5.7) 13%[4]

Table 2: this compound Stability Profile

ConditionStabilityReference
pH Range Stable in the range of 2-8[2]
Room Temperature (pH 5-8) Half-life of 5 years[2]
Room Temperature (pH 3-4) Half-life of 1.5 years[2]
100°C (pH 7-8, 0.001% solution) Sweetness is stable[2]
115°C Half-life of 2.1 hours[2]

Experimental Protocols

Sensory Analysis: Descriptive Analysis of this compound in a Beverage

This protocol outlines a method for characterizing the sensory profile of a beverage sweetened with this compound using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of a beverage sweetened with this compound, including sweetness, bitterness, metallic taste, and any off-flavors.

Materials:

  • Test beverage sweetened with a known concentration of this compound.

  • Control beverage sweetened with sucrose to a perceptually similar sweetness level.

  • Reference standards for different taste attributes (e.g., sucrose solutions for sweetness, caffeine (B1668208) solutions for bitterness).

  • 50 ml coded beakers.

  • Distilled water for palate cleansing.

  • Sensory evaluation software or scorecards.

  • A sensory panel of 8-12 trained assessors.

Procedure:

  • Panel Training: Train the sensory panel to identify and score the intensity of relevant attributes (sweetness, bitterness, metallic taste, potential off-flavors) using reference standards.

  • Sample Preparation: Prepare the this compound-sweetened and sucrose-sweetened beverages no more than 2 hours before the evaluation. Ensure both samples are at the same temperature (e.g., room temperature, 21 ± 2°C).

  • Sample Presentation: Serve 30 ml of each beverage in coded beakers to the panelists in a randomized order.

  • Evaluation:

    • Panelists should rinse their mouths with distilled water before tasting the first sample.

    • The sample is to be held in the mouth for 5-6 seconds before swallowing.

    • Immediately after swallowing, panelists rate the intensity of each sensory attribute on a 100 mm unstructured graphical scale (from "imperceptible" to "extremely strong").

    • Panelists must rinse their mouths with distilled water and wait for at least 20 seconds before evaluating the next sample.

  • Data Analysis: Collect the data from all panelists and calculate the mean intensity scores for each attribute for both the this compound and sucrose-sweetened beverages. Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles.

Quantitative Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in a liquid food matrix.

Objective: To determine the concentration of this compound in a liquid sample using HPLC with UV detection.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

  • Syringe filters (0.45 µm).

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Preparation:

    • Prepare a stock standard solution of this compound (e.g., 200 µg/mL) by accurately weighing the standard and dissolving it in deionized water.

    • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 0.5, 1, 10, 34, and 50 µg/mL) by serial dilution with deionized water.

  • Sample Preparation:

    • For clear liquid samples, dilute an accurately measured volume of the sample with deionized water to bring the expected this compound concentration within the range of the calibration standards.

    • For samples with suspended solids, centrifuge the sample to obtain a clear supernatant before dilution.

    • Filter all prepared samples and standards through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: 20% Acetonitrile and 80% Water.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 200 nm.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.

    • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

SweetTasteSignalingPathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Cascade cluster_neuron Nerve Signal Transmission This compound This compound T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Leads to Nerve_signal Signal to Brain ATP_release->Nerve_signal Transmits

ExperimentalWorkflow_Sensory cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel Panel Training Sample Sample Preparation (this compound & Sucrose) Panel->Sample Present Randomized Presentation Sample->Present Taste Tasting & Rating Present->Taste Rinse Palate Cleansing Taste->Rinse Between Samples Collect Data Collection Taste->Collect Rinse->Taste Analyze Statistical Analysis Collect->Analyze Report Generate Report Analyze->Report

LogicalRelationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Observed Problem (e.g., Off-flavor) Degradation This compound Degradation (pH, Temp) Problem->Degradation Interaction Ingredient Interaction Problem->Interaction Dosage Incorrect Dosage Problem->Dosage Verify_pH Verify & Adjust pH Degradation->Verify_pH Analyze_Conc Analyze Concentration (HPLC) Degradation->Analyze_Conc Review_Ing Review Ingredients Interaction->Review_Ing Sensory_Test Conduct Sensory Analysis Interaction->Sensory_Test Optimize_Dose Optimize Dosage Dosage->Optimize_Dose

References

Technical Support Center: Alitame Stability in Low pH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the high-intensity sweetener Alitame in low pH solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical structure?

This compound is a dipeptide sweetener, specifically L-α-Aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[1][2][3][4] It is known for its high sweetness intensity, approximately 2000 times that of sucrose, and a clean, sugar-like taste with no aftertaste.[5]

Q2: How stable is this compound in acidic solutions compared to other sweeteners like aspartame?

This compound generally exhibits greater stability in acidic and heated conditions compared to aspartame.[6] Its half-life in acidic environments is noted to be about twice as long as that of aspartame.[7]

Q3: What is the primary degradation pathway of this compound in low pH solutions?

The main route of degradation for this compound in acidic conditions is the hydrolysis of the dipeptide bond. This cleavage results in the formation of L-aspartic acid and N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide.[8][9] An intermediate in this process can be the formation of a β-aspartic isomer of this compound through an α, β aspartic rearrangement, which then further hydrolyzes.[6][9] Unlike aspartame, this compound does not typically cyclize to form a diketopiperazine.[6][8]

Q4: What are the typical signs of this compound degradation in a solution?

The primary indicator of this compound degradation is a loss of sweetness, as its degradation products, L-aspartic acid and the D-alanine amide derivative, are not sweet.[8] Depending on the formulation, you might also observe the development of off-notes, although this compound is known for not having a significant aftertaste. In some instances, precipitation of the less soluble degradation products could occur, particularly if their concentration exceeds their solubility in the matrix.

Q5: Can other ingredients in my formulation affect this compound's stability?

Yes, interactions with other ingredients can influence this compound's stability. For instance, the presence of certain ions or other reactive species could potentially catalyze hydrolysis. It is always recommended to conduct stability testing in the final product matrix to account for any potential interactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Sweetness Over Shelf Life Degradation of this compound due to low pH and/or high storage temperature.1. pH Optimization: If the product allows, consider adjusting the pH to a slightly higher value within the acceptable range for your formulation. Even a small increase in pH can significantly improve stability.2. Temperature Control: Store the product at the lowest possible temperature that does not negatively impact other quality attributes. Avoid exposure to high temperatures during processing and storage.3. Accelerated Shelf-Life Testing: Conduct stability studies at elevated temperatures to predict the degradation rate at ambient conditions and establish an appropriate shelf-life.
Development of Off-Notes Formation of degradation products that may impart unintended flavors. While the primary degradation products are not known for strong off-flavors, interactions within a complex matrix could lead to sensory changes.1. Sensory Panel Evaluation: Conduct regular sensory testing throughout the product's shelf life to identify and characterize any developing off-notes.2. Ingredient Review: Evaluate the potential for interaction between this compound degradation products and other flavor components in your formulation.
Precipitation or Cloudiness in the Beverage Formation of this compound degradation products that have lower solubility in the beverage matrix.1. Solubility Assessment: Determine the solubility of the primary degradation products (L-aspartic acid and the D-alanine amide) in your specific formulation.2. Formulation Adjustment: If precipitation is an issue, consider modifying the formulation to enhance the solubility of the degradation products, for example, by adjusting the concentration of other solutes or using stabilizing agents.
Inconsistent Analytical Results for this compound Concentration Issues with the analytical method, sample preparation, or unexpected degradation.1. Method Validation: Ensure your HPLC method is properly validated for linearity, precision, accuracy, and specificity for this compound and its degradation products in your specific sample matrix.2. Sample Preparation Optimization: Develop a robust sample preparation protocol to effectively remove interfering components from the beverage matrix before HPLC analysis. This may involve filtration, solid-phase extraction, or other cleanup steps.

Data Presentation: this compound Stability

The following table summarizes the available quantitative data on the stability of this compound in aqueous solutions under various pH and temperature conditions.

pHTemperatureHalf-life
2Room Temperature~90 days
3Room Temperature~125 days
3-4Room Temperature1.5 years[5]
4Room Temperature~275 days
5Room Temperature~250 days
5-8Room Temperature5 years[5]
6Room Temperature~125 days
7-8100°CHours to days[8]
Not Specified115°C2.1 hours[5]

Experimental Protocols

Protocol for Determining this compound Stability in a Low pH Beverage

This protocol outlines a general procedure for assessing the stability of this compound in a beverage formulation using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • L-Aspartic acid standard

  • N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide standard (if available)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • C18 Solid-Phase Extraction (SPE) cartridges (if necessary for sample cleanup)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Incubators or water baths for controlled temperature storage

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • From the stock solution, prepare a series of calibration standards of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.

  • If available, prepare standard solutions of the primary degradation products for peak identification.

4. Sample Preparation and Storage:

  • Prepare batches of the beverage formulation with a known concentration of this compound.

  • Divide the batches into separate, sealed containers for each time point and storage condition.

  • Store the samples at various controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each storage condition for analysis.

5. Sample Analysis by HPLC:

  • Sample Pre-treatment:

    • Degas carbonated beverage samples by sonication.

    • For clear beverages, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

    • For beverages with complex matrices (e.g., containing pulp or other solids), centrifuge the sample to remove particulates before filtration. If significant matrix interference is observed, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 20% acetonitrile and 80% water.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 20 µL.[8]

    • Detection Wavelength: 200 nm.[8]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the beverage samples at each time point by comparing their peak areas to the calibration curve.

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Calculate the degradation rate and half-life of this compound under each condition.

Mandatory Visualizations

Alitame_Degradation_Pathway This compound This compound (L-α-Aspartyl-N-(2,2,4,4-tetramethyl -3-thietanyl)-D-alaninamide) beta_this compound β-Aspartic Isomer of this compound This compound->beta_this compound aspartic_acid L-Aspartic Acid This compound->aspartic_acid Hydrolysis of Dipeptide Bond (Major Pathway) alanine_amide N-(2,2,4,4-tetramethyl-3-thietanyl) -D-alaninamide This compound->alanine_amide beta_this compound->aspartic_acid Hydrolysis beta_this compound->alanine_amide

This compound Degradation Pathway in Acidic Conditions

Troubleshooting_Workflow start Instability Observed (e.g., Loss of Sweetness) check_ph Is the pH of the solution low? start->check_ph check_temp Is the storage/processing temperature elevated? check_ph->check_temp Yes check_matrix Are there interacting ingredients in the matrix? check_ph->check_matrix No optimize_ph Optimize Formulation: Increase pH if possible check_temp->optimize_ph Yes check_temp->check_matrix No optimize_temp Optimize Process/Storage: Lower temperature optimize_ph->optimize_temp conduct_stability Conduct comprehensive stability study in the final product matrix optimize_temp->conduct_stability check_matrix->conduct_stability Yes reformulate Consider reformulation with stabilizers or alternative sweeteners check_matrix->reformulate Potentially end Stability Issue Addressed conduct_stability->end reformulate->end

Troubleshooting Workflow for this compound Instability

References

Technical Support Center: Optimization of Sensory Panel Training for Alitame Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensory evaluation of Alitame. The information is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of sensory panel training for this compound evaluation?

A1: The primary goal is to standardize the interpretation and use of rating scales among panelists to ensure minimal variation in their assessments.[1] This training equips sensory assessors with the fundamental knowledge of sensory analysis procedures, enabling them to perceive, recognize, describe, and discriminate sensory stimuli consistently.[2] For descriptive analyses of this compound, the focus is on describing its sensory characteristics, identifying any product differences, and recognizing and rating the intensity of its attributes.[2]

Q2: What are the key characteristics of this compound that a sensory panel should be trained to identify?

A2: A sensory panel should be trained to identify the high sweetness intensity of this compound, which is approximately 2000 times that of sucrose (B13894).[3][4] Panelists should also be trained to recognize its clean, sucrose-like taste and the absence of a bitter or metallic aftertaste.[3][4] It is also beneficial to screen for sensitivity to a slight sulfur-like odor, which has been noted as a potential characteristic.[3]

Q3: How can we ensure our sensory panel provides reliable and reproducible results for this compound evaluation?

A3: To ensure reliable and reproducible results, it is crucial to have a well-trained sensory panel that can act as a "measuring instrument."[2] This involves:

  • Rigorous Selection: Screen potential panelists for their sensory acuity through tests for basic taste identification, odor recognition, and texture discrimination.[5]

  • Comprehensive Training: Train panelists on the specific sensory attributes of this compound, using reference standards to anchor their perceptions.[5]

  • Performance Monitoring: Regularly monitor panelist performance for consistency and reliability, and provide periodic re-training or calibration sessions.[5]

  • Controlled Environment: Conduct all sensory evaluations in a controlled environment with standardized lighting, temperature, and minimal distractions to reduce bias.

Troubleshooting Guide

Q1: Our panelists are providing inconsistent sweetness ratings for the same concentration of this compound. What could be the cause and how do we address it?

A1: Inconsistent sweetness ratings can stem from several factors:

  • Lack of Calibration: Panelists may not be calibrated on the use of the intensity scale. Solution: Conduct calibration sessions where panelists evaluate a range of sweetener concentrations and discuss their ratings as a group to reach a consensus, facilitated by a panel leader.[5]

  • Individual Sensitivity Differences: Panelists naturally have different sensitivities to sweet tastes. Solution: While training aims to standardize responses, it's important to screen panelists for their ability to consistently rank different concentrations of sweeteners during the selection process.

  • Context Effects: The order in which samples are presented can influence perception. Solution: Randomize the presentation order of samples for each panelist to minimize this bias.

Q2: Some panelists report a slight "off-taste" in our this compound samples, while others do not. How should we handle this?

A2: The perception of "off-tastes" can be subjective. Here's how to approach this issue:

  • Attribute-Specific Training: During training, introduce panelists to a wide range of potential off-tastes using chemical references (e.g., caffeine (B1668208) for bitterness, ferrous sulfate (B86663) for metallic taste). This helps build a common vocabulary.

  • Threshold Testing: Conduct threshold tests for relevant off-tastes to determine each panelist's sensitivity. This can help you understand if the inconsistency is due to some panelists being more sensitive to a particular compound.

  • Descriptive Analysis: Utilize a descriptive analysis method where panelists can freely describe any perceived tastes. If a specific descriptor is consistently used by a subset of the panel, it may indicate a genuine, low-intensity attribute of the sample.

Q3: Our sensory panel is experiencing fatigue during long evaluation sessions for different this compound formulations. How can we mitigate this?

A3: Sensory fatigue can lead to unreliable data. To mitigate this:

  • Limit the Number of Samples: Restrict the number of samples evaluated in a single session.

  • Provide Palate Cleansers: Offer panelists neutral palate cleansers like unsalted crackers and room temperature water between samples.

  • Incorporate Breaks: Schedule regular breaks during long sessions to allow panelists' senses to recover.

  • Optimize Sample Presentation: Present samples in a way that minimizes sensory overload. For instance, avoid presenting several very high-intensity sweet samples consecutively.

Data Presentation

Table 1: Illustrative Sensory Profile of this compound in Aqueous Solution

Sensory AttributeConcentration (ppm)Mean Intensity Score (0-100 scale)Notes
Sweetness 2540Equivalent to 8% sucrose solution
5065Equivalent to 10% sucrose solution[3]
7585Equivalent to 12% sucrose solution
Bitterness 25< 5Generally reported as having no bitter aftertaste.[3][4]
50< 5
75< 5
Metallic Aftertaste 25< 5Generally reported as having no metallic aftertaste.[3]
50< 5
75< 5
Astringency 25< 5Not a commonly reported attribute.
50< 5
75< 5
Off-flavor (slight sulfur) 25< 10May be perceived by sensitive individuals.[3]
50< 10
75< 10

Note: The intensity scores are illustrative and may vary based on panelist sensitivity and the specific this compound sample.

Experimental Protocols

Methodology: Quantitative Descriptive Analysis (QDA) for this compound

This protocol outlines the steps for conducting a QDA to characterize the sensory profile of this compound.

  • Panelist Selection and Training:

    • Recruit 10-12 panelists who have been screened for their sensory acuity.

    • Conduct a series of training sessions (minimum of 5-6 sessions) to familiarize panelists with the sensory attributes of sweeteners.

    • Develop a standardized lexicon of descriptive terms for sweet, bitter, metallic, and other relevant tastes using reference standards (e.g., sucrose solutions for sweetness, caffeine solutions for bitterness).

    • Train panelists on the use of an unstructured 15-cm line scale for rating the intensity of each attribute.

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 25, 50, and 75 ppm).

    • Also prepare a control sample of a sucrose solution with a known sweetness equivalence (e.g., 10% sucrose).

    • Code all samples with three-digit random numbers to blind the panelists.

    • Present 15 mL of each sample at room temperature in identical containers.

  • Evaluation Procedure:

    • Conduct the evaluation in individual sensory booths under controlled lighting and temperature.

    • Provide panelists with the coded samples in a randomized order.

    • Instruct panelists to rinse their mouths with deionized water before the first sample and between each subsequent sample.

    • Panelists will evaluate each sample and rate the intensity of each sensory attribute on the provided line scale on a digital ballot or paper form.

  • Data Analysis:

    • Convert the markings on the line scales to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the this compound concentrations and the control.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ significantly.

    • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Mandatory Visualization

Sensory_Panel_Training_Workflow A Panelist Recruitment B Screening Tests (Basic Tastes, Odor Recognition) A->B C Selection of Qualified Candidates B->C D Orientation & Introduction to Sensory Analysis C->D E Training on Basic Tastes & Terminology (Sweet, Sour, Salty, Bitter, Umami) D->E F Attribute-Specific Training for this compound (Sweetness Intensity, Side Tastes) E->F G Scaling and Intensity Training (Use of Line Scales) F->G H Practice Sessions with this compound Samples G->H I Performance Monitoring & Validation (Repeatability and Discrimination) H->I J Trained Panel for this compound Evaluation I->J

Caption: Workflow for Sensory Panel Training.

Alitame_Descriptive_Analysis_Workflow A Define Objectives & Sample Plan B Prepare this compound & Control Samples A->B C Code & Randomize Samples B->C D Present Samples to Trained Panel C->D E Panelists Evaluate Samples (Rate Intensity of Attributes) D->E F Data Collection (Digital or Paper Ballots) E->F G Data Analysis (ANOVA, Tukey's Test) F->G H Generate Sensory Profile (Spider Web Plot) G->H I Interpretation & Reporting H->I

Caption: Experimental Workflow for this compound Descriptive Analysis.

Troubleshooting_Sensory_Panel_Training A Issue: Inconsistent Panelist Performance High variability in ratings B Potential Cause Lack of Calibration Panelist Fatigue Individual Sensitivity A->B Identify C Troubleshooting Steps Conduct Calibration Sessions with Reference Standards Limit Samples per Session & Provide Breaks Monitor Individual Performance Data B->C Address D Desired Outcome Improved Panel Agreement & Reproducibility C->D Achieve

Caption: Troubleshooting Logic for Sensory Panel Inconsistency.

References

Method refinement for detecting trace levels of Alitame

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of trace levels of Alitame. This resource is designed for researchers, scientists, and professionals in drug development to assist with method refinement and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of this compound?

A1: The most prevalent methods for quantifying trace levels of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1] For enhanced sensitivity and selectivity, especially in complex matrices, HPLC or UPLC with tandem mass spectrometry (MS/MS) is the preferred method.[2]

Q2: What is the typical stability of this compound in solution?

A2: this compound exhibits excellent stability in a pH range of 2-8.[3] In neutral conditions (pH 6-8) at room temperature, it can be stable for many years.[3] Under acidic conditions (pH 2-3), the half-life of this compound solutions is also considerable.[3] However, stability can decrease at elevated temperatures and more extreme pH levels.[4]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this compound are not as extensively documented as for aspartame (B1666099), based on its chemical structure (a dipeptide amide), hydrolysis is a likely degradation route. This could lead to the formation of its constituent amino acids and other related compounds. For instance, aspartame, a similar sweetener, degrades into aspartic acid, phenylalanine, aspartyl-phenylalanine, and diketopiperazine.[5] It is reasonable to hypothesize that this compound may undergo analogous degradation.

Q4: What are the key considerations for sample preparation when analyzing this compound in complex matrices like beverages?

A4: Sample preparation is critical to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up samples before analysis.[2] The choice of SPE sorbent and elution solvents is crucial for good recovery and removal of matrix components.[6] For some beverage samples with less complex matrices, a simple dilution may be sufficient to minimize matrix effects, especially when using highly sensitive detection methods like LC-MS/MS.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with column stationary phase: Residual silanol (B1196071) groups on the silica-based column can interact with the amine groups in this compound.[8][9]- Adjust mobile phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.[9] - Use a different column: Employ an end-capped column or a column with a different stationary phase chemistry. - Add a competing base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to block the active sites on the stationary phase.
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[10]- Dilute the sample: Reduce the concentration of the sample being injected. - Increase column capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
Peak Fronting Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly.[11]- Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase. - Use a weaker injection solvent: If the mobile phase is not a suitable solvent for your sample, use a solvent that is weaker than the mobile phase.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Retention Time Drifting to Earlier Times Loss of stationary phase: Harsh mobile phase conditions (high pH) can degrade the silica-based column packing over time.[12]- Check column specifications: Ensure the mobile phase pH is within the recommended range for the column. - Replace the column: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
Fluctuating Retention Times Inconsistent mobile phase composition: Improperly mixed or degassed mobile phase can lead to variations in solvent composition and flow rate.- Premix mobile phase: If using a gradient, consider premixing the mobile phase for isocratic sections. - Degas mobile phase: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.
Temperature fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.- Use a column oven: Maintain a constant column temperature using a column compartment with temperature control.
Issue 3: Baseline Noise or Drift
Symptom Potential Cause Troubleshooting Steps
Noisy Baseline Contaminated mobile phase or detector cell: Impurities in the mobile phase or a dirty detector flow cell can cause a noisy baseline.- Use high-purity solvents: Prepare the mobile phase with HPLC-grade solvents and high-purity water. - Filter the mobile phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. - Clean the detector flow cell: Follow the manufacturer's instructions for cleaning the detector flow cell.
Drifting Baseline Column not equilibrated: The column may not have reached equilibrium with the mobile phase.- Increase equilibration time: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Mobile phase composition changing: For premixed mobile phases, one component may be evaporating faster than the other.- Cover mobile phase reservoirs: Keep the mobile phase reservoirs covered to minimize evaporation.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Detection
Parameter Method 1 Method 2
Column C18 (4.6 x 150 mm, 5 µm)Not Specified
Mobile Phase 20% Acetonitrile (B52724) and 80% WaterMethanol (B129727)/water (40/60, v/v)
Flow Rate 1 mL/minNot Specified
Detection Diode Array Detector (200 nm)Not Specified
LOD 0.48 µg/g3.0 mg/kg
LOQ 1.58 µg/gNot Specified
Reference [1][1]

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound in Beverages

This protocol is based on a validated method for the determination of this compound in liquid dairy products and milk-containing beverages.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 10 mL of the beverage sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 200 nm.

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the expected sample concentrations.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Beverage Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elute Elution & Reconstitution SPE->Elute Elution HPLC HPLC System Elute->HPLC Injection Detector UV Detector (200 nm) HPLC->Detector Data Data Acquisition Detector->Data Result Result Data->Result Quantification

Caption: Experimental workflow for this compound analysis in beverages.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Check_Method Verify Method Parameters (pH, Temp, Flow Rate) Problem->Check_Method Check_Column Inspect Column (Age, Performance) Problem->Check_Column Check_Sample Examine Sample (Concentration, Solvent) Problem->Check_Sample Solution Implement Corrective Action Check_Method->Solution Check_Column->Solution Check_Sample->Solution

Caption: Logical approach to troubleshooting HPLC issues.

References

Enhancing the stability of Alitame in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alitame. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solutions for long-term experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical for long-term experiments?

A1: this compound is a high-intensity dipeptide sweetener (L-α-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide) approximately 2000 times sweeter than sucrose.[1][2] In long-term experiments, maintaining the chemical integrity of this compound is crucial because its degradation can lead to a loss of sweetness and the formation of byproducts, namely aspartic acid and an alanine (B10760859) amide derivative.[3][4] These changes can introduce variability and confound experimental results, making it essential to work with stable solutions.

Q2: What are the primary factors that influence the stability of this compound in an aqueous solution?

A2: The stability of this compound in solution is primarily influenced by three factors:

  • pH: this compound is most stable in the pH range of 5 to 8.[1] Under acidic conditions (pH 2-4), its stability is still considered good, with a significantly longer half-life compared to sweeteners like aspartame.[1][2]

  • Temperature: Degradation of this compound is accelerated at elevated temperatures.[5] While stable for extended periods at room temperature, its half-life decreases to hours at very high temperatures (e.g., 115°C).[1]

  • Presence of Other Components: High concentrations of reducing sugars, such as glucose, can react with this compound in heated systems through the Maillard reaction.[3][4] Additionally, at a pH below 4, off-flavors may develop in the presence of substances like sodium bisulfite or ascorbic acid.[4]

Q3: What are the degradation products of this compound?

A3: this compound degradation primarily occurs through the hydrolysis of its dipeptide bond. This can happen in two ways:

  • One-Stage Process: Under harsh conditions, the peptide bond hydrolyzes directly to form L-aspartic acid and D-alanine amide.[5]

  • Two-Stage Process: A slower degradation pathway involves an initial rearrangement to form a β-aspartic isomer, which then hydrolyzes to yield the same final products: aspartic acid and the corresponding alanine amide.[5][6]

Unlike aspartame, this compound does not cyclize to form a diketopiperazine derivative.[3][6]

Alitame_Degradation_Pathway This compound This compound (α-Aspartyl Isomer) BetaIsomer β-Aspartyl Isomer This compound->BetaIsomer Slow Rearrangement Products Degradation Products: L-Aspartic Acid + D-Alanine Amide This compound->Products Direct Hydrolysis (Harsh Conditions) BetaIsomer->Products Hydrolysis

Caption: this compound degradation pathways in solution.

Q4: How soluble is this compound in common laboratory solvents?

A4: this compound has excellent solubility in water and other polar solvents but is virtually insoluble in nonpolar (lipophilic) solvents.[3][6] Its solubility in aqueous solutions is influenced by both pH and temperature, increasing as the pH deviates from its isoelectric point (pH 5.7) and as the temperature rises.[3][4]

SolventSolubility (% w/v at 25°C)
Water13.1%[6]
Methanol41.9%[6]
Ethanol61.0%[6]
Propylene Glycol53.7%[6]
Chloroform0.02%[6]

Q5: What is the expected shelf-life of an this compound solution under optimal conditions?

A5: Under optimal storage conditions, this compound solutions are remarkably stable. In a solution with a pH between 5 and 8 stored at room temperature, the half-life is approximately 5 years.[1] Even under more acidic conditions, such as pH 3-4, the half-life is about 1.5 years.[1]

ConditionpH RangeTemperatureApproximate Half-Life
Optimal5 - 8Room Temperature~ 5 years[1]
Acidic3 - 4Room Temperature~ 1.5 years[1]
Highly Acidic2 - 3Room Temperature~ 1 year[1]
High TempNeutral100°CHours to Days[3][4]
High TempNeutral115°C~ 2.1 hours[1]

Troubleshooting Guide

Problem: I'm observing a significant loss of this compound concentration in my stock solution over time.

This is a common issue that can often be traced back to storage conditions. Follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow start Start: Unexpected this compound Loss check_ph 1. Verify Solution pH Is it within the 5-8 range? start->check_ph adjust_ph Action: Adjust pH to 5-8 using a suitable buffer. check_ph->adjust_ph No check_temp 2. Check Storage Temperature Is it at or below room temp (≤25°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Store solution at 4°C or protect from heat sources. check_temp->adjust_temp No check_contaminants 3. Assess for Contaminants Are reducing sugars or other reactive agents present? check_temp->check_contaminants Yes adjust_temp->check_contaminants remake_solution Action: Prepare a fresh solution using high-purity water/solvents. check_contaminants->remake_solution Yes end Resolution: Stable this compound Solution check_contaminants->end No remake_solution->end

Caption: Troubleshooting logic for this compound solution degradation.

Problem: I'm seeing precipitation in my this compound solution.

  • Cause: This is most likely to occur if the pH of your solution is at or near this compound's isoelectric point (pH 5.7), where it is least soluble.[3] It can also happen if the solution is supersaturated or stored at a low temperature that decreases its solubility limit.

  • Solution:

    • Gently warm the solution while stirring to see if the precipitate redissolves.

    • Adjust the pH slightly away from 5.7 (e.g., to pH 6.5 or pH 4.5) to significantly increase solubility.[3][4]

    • If preparing a concentrated stock, ensure you are not exceeding the solubility limit for the given temperature and pH.

Problem: My experimental results are inconsistent, possibly due to this compound degradation.

  • Cause: Inconsistent results can arise from using a degraded stock solution or from degradation occurring during the experiment itself, especially if the experimental conditions involve heat or extreme pH.

  • Solution:

    • Quantify Your Stock: Regularly check the concentration of your this compound stock solution using a validated analytical method like HPLC (see Protocol 2).

    • Prepare Fresh Solutions: For sensitive experiments, prepare this compound solutions fresh from a solid, properly stored powder.

    • Control Experimental Conditions: If your experiment involves incubation at high temperatures, run a control with this compound in the same buffer and for the same duration to quantify any degradation that occurs during the assay itself.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (10 mg/mL)

  • Materials: this compound powder (anhydrous), high-purity deionized water, 0.1 M phosphate (B84403) buffer solution (pH 7.0), sterile containers.

  • Procedure: a. Weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask. b. Add approximately 8 mL of 0.1 M phosphate buffer (pH 7.0). c. Mix by vortexing or sonicating until the this compound is completely dissolved.[7] d. Once dissolved, bring the final volume to 10 mL with the phosphate buffer. e. Filter the solution through a 0.22 µm sterile filter into a sterile container. f. Store the solution at 4°C, protected from light. Properly prepared, this solution should be stable for several months.

Protocol_Workflow weigh 1. Weigh this compound Powder add_buffer 2. Add pH 7.0 Buffer weigh->add_buffer dissolve 3. Dissolve Completely (Vortex/Sonicate) add_buffer->dissolve adjust_volume 4. Adjust to Final Volume dissolve->adjust_volume filter 5. Sterile Filter (0.22 µm) adjust_volume->filter store 6. Store at 4°C, Protected from Light filter->store verify 7. (Optional but Recommended) Verify Concentration via HPLC store->verify

Caption: Workflow for preparing a stable this compound solution.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing this compound.[8][9]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Chromatographic Conditions:

    • Mobile Phase: 20% Acetonitrile, 80% Water (or a buffered aqueous solution, pH adjusted to ~2.5-4.5).[8][9]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 200-217 nm.[8][9]

    • Injection Volume: 20 µL.[8]

  • Procedure: a. Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.5, 1, 10, 35, 50 µg/mL) in the mobile phase.[8] b. Sample Preparation: Dilute your experimental sample with the mobile phase to fall within the concentration range of your standards. Filter through a 0.45 µm syringe filter.[8] c. Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared samples. d. Quantification: Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve. The retention time for this compound should be consistent.

Protocol 3: Accelerated Stability Testing

Accelerated stability testing uses elevated temperatures to predict long-term stability at normal storage conditions.[10][11]

  • Objective: To estimate the shelf-life of an this compound solution under specific buffer and storage conditions.

  • Procedure: a. Prepare a homogenous batch of your this compound solution as described in Protocol 1. b. Aliquot the solution into multiple sealed, identical vials to prevent evaporation. c. Place sets of vials into stability chambers or ovens at a minimum of three elevated temperatures (e.g., 40°C, 50°C, 60°C). Also, keep a set of vials at the intended long-term storage condition (e.g., 4°C or 25°C) as a control.[12] d. At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each temperature condition.[12] e. Immediately cool the high-temperature samples to room temperature and analyze the this compound concentration using the HPLC method in Protocol 2.

  • Data Analysis: a. For each temperature, plot the concentration of this compound vs. time to determine the degradation rate. b. Use the Arrhenius equation to plot the natural logarithm of the degradation rate constants against the inverse of the absolute temperature (1/T). c. Extrapolate the data from this plot to predict the degradation rate and thus the shelf-life at the intended storage temperature.[10]

References

Preventing Alitame interaction with other formulation components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alitame. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing interactions between this compound and other formulation components. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main stability concerns?

This compound is a high-intensity dipeptide sweetener, approximately 2000 times sweeter than sucrose (B13894), formed from the amino acids L-aspartic acid and D-alanine.[1] Its chemical structure includes a unique amide group that confers greater stability compared to aspartame, particularly under neutral to alkaline conditions and at elevated temperatures.[2] However, the primary stability concerns for this compound in formulations are hydrolysis of its dipeptide bond and potential interactions with other formulation components, especially under conditions of high moisture and temperature.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is the hydrolysis of the aspartyl-alanine dipeptide bond, which results in the formation of aspartic acid and alanyl-2,2,4,4-tetramethylthietane amide. Another pathway involves the α,β-aspartic rearrangement to form the β-aspartic isomer of this compound, which then hydrolyzes to the same final products. Notably, unlike aspartame, this compound does not typically cyclize to form a diketopiperazine derivative.

Alitame_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Primary Pathway) This compound->Hydrolysis Rearrangement α,β-Aspartic Rearrangement (Secondary Pathway) This compound->Rearrangement Degradation_Products Degradation Products: - Aspartic Acid - Alanyl-tetramethylthietane amide Hydrolysis->Degradation_Products Beta_Isomer β-Aspartic Isomer Rearrangement->Beta_Isomer Beta_Isomer->Hydrolysis

Caption: Primary degradation pathways of this compound.

Q3: Can this compound undergo the Maillard reaction? How can it be prevented?

Yes, this compound, having a primary amine group, can react with reducing sugars such as lactose (B1674315) and glucose in a Maillard reaction, especially in the presence of heat and moisture. This can lead to browning of the formulation and a loss of sweetness.

To prevent the Maillard reaction:

  • Avoid Reducing Sugars: Whenever possible, formulate with non-reducing sugars like sucrose or sugar alcohols like mannitol (B672) and sorbitol.

  • Control Moisture: Maintain low moisture content in the formulation through careful control of manufacturing processes (e.g., dry granulation) and appropriate packaging with desiccants.

  • Temperature Control: Avoid high temperatures during processing and storage.

  • Physical Separation: In some cases, coating of this compound or the reducing sugar can provide a physical barrier to prevent interaction.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of Sweetness in the Formulation - Hydrolysis of this compound: This can be accelerated by acidic or basic conditions and elevated temperatures. - Maillard Reaction: Interaction with reducing sugars.1. Verify pH: Check the pH of the formulation. This compound is most stable in the neutral pH range (5-8).[3] 2. Review Formulation Components: Identify any reducing sugars (e.g., lactose, glucose). Consider replacing them with non-reducing excipients. 3. Assess Moisture Content: High moisture can accelerate both hydrolysis and the Maillard reaction. Implement stricter moisture control during manufacturing and packaging. 4. Analyze for Degradation Products: Use HPLC to quantify this compound and identify degradation products to confirm the degradation pathway.
Discoloration (Browning) of the Formulation - Maillard Reaction: This is a common cause of browning in formulations containing amines and reducing sugars.1. Identify Reducing Sugars: Screen all excipients for the presence of reducing sugars. 2. Substitute Excipients: Replace reducing sugars with non-reducing alternatives. 3. Minimize Heat Exposure: Evaluate processing steps for high-temperature exposure and reduce where possible. 4. Control Humidity: Ensure low humidity during manufacturing and storage.
Poor Content Uniformity - Interaction with Lubricants: Hydrophobic lubricants like magnesium stearate (B1226849) can sometimes coat the active ingredient, leading to poor flow and segregation.1. Optimize Lubricant Mixing: Reduce the blending time of magnesium stearate to the minimum required for effective lubrication. 2. Consider Alternative Lubricants: Evaluate less hydrophobic lubricants such as sodium stearyl fumarate. 3. Granulation: If using direct compression, consider wet or dry granulation to improve flow and content uniformity.
Unexpected Peaks in HPLC Analysis - Degradation Products: Peaks other than this compound may indicate its degradation. - Interaction Products: New peaks could be the result of reactions with excipients.1. Perform Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to identify the retention times of its primary degradation products. 2. Conduct Excipient Compatibility Studies: Analyze binary mixtures of this compound and each excipient under stress conditions to identify any interaction products. 3. Use a Stability-Indicating Method: Ensure your HPLC method can resolve this compound from all potential degradation and interaction products.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize available data on its stability.

Table 1: Half-life of this compound in Aqueous Solutions at Room Temperature

pHHalf-life
3-41.5 years[3]
5-85 years[3]

Table 2: this compound Stability at Elevated Temperatures

TemperatureConditionRemaining this compoundReference
100°C0.001% aqueous solution (pH 7-8)Sweetness unchanged[3]
115°C-Half-life of 2.1 hours[3]

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Screening

This protocol outlines a systematic approach to screen for potential interactions between this compound and various excipients.

Excipient_Compatibility_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep_Pure Prepare Pure this compound Sample Stress Incubate samples at 40°C/75% RH for 4 weeks Prep_Pure->Stress Prep_Excipient Prepare Pure Excipient Samples Prep_Excipient->Stress Prep_Binary Prepare Binary Mixtures (this compound:Excipient, 1:1 w/w) Prep_Binary->Stress Visual Visual Inspection (Color, Appearance) Stress->Visual DSC Differential Scanning Calorimetry (DSC) Stress->DSC HPLC HPLC Analysis (Assay and Impurities) Stress->HPLC Eval Compare results of binary mixtures to pure components to identify interactions Visual->Eval DSC->Eval HPLC->Eval

Caption: Workflow for drug-excipient compatibility screening.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each excipient in a 1:1 weight ratio.

    • Prepare samples of pure this compound and each individual excipient as controls.

    • For solid-state studies, physically mix the powders. For solution studies, dissolve in an appropriate solvent.

  • Storage Conditions:

    • Store the samples in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 2 and 4 weeks).

    • Include control samples stored at ambient conditions.

  • Analytical Techniques:

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • Differential Scanning Calorimetry (DSC): Analyze for changes in melting point, peak shape, or the appearance of new peaks in the thermograms of the binary mixtures compared to the pure components.

    • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation or interaction products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Chromatographic Conditions (Example):

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic solvent (e.g., acetonitrile). Gradient elution may be necessary to resolve all degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Approximately 200-210 nm[4]
Injection Volume 20 µL

Methodology:

  • Forced Degradation Study:

    • Subject this compound solutions to various stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C

      • Base Hydrolysis: 0.1 N NaOH at 60°C

      • Oxidative Degradation: 3% H₂O₂ at room temperature

      • Thermal Degradation: Heat solid this compound at 80°C

      • Photolytic Degradation: Expose this compound solution to UV light

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: The method must be able to resolve the this compound peak from all degradation product peaks and any peaks from excipients. Peak purity analysis using a photodiode array (PDA) detector is recommended.

HPLC_Method_Development cluster_method Method Development cluster_forced Forced Degradation cluster_optimization Method Optimization cluster_validation Method Validation Develop Develop Initial HPLC Conditions (Column, Mobile Phase, etc.) Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Develop->Forced_Deg Optimize Optimize Chromatographic Conditions for Resolution of Degradation Peaks Forced_Deg->Optimize Validate Validate Method according to ICH Guidelines (Specificity, Linearity, Accuracy, etc.) Optimize->Validate

Caption: Workflow for developing a stability-indicating HPLC method.

References

Calibration curve issues in Alitame quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alitame Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific problems you may encounter with your calibration curve and overall analysis.

Question: Why is my this compound calibration curve not linear?

Answer:

A non-linear calibration curve for this compound can stem from several sources. Poor linearity is often indicated by a correlation coefficient (R²) value below 0.999.[1] Here are the common causes and potential solutions:

  • Inaccurate Standard Preparation: Systematic errors in weighing the this compound reference standard or in performing serial dilutions are a primary cause of non-linearity.[2]

    • Solution: Re-prepare your standard solutions, ensuring your balance is calibrated and you are using calibrated volumetric flasks and pipettes.[2] Prepare fresh standards daily if stability is a concern.

  • Concentration Range Exceeded: The selected concentration range for your standards may exceed the linear response range of the detector for this compound.

    • Solution: Narrow the concentration range of your calibration standards. One study demonstrated good linearity for this compound in the range of 0.1 to 8.0 µg/mL.[1]

  • Detector Saturation: At high concentrations, the detector (e.g., UV-Vis) may become saturated, leading to a plateau in the response.

    • Solution: Dilute your higher concentration standards and re-inject them to see if the response becomes linear.

  • Sample Matrix Interference: Components in the sample matrix can interfere with the analysis, affecting the accuracy of the results.[3]

    • Solution: Implement appropriate sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering substances.[1]

Question: What is causing poor peak shape (tailing, fronting, or splitting) for my this compound standards?

Answer:

Irregular peak shapes can significantly impact the accuracy and precision of peak integration and, consequently, your calibration curve.[2][4]

  • Peak Tailing: This may be caused by secondary interactions between this compound and the stationary phase, or by column contamination.[5]

    • Solution: Ensure the mobile phase pH is appropriate. Lowering the pH can sometimes reduce tailing for basic compounds.[5] Using a guard column can help prevent contamination of the analytical column.[5]

  • Peak Fronting: This is often a result of column overloading or injecting the sample in a solvent that is stronger than the mobile phase.[4]

    • Solution: Reduce the injection volume or the concentration of your standards.[4] Ensure your standards are dissolved in the mobile phase or a weaker solvent.[4]

  • Split Peaks: This can indicate a partially blocked column frit or a void at the head of the column.[5]

    • Solution: Try reverse-flushing the column (without connecting it to the detector) to dislodge particulates.[5] If a void has formed, the column may need to be replaced.[5]

Question: Why are the retention times for my this compound peaks shifting between injections?

Answer:

Inconsistent retention times can point to issues with the column, mobile phase, or the HPLC instrument itself.[2]

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.[5]

    • Solution: Increase the column equilibration time before the first injection, flushing with at least 10-20 column volumes of the mobile phase.[5]

  • Mobile Phase Composition Changes: If the mobile phase is prepared manually, volatile components can evaporate over time, altering its composition.[5]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5] Ensure solvents are thoroughly mixed and degassed.[4][6]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[4][5]

    • Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[4][5]

Frequently Asked Questions (FAQs)

Question: What is a typical linear range and limit of quantification for this compound analysis by HPLC?

Answer:

The linear range and limit of quantification (LOQ) can vary depending on the specific HPLC system and method parameters. However, published methods provide a good starting point. For instance, one HPLC-MS method showed a linear calibration curve for this compound over a concentration range of 0.1 to 8.0 µg/mL.[1] In another study using HPLC with diode-array detection, the limit of detection (LOD) for this compound was 0.48 µg/g and the limit of quantification (LOQ) was determined to be at a signal-to-noise ratio of 10:1.[7]

Question: How should I prepare stock and standard solutions of this compound?

Answer:

Accurate preparation of standards is critical for a reliable calibration curve.

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or mobile phase) in a Class A volumetric flask. For example, a 1.0 mg/mL stock solution can be prepared.[1]

  • Intermediate Solutions: Prepare intermediate dilutions from the stock solution. This helps in minimizing errors during the preparation of the final calibration standards.[1]

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the intermediate solution with the mobile phase or deionized water.[5][7] The concentrations should bracket the expected concentration of this compound in your samples.

  • Storage: Store stock and standard solutions at 4°C. One study indicated that mixed standard solutions containing this compound were stable for one month under these conditions.[7]

Question: What are the common causes of baseline noise or drift in my chromatogram?

Answer:

A noisy or drifting baseline can interfere with accurate peak integration, especially for low-concentration samples.[2]

  • Air Bubbles: Air bubbles in the pump, detector, or mobile phase are a common cause of regular baseline noise.[2][8]

    • Solution: Degas the mobile phase using sonication or an inline degasser.[6][8] Purge the pump and flush the system to remove any trapped air.[2][8]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can lead to baseline drift.[8]

    • Solution: Use high-purity, HPLC-grade solvents and reagents.[8] Prepare fresh mobile phase daily.[8]

  • Detector Flow Cell Contamination: A dirty flow cell can also contribute to baseline noise.[6]

    • Solution: Flush the flow cell with a strong, compatible solvent like methanol (B129727) or isopropanol.[8]

Data Presentation

Table 1: Quantitative Data for this compound Quantification by HPLC

ParameterValueMethodSource
Linearity Range0.1 - 8.0 µg/mLHPLC-MS[1]
Correlation Coefficient (r²)≥ 0.999HPLC-MS[1]
Limit of Detection (LOD)0.48 µg/gHPLC-DAD[7]
Limit of Quantification (LOQ)S/N Ratio of 10:1HPLC-DAD[7]
Average Recovery97.2% - 98.2%HPLC-DAD[7]
Repeatability (RSD%)2.5%HPLC-DAD[7]

Experimental Protocols

Protocol: Quantification of this compound in a Liquid Sample by HPLC-DAD

This protocol is a generalized example based on published methods for sweetener analysis.[7]

  • Apparatus:

    • HPLC system with a pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • C18 analytical column.

    • Ultrasonic bath.

    • 0.45 µm syringe filters.

  • Reagents:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 20:80, v/v).[7] Filter and degas the mobile phase prior to use.

    • Standard Solutions: Prepare a stock solution of this compound (e.g., 50 µg/mL) in water. From this, prepare a series of calibration standards with concentrations ranging from approximately 0.5 to 50 µg/mL by diluting with water.[7]

  • Sample Preparation:

    • For a liquid sample, accurately pipette a known volume.

    • Dilute the sample with water to ensure the this compound concentration falls within the calibration curve range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile/water (20/80, v/v)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • Detection: DAD at 200 nm[7]

  • Analysis and Calculation:

    • Inject the calibration standards to establish the calibration curve.

    • Construct the calibration curve by plotting the peak area against the concentration for this compound. The correlation coefficient (r²) should be > 0.999.[5]

    • Inject the prepared sample(s).

    • Calculate the this compound concentration in the original sample using the regression equation from the calibration curve, accounting for any dilution factors.

Visualizations

G cluster_start cluster_check Troubleshooting Steps cluster_solutions cluster_end Start Calibration Curve Issue (e.g., Non-Linearity, Poor R²) Prep Review Standard Preparation Start->Prep Range Check Concentration Range Prep->Range No Errors Sol_Prep Re-prepare Standards Verify Calculations Prep->Sol_Prep Errors Found? Method Evaluate HPLC Method Parameters Range->Method Range OK Sol_Range Narrow/Adjust Range Dilute High Standards Range->Sol_Range Range too Wide? System Inspect HPLC System Method->System Method OK Sol_Method Optimize Mobile Phase Check Peak Shape Method->Sol_Method Sub-optimal? Sol_System Check for Leaks Purge System System->Sol_System Issues Found? End Linear Calibration Curve (R² > 0.999) System->End No Issues Found (Re-evaluate) Sol_Prep->End Sol_Range->End Sol_Method->End Sol_System->End G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standards 1. Prepare this compound Stock & Standards Equilibrate 4. Equilibrate System Standards->Equilibrate Sample 2. Prepare & Dilute Sample Sample->Equilibrate MobilePhase 3. Prepare & Degas Mobile Phase MobilePhase->Equilibrate Inject 5. Inject Standards & Sample Equilibrate->Inject Detect 6. Chromatographic Separation & Detection Inject->Detect CalCurve 7. Generate Calibration Curve Detect->CalCurve Quantify 8. Quantify this compound in Sample CalCurve->Quantify

References

Validation & Comparative

Alitame vs. Aspartame: A Deep Dive into Their Comparative Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-intensity sweeteners, both alitame and aspartame (B1666099) have carved out significant roles. However, their utility in various food and pharmaceutical applications is largely dictated by their inherent stability under different processing and storage conditions. This guide provides a comprehensive comparative analysis of the stability of this compound and aspartame, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Executive Summary

This compound consistently demonstrates superior stability compared to aspartame, particularly under thermal stress and in neutral to alkaline conditions. This enhanced stability makes this compound a more versatile sweetener for a broader range of applications, including baked goods and pasteurized products. Aspartame, while widely used, is known for its limited stability, especially at elevated temperatures and in non-acidic environments, which restricts its application primarily to acidic beverages and dry formulations.

Comparative Stability Data

The stability of a sweetener is a critical factor influencing its application in the food and pharmaceutical industries. The following tables summarize the quantitative data on the stability of this compound and aspartame under various pH and temperature conditions.

pHTemperature (°C)This compound Half-lifeAspartame Half-life
3-4Room Temperature1.5 years[1]Reasonably stable[2]
4.3Room TemperatureVery long~300 days[2]
5-8Room Temperature5 years[1]-
7Room Temperature> 1 year[3]A few days[2]
7-8100Hours to days[3]-
-1152.1 hours[1]Rapid degradation

Table 1: Comparative Half-life of this compound and Aspartame in Aqueous Solutions. This table highlights the significantly longer half-life of this compound across a range of pH values compared to aspartame, especially at neutral and near-neutral pH.

Degradation Pathways and Products

The degradation of both this compound and aspartame leads to the loss of sweetness and the formation of various byproducts.

This compound Degradation: this compound's degradation primarily occurs through the hydrolysis of its dipeptide bond. This process results in the formation of aspartic acid and alanine (B10760859) amide, neither of which possesses a sweet taste.[3] A key advantage of this compound is that it does not undergo cyclization to form diketopiperazine (DKP), a common degradation pathway for aspartame.[3]

Aspartame Degradation: Aspartame degradation is more complex and highly dependent on pH. Under neutral to alkaline conditions, it primarily forms 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine or DKP) through intramolecular cyclization. In acidic conditions, the main degradation occurs via hydrolysis of the ester bond to form aspartyl-phenylalanine and methanol. Further hydrolysis of the peptide bond can yield aspartic acid and phenylalanine.[4]

SweetenerPrimary Degradation Products
This compound Aspartic acid, Alanine amide[3]
Aspartame Diketopiperazine (DKP), Aspartyl-phenylalanine, Phenylalanine, Aspartic acid, Methanol[4]

Table 2: Major Degradation Products of this compound and Aspartame.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

A common and reliable method for quantifying the stability of sweeteners and their degradation products is High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol that can be adapted for the analysis of both this compound and aspartame.

Objective: To determine the concentration of the parent sweetener and its degradation products in a sample over time under specific storage conditions (e.g., varying pH and temperature).

Materials and Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reference standards for the sweetener and its known degradation products

  • Mobile phase components: Acetonitrile (HPLC grade), Water (HPLC grade), Buffer salts (e.g., phosphate (B84403) or acetate), Acid for pH adjustment (e.g., phosphoric acid or formic acid)

  • Sample filtration units (0.45 µm)

  • Volumetric flasks and pipettes

  • pH meter

  • Incubators or water baths for controlled temperature studies

Procedure:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of the sweetener and each of its degradation products in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

    • From the stock solutions, prepare a series of mixed standard solutions of known concentrations to generate a calibration curve.

  • Sample Preparation:

    • Prepare aqueous solutions of the sweetener at a known concentration in buffers of the desired pH values.

    • For beverage samples, degas if necessary and filter through a 0.45 µm syringe filter. Dilute with the mobile phase if the sweetener concentration is too high.[4][5]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.0125 M monopotassium phosphate buffer adjusted to pH 3.5 with phosphoric acid) and an organic solvent like acetonitrile.[6]

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 210 nm[6]

    • Injection Volume: 20 µL[6]

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis:

    • Inject the standard solutions to establish the retention times for each compound and to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples at specified time intervals throughout the stability study.

    • Identify and quantify the sweetener and its degradation products in the samples by comparing their retention times and peak areas to the calibration curves.

  • Data Interpretation:

    • Plot the concentration of the sweetener as a function of time for each storage condition.

    • Calculate the degradation rate constant and the half-life of the sweetener under each condition.

Visualizing Biological Pathways

To understand the context of these sweeteners in a biological system, it is useful to visualize the signaling pathway for sweet taste perception and the metabolic fates of this compound and aspartame.

SweetTasteSignaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Sweetener Sweetener (this compound or Aspartame) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates IP3 Inositol Trisphosphate (IP3) PLCb2->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Caption: Sweet Taste Signaling Pathway.

MetabolicPathways cluster_this compound This compound Metabolism cluster_Aspartame Aspartame Metabolism This compound This compound Alitame_Metabolites Aspartic Acid + Alanine Amide This compound->Alitame_Metabolites Hydrolysis in GI Tract Aspartame Aspartame Aspartame_Metabolites Aspartic Acid + Phenylalanine + Methanol Aspartame->Aspartame_Metabolites Hydrolysis in GI Tract Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Oxidation Formic_Acid Formic_Acid Formaldehyde->Formic_Acid Oxidation

Caption: Comparative Metabolic Pathways.

Conclusion

The evidence strongly indicates that this compound possesses a more robust stability profile than aspartame, particularly in its resistance to degradation at higher temperatures and in neutral to alkaline pH environments. This makes this compound a more suitable candidate for a wider array of food and beverage products that undergo heat treatment or require a longer shelf life under varied storage conditions. Conversely, the application of aspartame remains largely confined to acidic products where its stability is more favorable. For researchers and product development professionals, a thorough understanding of these stability differences is paramount for selecting the appropriate high-intensity sweetener to ensure product quality, taste consistency, and shelf-life.

References

A Comparative Analysis of the Sweetness Profiles of Alitame and Sucralose

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-intensity sweeteners, both alitame and sucralose (B1001) have emerged as significant sugar substitutes in various food and pharmaceutical applications. Their distinct molecular structures give rise to unique sweetness profiles, a critical consideration for product formulation. This guide provides a detailed, data-driven comparison of the sweetness characteristics of this compound and sucralose, intended for researchers, scientists, and professionals in drug development.

Quantitative Sweetness Profile

The primary characteristic of a high-intensity sweetener is its potency relative to sucrose (B13894). This compound is noted for its exceptionally high sweetness intensity. The sweetness potency of all sweeteners is concentration-dependent.[1][2]

SweetenerChemical StructureRelative Sweetness (vs. Sucrose)
This compound Dipeptide of L-aspartic acid and D-alanine~2000 times[3]
Sucralose Trichlorinated sucrose derivative~450-650 times[4]

Temporal and Flavor Profile

The perception of sweetness is not solely about intensity; the temporal profile—how the sweetness evolves and lingers—and the presence of any off-tastes are crucial for consumer acceptance.

Sucralose is renowned for a temporal profile and taste quality that is very similar to sucrose, exhibiting a clean, sweet taste with minimal bitterness or off-tastes.[1][4] Time-intensity studies indicate that sucralose has a gentle sweetness perception over time.[5] However, some studies have noted a longer residual sweetness for sucralose compared to sucrose.[6][7]

This compound also possesses a clean, sweet flavor. Studies comparing the temporal profiles of various sweeteners have indicated that this compound, as a group with other sweeteners like neotame (B1678184) and stevioside, can have a later time to maximum sweetness intensity compared to sugars and sugar alcohols.[8]

Both sucralose and this compound, like many high-intensity sweeteners, can sometimes be associated with slight bitter, metallic, or chemical side tastes, though they generally maintain a predominant sweet taste profile.[6]

Mechanism of Sweetness Perception: The T1R2/T1R3 Receptor Pathway

The sensation of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[9][10][11][12] Both this compound and sucralose elicit their sweet taste by binding to this receptor.

The T1R2 and T1R3 subunits each have a large extracellular Venus Flytrap (VFT) domain, which is the binding site for many sweeteners.[11] Natural sugars and sucralose bind to the VFT domains of both T1R2 and T1R3.[13] Dipeptide sweeteners like this compound and aspartame (B1666099) are understood to bind to the T1R2 VFT domain.[13][14]

The binding of a sweetener to the T1R2/T1R3 receptor initiates an intracellular signaling cascade. This involves the activation of the G-protein gustducin, leading to the activation of phospholipase C-β2 (PLC-β2). PLC-β2 then generates inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which in turn activates the TRPM5 ion channel, leading to membrane depolarization and the transmission of a nerve impulse to the brain, which is perceived as sweetness.[9][15]

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound / Sucralose Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds to G_Protein G-protein (Gustducin) Receptor->G_Protein Activates PLC Phospholipase C-β2 (PLC-β2) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Activates Depolarization Membrane Depolarization TRPM5->Depolarization Signal Nerve Signal to Brain Depolarization->Signal Leads to

Caption: Simplified signaling pathway of the T1R2/T1R3 sweet taste receptor.

Experimental Methodologies

The characterization of a sweetener's temporal profile is conducted using rigorous sensory evaluation protocols with trained panelists.

Time-Intensity (TI) Analysis: This is a common method used to evaluate the perception of a taste attribute over time.[5]

  • Panelist Training: A panel of assessors is trained to recognize and rate the intensity of sweetness on a standardized scale.

  • Sample Presentation: Panelists are given a precisely measured amount of the sweetener solution.

  • Data Collection: Immediately upon tasting the sample, panelists continuously rate the perceived sweetness intensity over a set period (e.g., 70 seconds). This can be done using a computerized system that records the intensity rating in real-time.

  • Data Analysis: The collected data is used to generate a time-intensity curve. Key parameters are extracted from this curve, including:

    • Imax: The maximum perceived intensity.

    • Tmax: The time taken to reach maximum intensity.

    • Duration: The total time the sweet taste is perceived.

    • Area Under the Curve (AUC): Represents the total sweetness impression.

TI_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Sample Preparation (Equi-sweet concentrations) C Sample Presentation to Panelist A->C B Panelist Training (Intensity Scaling) B->C D Continuous Rating of Sweetness Intensity (e.g., on a computer) C->D Taste & Rate E Generate Time-Intensity Curve D->E Data Input F Extract Key Parameters (Imax, Tmax, Duration, AUC) E->F G Statistical Analysis & Comparison F->G

Caption: Experimental workflow for Time-Intensity (TI) sensory evaluation.

Temporal Check-All-That-Apply (TCATA): This is another dynamic sensory method where panelists select all the sensory attributes they perceive from a pre-defined list as they consume a product over time.[6] This method is particularly useful for capturing not just the primary taste (sweetness) but also any side tastes and their temporal evolution.

Conclusion

This compound and sucralose are both potent, high-intensity sweeteners that provide sweetness without the caloric content of sucrose. Sucralose offers a sweetness profile remarkably similar to sucrose in both taste quality and temporal profile, making it a versatile substitute. This compound, while significantly sweeter, may exhibit a slightly different temporal profile with a potentially delayed onset of maximum sweetness. The choice between these sweeteners in product development will depend on the desired sweetness intensity, temporal characteristics, and interaction with other ingredients in the food or drug matrix. Both sweeteners exert their effect through the T1R2/T1R3 taste receptor, highlighting a common biological pathway for sweet taste perception.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Alitame Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Alitame. This document outlines detailed experimental protocols and presents a summary of performance data to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

This compound is an artificial sweetener and a dipeptide amide. Accurate and reliable quantification of this compound in various matrices, such as food products and pharmaceuticals, is essential for quality control, regulatory compliance, and safety assessment. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely employed for this purpose. The choice between these methods depends on factors such as required sensitivity, selectivity, sample matrix complexity, and the purpose of the analysis. While HPLC-UV is a robust and cost-effective method, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[1][2]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the determination of this compound in food products.[3][4]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20% acetonitrile and 80% water) is commonly used in an isocratic elution mode.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is performed at a wavelength of approximately 200 nm, which is near the maximum absorption for this compound.[3]

  • Sample Preparation: Samples are typically extracted with a suitable solvent, followed by centrifugation and filtration before injection. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from validated methods for the simultaneous analysis of multiple artificial sweeteners, including this compound, in various food matrices.[2][5]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[2][5]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is often used.[5]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) (Solvent A) and an organic solvent like acetonitrile or methanol (B129727) with the same modifier (Solvent B).[2][6]

  • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.[2][5]

  • Sample Preparation: Sample preparation is similar to that for HPLC, often involving extraction, centrifugation, and filtration. An SPE clean-up step can enhance method robustness.[1][5]

Quantitative Data Comparison

The following table summarizes the key validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of this compound, compiled from various studies.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[3]> 0.99[1][5]
Accuracy (Recovery %) 86 - 104%[4]90.0 - 107.5%[5]
Precision (RSD %) 0.4 - 2.2%[3]1.8 - 8.6%[5]
Limit of Detection (LOD) 0.48 µg/g[3]0.001 - 0.25 µg/mL[1][5]
Limit of Quantification (LOQ) 1 µg/g[4]0.003 - 2.5 µg/mL[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound using both HPLC and LC-MS/MS methods.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE/Filtration) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Data_HPLC Quantification (HPLC) HPLC->Data_HPLC Data_LCMS Quantification & Confirmation (LC-MS/MS) LCMS->Data_LCMS

Caption: General workflow for this compound analysis by HPLC and LC-MS/MS.

Method Comparison

This diagram provides a logical comparison of the key attributes of HPLC-UV and LC-MS/MS for this compound analysis.

HPLC vs LC-MS/MS for this compound Analysis cluster_hplc cluster_lcms center This compound Analysis HPLC HPLC-UV center->HPLC LCMS LC-MS/MS center->LCMS Cost Lower Cost Robustness High Robustness Sensitivity_H Moderate Sensitivity Selectivity_H Good Selectivity Cost_L Higher Cost Complexity Higher Complexity Sensitivity_L High Sensitivity Selectivity_L High Selectivity

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

A Guide to Inter-laboratory Comparison of Alitame Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of Alitame, a high-intensity sweetener, in various food matrices. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the selection and implementation of robust analytical methodologies. The data presented is a synthesis of findings from multiple independent studies to simulate an inter-laboratory comparison.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different analytical methods for this compound determination as reported in various studies. This allows for a direct comparison of key analytical parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

MethodMatrixLinearity (µg/mL)LODLOQRecovery (%)RSD (%)Reference
HPLC-DADLiquid dairy products & milk-containing beverages0.50 - 50.000.48 µg/g1.58 µg/g97.2 - 98.22.5[1]
HPLCVarious foodsNot Specified1 µg/gNot Specified86 - 104Not Specified[2]
HPLC-MS/MSBeverages, candied fruits, cakesNot Specified< 0.10 mg/mL< 0.30 mg/mLNot SpecifiedNot Specified[3]
HPLC-ELSDBeverages, canned or bottled fruits, yoghurtsNot Specified< 15 mg/kg< 30 mg/kgNot SpecifiedNot Specified[4]
HPLC-MSBeverages, dairy and fish products0.1 - 8.0 µg/mL< 0.25 µg/mL< 2.5 µg/mL84.2 - 106.7< 10[5]

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a comprehensive understanding of the experimental conditions.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) [1]

  • Instrumentation: Hitachi LaChrom Elite HPLC system with an L-2455 diode array detector.

  • Column: C18 column (4.6 × 150 mm, 5 μm).

  • Mobile Phase: 20% acetonitrile (B52724) and 80% water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 200 nm.

  • Sample Preparation: For liquid dairy products, no specific extraction method was detailed in the abstract. The focus was on direct injection after filtration.

Method 2: High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination [2]

  • Sample Preparation:

    • Chopped or homogenized samples were packed into cellulose (B213188) tubing with 0.01 mol/L hydrochloric acid containing 10% sodium chloride.

    • Dialyzed against 0.01 mol/L hydrochloric acid for 24-48 hours.

    • The dialyzate was passed through an Oasis MCX cartridge.

    • The cartridge was washed with water and methanol.

    • Elution of sweeteners with a mixture of 0.5 mol/L ammonium (B1175870) chloride-acetonitrile (3:2).

  • Chromatographic Conditions:

    • Column: Cosmosil 5C18-AR.

    • Mobile Phase: Gradient elution with 0.01 mol/L phosphate (B84403) buffer (pH 4.0)-acetonitrile.

    • Detection Wavelength: 210 nm.

Method 3: Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [3]

  • Instrumentation: LC-MS/MS system (specific model not detailed in the abstract).

  • Column: Phenomenex Luna Phenyl-Hexyl (5 μm, 4.6 mm × 150 mm).[3]

  • Mobile Phase: Gradient elution with 10 mM ammonium acetate (B1210297) in water and 10 mM ammonium acetate in methanol.[3]

  • Sample Preparation:

    • For beverage samples, a 5 g sample was dissolved in 30 mL of deionized water and degassed.[3]

    • The volume was made up to 50 mL with deionized water.[3]

    • The solution was filtered through a 0.22-μm syringe filter before injection.[3]

Visualizations

Workflow for Inter-laboratory Comparison of Analytical Methods

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure method robustness and reproducibility.

A Study Design & Protocol Development B Sample Preparation & Homogenization A->B C Distribution of Samples to Participating Laboratories B->C D Laboratory A Analysis C->D E Laboratory B Analysis C->E F Laboratory C Analysis C->F G Data Collection & Collation D->G E->G F->G H Statistical Analysis (e.g., z-scores, reproducibility) G->H I Final Report & Comparison Guide Publication H->I

Caption: A generalized workflow for an inter-laboratory comparison study.

Signaling Pathway for this compound Analysis using HPLC

This diagram outlines the logical steps involved in the analysis of this compound using High-Performance Liquid Chromatography.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Homogenization of Food Matrix P2 Extraction of this compound P1->P2 P3 Filtration/Cleanup P2->P3 H1 Injection into HPLC System P3->H1 H2 Separation on C18 Column H1->H2 H3 Detection (e.g., DAD at 200 nm) H2->H3 D1 Chromatogram Generation H3->D1 D2 Peak Integration & Quantification D1->D2 D3 Result Reporting D2->D3

Caption: Logical flow of this compound analysis via HPLC.

References

Alitame's Safety for Human Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alitame's safety profile for human consumption against other common artificial sweeteners. The information is supported by toxicological data and an overview of metabolic pathways to assist researchers and professionals in the fields of food science and drug development in making informed evaluations.

Introduction to this compound

This compound is a high-intensity artificial sweetener, approximately 2,000 times sweeter than sucrose.[1][2] It is a dipeptide composed of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety.[1] Developed by Pfizer in the early 1980s, it is known for its clean, sweet taste and greater stability under heat and acidic conditions compared to aspartame.[1][2] A key advantage of this compound is that it does not contain phenylalanine, making it a suitable sweetening option for individuals with phenylketonuria (PKU).[2]

Regulatory Status

This compound is approved for use in several countries, including Australia, New Zealand, Mexico, and China.[1][2] In the United States, a food additive petition was submitted to the Food and Drug Administration (FDA) but was later withdrawn by the manufacturer, Danisco, citing that high raw material costs made production uneconomical. The withdrawal was noted to be for economic, not safety, reasons. Consequently, this compound is not an FDA-approved sweetener for use in the United States.

Metabolism and Excretion of this compound

The metabolism of this compound has been studied in animals and humans. Following oral administration, a portion of this compound (7–22%) is not absorbed and is excreted directly in the feces.[1] The absorbed portion is hydrolyzed in the gastrointestinal tract into its constituent components: aspartic acid and an alanine (B10760859) amide derivative.[1][3]

  • Aspartic Acid: This is a common amino acid that is metabolized by the body through normal metabolic pathways.[1][3]

  • Alanine Amide: This component undergoes minimal metabolic changes.[3] It is primarily excreted in the urine as a sulfoxide (B87167) isomer, sulfone, or conjugated with glucuronic acid.[1]

The metabolic breakdown of this compound is a key aspect of its safety profile, as the resulting components are either common dietary constituents or are efficiently excreted.

Alitame_Metabolism This compound This compound (Oral Ingestion) GI_Tract Gastrointestinal Tract This compound->GI_Tract Unabsorbed Unabsorbed (7-22%) GI_Tract->Unabsorbed No Absorption Hydrolysis Hydrolysis GI_Tract->Hydrolysis Absorption & Metabolism Feces Excreted in Feces Unabsorbed->Feces Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide Alanine Amide Derivative Hydrolysis->Alanine_Amide Metabolic_Pathways Normal Metabolic Pathways Aspartic_Acid->Metabolic_Pathways Metabolites Sulfoxide Isomer, Sulfone, Glucuronide Conjugate Alanine_Amide->Metabolites Minimal Metabolism Urine Excreted in Urine Metabolites->Urine Safety_Assessment_Workflow cluster_preclinical Pre-clinical Toxicological Assessment cluster_data_analysis Data Analysis & Risk Characterization cluster_regulatory Regulatory Review & Approval Acute Acute Toxicity Studies (Single, high dose) Subchronic Subchronic Toxicity Studies (e.g., 90-day, repeat dose) Acute->Subchronic DoseResponse Dose-Response Analysis Acute->DoseResponse Chronic Chronic Toxicity & Carcinogenicity Studies (e.g., 2-year rodent study) Subchronic->Chronic Subchronic->DoseResponse Chronic->DoseResponse Genotoxicity Genotoxicity Assays (In vitro & In vivo) Genotoxicity->Chronic Genotoxicity->DoseResponse ReproDev Reproductive & Developmental Toxicity Studies ReproDev->Chronic ReproDev->DoseResponse NOAEL Identify NOAEL (No-Observed-Adverse-Effect Level) DoseResponse->NOAEL ADI Establish ADI (Acceptable Daily Intake) NOAEL / Safety Factor NOAEL->ADI Petition Submission of Food Additive Petition to Regulatory Body (e.g., FDA, EFSA) ADI->Petition Review Scientific Review of All Safety Data Petition->Review Approval Approval & Establishment of Safe Use Conditions Review->Approval

References

A Head-to-Head Battle of High-Intensity Sweeteners: Alitame vs. Neotame in Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of two potent dipeptide-based sweeteners, Alitame and Neotame (B1678184), reveals key differences in their performance and stability in various food applications. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their chemical properties, sweetness profiles, stability under processing conditions, metabolic pathways, and regulatory status, supported by experimental data.

Executive Summary

This compound and Neotame, both significantly sweeter than sucrose (B13894), offer distinct advantages and disadvantages for food formulators. Neotame, an N-alkylated derivative of aspartame (B1666099), boasts a sweetness potency of 7,000 to 13,000 times that of sugar and exhibits enhanced stability in thermal and acidic conditions compared to its predecessor. This compound, a dipeptide of L-aspartic acid and D-alanine, is approximately 2,000 times sweeter than sucrose and is also noted for its stability. This guide delves into the nuances of their application, providing a data-driven comparison to inform product development and research.

Comparative Data at a Glance

PropertyThis compoundNeotame
Chemical Structure Dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amineN-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine-1-methyl ester
Sweetness Potency (vs. Sucrose) ~2,000 times[1]7,000 - 13,000 times[2]
Caloric Value Low (metabolized to amino acids)Non-caloric[2]
Taste Profile Clean, sweet taste with no aftertaste[1]Clean, sweet taste similar to sucrose, with a slight lingering sweetness[2]
Stability More stable than aspartame, particularly in neutral pH and at high temperatures.[3]More stable than aspartame, especially in heated and dairy foods.[2]
Regulatory Status Approved in Mexico, Australia, New Zealand, and China. Petition for use in the US was withdrawn.[1]Approved in over 80 countries, including the US (2002) and EU (2010).[4]

In-Depth Performance Analysis

Sweetness Profile and Sensory Characteristics

Both this compound and Neotame are characterized by a clean, sugar-like sweetness. However, sensory studies indicate subtle differences. Neotame's sweetness onset is reported to be slightly slower and its sweet sensation more lingering compared to sucrose.[5] In a descriptive sensory analysis of various sweeteners in passion fruit juice, aspartame and sucralose (B1001) were found to have a sensory profile more similar to sucrose, while neotame was characterized by a more intense sweet aftertaste.[6][7] this compound is generally described as having no aftertaste.[1]

A study comparing the sensory profiles of several sweeteners in aqueous solutions found that while aspartame was the closest to sucrose, neotame had slightly more pronounced bitter and metallic off-notes than aspartame, but less than acesulfame-K and saccharin.[8]

Stability Under Food Processing Conditions

The stability of high-intensity sweeteners is crucial for their successful incorporation into processed foods. Both this compound and Neotame offer significant improvements over the first-generation dipeptide sweetener, aspartame.

Thermal Stability:

Direct comparative studies highlight Neotame's superior thermal stability. In a study on ice cream and cake, pasteurization (68°C for 30 minutes) resulted in a 25% degradation of aspartame, while no loss of neotame was observed. During baking (180°C for 20 minutes), aspartame degradation was approximately 50%, compared to only 13% for neotame.[9] Another study in yoghurt showed that pasteurization (85°C for 30 minutes) led to a 47% loss of aspartame, whereas neotame loss was only 3%.[10]

pH Stability:

This compound is reported to be stable over a wide pH range.[3] Neotame also demonstrates good stability in acidic conditions, a critical factor for its use in carbonated beverages. For instance, about 90% of the original neotame remains after 8 weeks of storage in a beverage with a pH of 3.2.[2]

Storage Stability:

In the aforementioned study on ice cream, after 90 days of storage at -18°C, aspartame content decreased to 62.97% of its initial amount, while neotame content remained at 89.93%.[9] In cake stored at 25°C for 20 days, aspartame content dropped to 24.61%, whereas neotame content was 62.40%.[9]

Experimental Protocols

Determination of this compound and Neotame in Food Products by HPLC

A common method for the simultaneous determination of this compound and Neotame in food matrices involves High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Homogenize solid or semi-solid food samples.

  • For complex matrices, a dialysis step can be employed to separate the sweeteners from interfering substances. Pack the homogenized sample into cellulose (B213188) tubing with a solution of 0.01 mol/L hydrochloric acid containing 10% sodium chloride.

  • Dialyze against 0.01 mol/L hydrochloric acid for 24-48 hours.

  • Pass the dialysate through a solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) to concentrate the analytes and remove further impurities.

  • Wash the cartridge with water and methanol.

  • Elute the sweeteners from the cartridge with a mixture of 0.5 mol/L ammonium (B1175870) chloride and acetonitrile (B52724) (3:2 v/v).[11]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Cosmosil 5C18-AR, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient elution using a mixture of 0.01 mol/L phosphate (B84403) buffer (pH 4.0) and acetonitrile.

  • Detection: UV detector at 210 nm.

  • Quantification: Use external standards of this compound and Neotame to create a calibration curve for quantification.[11]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

To quantitatively compare the sensory profiles of this compound and Neotame, a Quantitative Descriptive Analysis (QDA) can be performed.

Panelists:

  • Recruit and train a panel of 10-12 individuals with demonstrated sensory acuity.

  • Training should involve the development of a consensus vocabulary to describe the sensory attributes of the sweeteners (e.g., sweetness intensity, bitterness, metallic taste, aftertaste).

Sample Preparation:

  • Prepare aqueous solutions of this compound and Neotame at concentrations that are equi-sweet to a reference sucrose solution (e.g., 5% sucrose).

  • Present the samples, including the sucrose reference, in a randomized and blind manner.

Evaluation:

  • Panelists rate the intensity of each sensory attribute on an unstructured line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the sweeteners.[6]

Visualizing the Pathways

Sweet Taste Signaling Pathway

The sensation of sweetness from both this compound and Neotame is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound or Neotame T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 G_protein G-protein (Gustducin) T1R2_T1R3->G_protein PLCb2 PLCβ2 G_protein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_signal Signal to Brain ATP_release->Nerve_signal

Caption: Sweet taste signaling pathway for artificial sweeteners.

Metabolic Pathways

This compound Metabolism:

This compound is partially absorbed and metabolized in the body. The primary metabolic pathway involves the hydrolysis of the amide bond.

AlitameMetabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis AsparticAcid L-Aspartic Acid Hydrolysis->AsparticAcid AlanineAmide D-Alanine Amide Derivative Hydrolysis->AlanineAmide Metabolism Normal Amino Acid Metabolism AsparticAcid->Metabolism Excretion Excreted in Urine AlanineAmide->Excretion

Caption: Simplified metabolic pathway of this compound.

Neotame Metabolism:

Neotame is rapidly but incompletely absorbed and is primarily metabolized by esterases.

NeotameMetabolism Neotame Neotame Esterase Esterase Hydrolysis Neotame->Esterase DeesterifiedNeotame De-esterified Neotame Esterase->DeesterifiedNeotame Methanol Methanol Esterase->Methanol Excretion Excreted in Urine and Feces DeesterifiedNeotame->Excretion FurtherMetabolism Further Minor Metabolism Methanol->FurtherMetabolism

Caption: Primary metabolic pathway of Neotame.

Conclusion

Both this compound and Neotame offer compelling alternatives to sucrose and other high-intensity sweeteners. Neotame's exceptional sweetness potency and superior stability, particularly in heated products, make it a versatile option for a wide range of food and beverage applications. This compound, with its clean taste profile and good stability, also presents a viable choice, although its regulatory approval is less widespread. The selection between these two sweeteners will ultimately depend on the specific application, processing conditions, desired sensory profile, and regulatory landscape of the target market. This guide provides the foundational data and experimental frameworks to assist researchers and product developers in making informed decisions.

References

Sensory panel comparison of Alitame and Stevia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-intensity sweeteners, Alitame and Stevia represent two distinct options for researchers and product developers seeking to reduce sugar content. This compound, a dipeptide-based synthetic sweetener, boasts a sweetness potency approximately 2,000 times that of sucrose (B13894). Stevia, a natural sweetener derived from the leaves of the Stevia rebaudiana plant, owes its sweetness to various steviol (B1681142) glycosides, with a potency ranging from 50 to 300 times that of sucrose.[1] While both offer the benefit of calorie reduction, their sensory profiles, as evaluated by trained panels, reveal critical differences in taste quality, temporal characteristics, and the presence of off-flavors. This guide provides a comprehensive comparison of their sensory attributes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable sweetener for specific applications.

Quantitative Sensory Profile: A Tale of Two Tastes

Sensory panel evaluations employing quantitative descriptive analysis have elucidated the distinct taste profiles of this compound and Stevia. These studies involve trained panelists who rate the intensity of various sensory attributes on a standardized scale. The data reveals that while both sweeteners provide intense sweetness, they differ significantly in their side tastes and aftertastes.

This compound is characterized by a clean, sweet taste with a delayed onset of a bitter aftertaste that is generally perceived as less intense and of shorter duration compared to other artificial sweeteners like acesulfame-K.[2] In contrast, the sensory profile of Stevia is more complex and can be influenced by the specific composition of steviol glycosides in the extract.[3] Generally, Stevia is associated with a more pronounced and lingering bitterness, and some extracts may exhibit a licorice-like or metallic aftertaste.[1][3]

Below is a summary of available quantitative sensory data for this compound and various steviol glycosides found in Stevia. It is important to note that direct head-to-head comparative data from a single study is limited; therefore, the following table synthesizes findings from multiple sources.

Sensory AttributeThis compoundStevia (Rebaudioside A)Stevia (Rebaudioside D)Stevia (Rebaudioside M)
Sweetness Intensity HighHighHighHigh
Bitterness LowModerate to HighLowVery Low
Bitter Aftertaste Present, but delayed and short-livedPresent and lingeringLowVery Low
Metallic Taste/Aftertaste MinimalCan be presentMinimalMinimal
Licorice-like Off-flavor Not typically reportedCan be present in some extractsNot typically reportedNot typically reported
Sweetness Onset DelayedRapidSimilar to SucroseSimilar to Sucrose
Sweetness Lingering ModerateHighModerateModerate

Experimental Protocols: The Framework for Sensory Evaluation

To ensure the reliability and validity of sensory data, rigorous experimental protocols are employed. These protocols, often guided by ISO standards, outline the methodology for panelist selection and training, sample preparation, and the sensory evaluation process itself.

Panelist Selection and Training

A trained sensory panel, typically consisting of 8-12 individuals, is selected based on their sensory acuity, ability to discriminate between different tastes, and descriptive capabilities. Panelists undergo extensive training to familiarize themselves with the specific sensory attributes to be evaluated and the rating scales used.

Sample Preparation

For a comparative evaluation of this compound and Stevia, solutions are prepared by dissolving the sweeteners in deionized water at concentrations that elicit a sweetness intensity equivalent to a reference sucrose solution (e.g., 5% or 10% sucrose). The concentrations are determined based on the known sweetness potencies of each sweetener. All samples are prepared fresh and presented to panelists at a controlled temperature (e.g., room temperature) in coded, identical containers to prevent bias.

Sensory Evaluation Method: Quantitative Descriptive Analysis (QDA)

The Quantitative Descriptive Analysis (QDA) method is a common approach for developing a comprehensive sensory profile. The key steps are:

  • Lexicon Development: In initial sessions, panelists are presented with the sweeteners and collaboratively develop a list of descriptive terms (lexicon) for the perceived taste, aroma, and mouthfeel attributes.

  • Attribute Definition and Reference Standards: Each descriptor is clearly defined, and reference standards are provided to anchor the panelists' evaluations.

  • Intensity Rating: Panelists individually rate the intensity of each attribute for each sample on a continuous, unstructured line scale (e.g., a 15-cm line anchored with "none" and "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data and analyzed statistically to determine significant differences between the samples for each attribute.

Time-Intensity (TI) Analysis

To capture the temporal aspects of sweetness and aftertaste, a time-intensity (TI) analysis is conducted. Panelists are instructed to continuously rate the intensity of a specific attribute (e.g., sweetness or bitterness) over a set period (e.g., 60-120 seconds) after expectorating the sample. This data provides a dynamic profile of how the taste experience evolves and fades over time.

Unraveling the Taste: Signaling Pathways of Sweet and Bitter Perception

The distinct sensory profiles of this compound and Stevia can be attributed to their interactions with specific taste receptors on the tongue and the subsequent signaling cascades they trigger.

The perception of sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor.[4] Both this compound and the steviol glycosides in Stevia bind to this receptor, initiating a downstream signaling pathway that results in the sensation of sweetness. This compound, being a dipeptide, is thought to interact with the Venus flytrap domain of the T1R2 subunit.[5]

The bitterness associated with Stevia arises from the activation of specific bitter taste receptors, namely hTAS2R4 and hTAS2R14.[6] The activation of these receptors triggers a separate signaling cascade that is perceived as bitterness, often concurrently with the sweet taste. This compound's lower bitterness profile suggests a more selective interaction with the sweet taste receptor and minimal activation of bitter taste receptors.

Sensory_Signaling_Pathways cluster_Sweet Sweet Taste Pathway cluster_Bitter Bitter Taste Pathway This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to T1R2 subunit Stevia_Sweet Stevia (Steviol Glycosides) Stevia_Sweet->T1R2_T1R3 G_Protein_Sweet G-protein (Gustducin) T1R2_T1R3->G_Protein_Sweet PLCb2_Sweet PLCβ2 G_Protein_Sweet->PLCb2_Sweet IP3_DAG_Sweet IP3 & DAG PLCb2_Sweet->IP3_DAG_Sweet Ca_Release_Sweet Ca²⁺ Release IP3_DAG_Sweet->Ca_Release_Sweet TRPM5_Sweet TRPM5 Channel Ca_Release_Sweet->TRPM5_Sweet Depolarization_Sweet Depolarization TRPM5_Sweet->Depolarization_Sweet Neurotransmitter_Sweet Neurotransmitter Release Depolarization_Sweet->Neurotransmitter_Sweet Sweet_Perception Sweet Perception Neurotransmitter_Sweet->Sweet_Perception Stevia_Bitter Stevia (Steviol Glycosides) TAS2Rs TAS2R Receptors (hTAS2R4, hTAS2R14) Stevia_Bitter->TAS2Rs G_Protein_Bitter G-protein (Gustducin) TAS2Rs->G_Protein_Bitter PLCb2_Bitter PLCβ2 G_Protein_Bitter->PLCb2_Bitter IP3_DAG_Bitter IP3 & DAG PLCb2_Bitter->IP3_DAG_Bitter Ca_Release_Bitter Ca²⁺ Release IP3_DAG_Bitter->Ca_Release_Bitter TRPM5_Bitter TRPM5 Channel Ca_Release_Bitter->TRPM5_Bitter Depolarization_Bitter Depolarization TRPM5_Bitter->Depolarization_Bitter Neurotransmitter_Bitter Neurotransmitter Release Depolarization_Bitter->Neurotransmitter_Bitter Bitter_Perception Bitter Perception Neurotransmitter_Bitter->Bitter_Perception

Caption: Sweet and Bitter Taste Signaling Pathways.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Eval Evaluation Phase cluster_Analysis Data Analysis Phase Panelist_Selection Panelist Selection & Training Lexicon_Dev Sensory Lexicon Development Panelist_Selection->Lexicon_Dev Sample_Prep Sample Preparation (Equi-sweet Concentrations) Lexicon_Dev->Sample_Prep QDA Quantitative Descriptive Analysis (QDA) Sample_Prep->QDA TI Time-Intensity (TI) Analysis Sample_Prep->TI Data_Collection Data Collection (Intensity Ratings) QDA->Data_Collection TI->Data_Collection Stats Statistical Analysis Data_Collection->Stats Profile_Generation Generate Sensory Profiles Stats->Profile_Generation

Caption: Experimental Workflow for Sensory Panel Comparison.

References

A Head-to-Head Showdown: Unveiling the Stability of Alitame and Acesulfame-K for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical resilience of two prominent artificial sweeteners, Alitame and Acesulfame-K, reveals critical stability differences under various environmental conditions. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into their performance, supported by detailed experimental protocols and visual representations of degradation pathways.

In the landscape of high-intensity sweeteners, both this compound and Acesulfame-K have carved out significant roles. However, their utility in pharmaceutical formulations and food products is intrinsically linked to their stability under diverse processing and storage conditions, such as varying pH levels and temperatures. This report offers a direct comparison of their stability profiles, drawing upon available experimental data to inform formulation decisions.

Comparative Stability Analysis: this compound vs. Acesulfame-K

The chemical robustness of this compound and Acesulfame-K differs significantly, particularly in response to pH and thermal stress. Acesulfame-K generally exhibits superior stability across a wider range of conditions, a critical factor for products requiring a long shelf life or high-temperature processing.

Key Stability Insights:

  • This compound: This dipeptide-based sweetener is susceptible to degradation at elevated temperatures and in low pH environments.[1][2] Its stability is markedly higher in neutral to slightly alkaline conditions. For instance, at 23°C, the half-life of this compound in a solution with a pH of 5-8 is approximately 4 years, which decreases to 1 year at a pH of 2.[2]

  • Acesulfame-K: In contrast, Acesulfame-K is known for its excellent thermal stability, making it suitable for applications like baking.[3][4][5] It remains stable under moderately acidic or basic conditions and across a broad pH range of 2 to 10.[3][5] However, at pH levels below 3, some degradation can occur with increasing temperatures.[6]

The following tables summarize the available quantitative data on the stability of this compound and Acesulfame-K under various conditions.

Table 1: Stability of this compound under Various Conditions
ConditionTemperaturepHObservation
Dry StorageRoom TemperatureN/AStable[1][2]
Aqueous Solution23°C5-8Half-life of approximately 4 years[2]
Aqueous Solution23°C2Half-life of 1 year[2]
Aqueous Solution with Glucose100°C342% remaining after 1 hour[7]
Aqueous Solution with Glucose100°C735% remaining after 1 hour[7]
Aqueous Solution with Glucose100°C1130% remaining after 1 hour[7]
Aqueous Solution with Glucose140°C3, 7, 11Less than 2% remaining after 1 hour[7]
Table 2: Stability of Acesulfame-K under Various Conditions
ConditionTemperaturepHObservation
General UseHigh Temperatures (Baking)Wide RangeStable[3][4][5]
Aqueous SolutionRefrigerated (in whey lemon beverage)3.7 - 3.85Stable for 15 days[8]
Aqueous SolutionNot Specified< 3Some degradation with increasing temperature[6]
General UseNot Specified2 - 10Stable[5]

Degradation Pathways and Byproducts

The degradation of this compound and Acesulfame-K proceeds through distinct chemical pathways, yielding different byproducts. Understanding these pathways is crucial for assessing the potential impact on product quality and safety.

This compound degradation can occur via a one-stage or a two-stage process.[1][2] Under harsh conditions, it degrades directly into aspartic acid and alanine (B10760859) amide.[1] A slower, two-stage process involves an initial degradation to its beta-aspartic isomer, which then breaks down into aspartic acid and alanine amide.[1][2]

Alitame_Degradation cluster_two_stage Two-Stage Pathway (Slow) This compound This compound Beta_Isomer β-Aspartic Isomer This compound->Beta_Isomer Isomerization Aspartic_Acid Aspartic Acid This compound->Aspartic_Acid Alanine_Amide Alanine Amide This compound->Alanine_Amide Beta_Isomer->Aspartic_Acid Beta_Isomer->Alanine_Amide

This compound Degradation Pathways

Acesulfame-K, while generally stable, can eventually degrade to acetoacetamide, which is toxic in high doses.[3]

AcesulfameK_Degradation AcesulfameK Acesulfame-K Acetoacetamide Acetoacetamide AcesulfameK->Acetoacetamide Degradation

Acesulfame-K Degradation Pathway

Experimental Protocols for Stability Testing

The stability of artificial sweeteners is typically evaluated using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the sweetener and its degradation products over time and under specific conditions.

General Experimental Workflow for HPLC-Based Stability Analysis
  • Sample Preparation:

    • Prepare stock solutions of the sweetener (this compound or Acesulfame-K) in a suitable solvent (e.g., deionized water, buffer solution).

    • For studies involving other components (e.g., glucose), prepare a solution containing both the sweetener and the additional component at the desired concentrations.

    • Adjust the pH of the solutions to the target levels using appropriate acids or bases (e.g., citric acid, phosphate (B84403) buffers).

  • Incubation:

    • Aliquot the prepared samples into sealed vials.

    • Store the vials under controlled temperature conditions (e.g., refrigerated, room temperature, elevated temperatures in an oven or water bath).

    • For photostability studies, expose samples to a controlled light source (e.g., UV lamp) for defined periods.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the incubated solutions.

    • If necessary, dilute the samples with the mobile phase to fall within the calibration range of the HPLC instrument.

    • Inject the samples into the HPLC system.

  • HPLC Conditions:

    • Column: A C18 column is commonly used for the analysis of these sweeteners.[8]

    • Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), often run in a gradient program.[8]

    • Detection: UV detection is typically employed, with the wavelength set to an appropriate value for the sweetener being analyzed (e.g., 200 nm).[8]

  • Data Analysis:

    • Quantify the concentration of the sweetener and its degradation products by comparing the peak areas in the sample chromatograms to those of standard solutions of known concentrations.

    • Calculate the percentage of degradation or the half-life of the sweetener under the tested conditions.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_analyze 3. Analysis Prep_Stock Prepare Stock Solution Adjust_pH Adjust pH Prep_Stock->Adjust_pH Incubate Store under Controlled Conditions Adjust_pH->Incubate Sampling Withdraw Samples at Intervals Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Quantify & Calculate Degradation HPLC->Data_Analysis

General HPLC Stability Testing Workflow

Conclusion

The choice between this compound and Acesulfame-K for a given application must be guided by a thorough understanding of their respective stability profiles. Acesulfame-K offers superior thermal and pH stability, making it a robust choice for a wide array of food and pharmaceutical products, including those subjected to heat treatment. This compound, while highly potent in its sweetness, requires more careful formulation considerations, particularly in acidic and high-temperature environments. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments to ensure product quality and efficacy.

References

Validating the Non-Carcinogenicity of Alitame: An In-Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro studies conducted to assess the carcinogenic potential of the high-intensity sweetener Alitame and its alternatives: Aspartame, Sucralose (B1001), and Saccharin (B28170). While this compound is generally considered non-carcinogenic by regulatory bodies, a comprehensive review of publicly available literature reveals a notable scarcity of specific quantitative data from standardized in-vitro genotoxicity assays. In contrast, a larger body of evidence is available for Aspartame, Sucralose, and Saccharin, albeit with some conflicting results.

This document summarizes the available data for these comparators, outlines the standard experimental protocols for key in-vitro carcinogenicity screening assays, and presents this information in a clear, comparative format to aid researchers in their evaluation of these compounds.

Key In-Vitro Genotoxicity Assays: A Comparative Overview

A standard battery of in-vitro tests is commonly used to evaluate the genotoxic potential of a substance, which can be an indicator of its carcinogenic risk. These assays assess different endpoints, including gene mutations, chromosomal damage, and DNA repair. The three most common assays are the Bacterial Reverse Mutation Assay (Ames Test), the In Vitro Mammalian Chromosomal Aberration Test, and the In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines whether a test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it. A positive result indicates that the substance is mutagenic.

Experimental Protocol: Ames Test (OECD 471)

A standardized protocol for the Ames test is outlined in the OECD Guideline for the Testing of Chemicals, Section 4, No. 471.[1][2][3]

  • Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is to mimic the metabolic processes in mammals that might convert a non-mutagenic compound into a mutagenic one.

  • Procedure:

    • The bacterial tester strains are exposed to the test substance at various concentrations, with and without the S9 mix.

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.[4]

    • In the plate incorporation method , the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • In the pre-incubation method , the bacteria, test substance, and S9 mix are incubated together before being mixed with top agar and plated.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is generally considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations.

Comparative Data: Ames Test

SweetenerBacterial StrainsConcentration RangeMetabolic Activation (S9)ResultSource(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Aspartame S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrAUp to 5000 µ g/plate With and WithoutGenerally Negative[5][6][5][6]
Sucralose S. typhimurium TA97, TA1535Not specifiedWith and WithoutNegative[7][7]
Saccharin S. typhimurium strainsNot specifiedNot specifiedNot mutagenic[8][8]

Note: While generally considered negative in the Ames test, some studies have reported conflicting or weakly positive results for these sweeteners under specific conditions.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) plate_incorporation Plate Incorporation Method bacterial_strains->plate_incorporation pre_incubation Pre-incubation Method bacterial_strains->pre_incubation test_substance Test Substance (Sweetener) test_substance->plate_incorporation test_substance->pre_incubation s9_mix S9 Mix (Metabolic Activation) s9_mix->plate_incorporation s9_mix->pre_incubation incubation Incubate at 37°C for 48-72 hours plate_incorporation->incubation pre_incubation->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Compare to Control colony_counting->data_analysis result Mutagenic or Non-mutagenic data_analysis->result Chromosomal_Aberration_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_harvest Cell Harvest cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., CHO, Lymphocytes) treatment Treat cells with Test Substance +/- S9 Mix cell_culture->treatment test_substance Test Substance (Sweetener) test_substance->treatment s9_mix S9 Mix (Metabolic Activation) s9_mix->treatment colcemid Add Colcemid to Arrest in Metaphase treatment->colcemid harvesting Harvest and Fix Cells colcemid->harvesting slide_prep Prepare Microscope Slides harvesting->slide_prep microscopy Microscopic Analysis of Chromosomal Aberrations slide_prep->microscopy data_analysis Score Aberrations and Compare to Control microscopy->data_analysis result Clastogenic or Non-clastogenic data_analysis->result Mouse_Lymphoma_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_expression Mutation Expression cluster_selection Mutant Selection cluster_analysis Analysis cell_culture L5178Y TK+/- Cells treatment Treat cells with Test Substance +/- S9 Mix cell_culture->treatment test_substance Test Substance (Sweetener) test_substance->treatment s9_mix S9 Mix (Metabolic Activation) s9_mix->treatment expression Culture cells to allow for mutation expression treatment->expression plating Plate cells in selective medium (TFT) expression->plating incubation Incubate to allow mutant colony formation plating->incubation colony_counting Count Mutant Colonies incubation->colony_counting calculate_mf Calculate Mutant Frequency colony_counting->calculate_mf result Mutagenic or Non-mutagenic calculate_mf->result DNA_Damage_Response cluster_stimulus Stimulus cluster_detection Damage Detection cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Cellular Outcomes genotoxic_agent Genotoxic Agent (e.g., Potential Carcinogen) dna_damage DNA Damage (e.g., Strand Breaks) genotoxic_agent->dna_damage sensors Sensor Proteins (e.g., ATM, ATR) dna_damage->sensors transducers Transducer Kinases (e.g., CHK1, CHK2) sensors->transducers dna_repair DNA Repair transducers->dna_repair cell_cycle_arrest Cell Cycle Arrest transducers->cell_cycle_arrest apoptosis Apoptosis transducers->apoptosis

References

Benchmarking Alitame's Performance Against Novel Sweeteners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of alitame against a selection of novel high-intensity sweeteners. The information is intended to assist researchers and professionals in the fields of food science, nutrition, and drug development in making informed decisions regarding sweetener selection. The data presented is compiled from publicly available scientific literature. Direct, comprehensive comparative studies benchmarking this compound against all enlisted novel sweeteners under identical experimental conditions are limited. Therefore, the presented data should be interpreted as a comparative overview based on available research.

Physicochemical Properties and Sweetness Profile

High-intensity sweeteners are selected based on a variety of factors, including their sweetness potency, taste profile, and stability under different processing and storage conditions. This section summarizes the key physicochemical properties of this compound and several novel sweeteners.

Table 1: Comparison of Physicochemical Properties and Sweetness Profiles

PropertyThis compoundNeotame (B1678184)AdvantameSteviol (B1681142) Glycosides (Rebaudioside A)Monk Fruit Extract (Mogroside V)
Sweetness Potency (vs. Sucrose) ~2,000x[1]7,000-13,000x~20,000x[2]200-400x100-250x
Taste Profile Clean, sweet taste, no bitter aftertaste[1]Clean, sweet taste, enhances other flavorsClean, sweet taste, longer lasting sweetness than aspartame (B1666099)Can have a bitter or licorice-like aftertasteFruity, sweet taste, minimal aftertaste
Caloric Value Non-caloricNon-caloric[3]Non-caloricNon-caloricNon-caloric
Chemical Structure Dipeptide of L-aspartic acid and D-alanineDerivative of aspartameDerivative of aspartame and vanillin[4]Diterpene glycosideTriterpene glycoside

Stability Profile

The stability of a sweetener under various pH and temperature conditions is critical for its application in different food and beverage matrices.

Table 2: Stability Profile of this compound and Novel Sweeteners

ConditionThis compoundNeotameAdvantameSteviol Glycosides (Rebaudioside A)Monk Fruit Extract (Mogroside V)
Heat Stability Good, more stable than aspartameHeat-stable[4]More stable during heating than aspartame[4]Generally heat-stableHeat-stable
pH Stability Stable over a wide pH range[1]Stable in acidic conditionsStable in acidic conditions[2]Stable in acidic to neutral pHStable in acidic to neutral pH
Behavior in Beverages Stable in carbonated drinksAbout 90% remains after 8 weeks in pH 3.2 beveragesConsidered functionally sweet for the duration of stability studies[2]Generally stable, but degradation can occur over time in acidic beveragesGenerally stable

Interaction with the Sweet Taste Receptor (T1R2/T1R3)

The sensation of sweetness is mediated by the T1R2/T1R3 G-protein coupled receptor. The binding affinity of a sweetener to this receptor is a key determinant of its potency. While direct comparative binding affinity data for this compound and all the listed novel sweeteners is not available in a single study, research indicates that these molecules interact with the receptor at various sites.

Artificial sweeteners like aspartame and neotame are known to bind to the Venus flytrap domain (VFT) of the T1R2 subunit.[5] Natural sweeteners like steviol glycosides and monk fruit extract are also believed to interact with the T1R2/T1R3 receptor complex to elicit a sweet taste.

Table 3: Sweet Taste Receptor (T1R2/T1R3) Interaction

SweetenerReported Binding Site/InteractionEC50 Value (if available)
This compoundPresumed to bind to the T1R2 subunit, similar to other dipeptide-based sweeteners.Not readily available
NeotameBinds to the Venus flytrap domain of the T1R2 subunit.[5]2.26 ± 0.23 μM[6]
AdvantameBinds to the Venus flytrap domain of the T1R2 subunit.Not readily available
Steviol Glycosides (Reb A)Interacts with the T1R2/T1R3 receptor complex.EC50 in the micromolar range[6]
Monk Fruit Extract (Mogroside V)Interacts with the T1R2/T1R3 receptor complex.EC50 in the micromolar range[6]

EC50 (Half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency.

Experimental Protocols

This section outlines generalized methodologies for key experiments used in the evaluation of high-intensity sweeteners.

Sensory Panel Analysis for Taste Profile

Objective: To qualitatively and quantitatively assess the taste profile of a sweetener, including sweetness intensity, off-tastes, and temporal characteristics.

Methodology: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific taste attributes (e.g., sweetness, bitterness, metallic taste, aftertaste).

  • Sample Preparation: Solutions of the sweeteners are prepared at concentrations equi-sweet to a standard sucrose (B13894) solution (e.g., 5% w/v sucrose).

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: The data is statistically analyzed to determine the sensory profile of each sweetener and to identify significant differences between them.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sensory_Testing Sensory Evaluation (QDA) Panelist_Training->Sensory_Testing Sample_Prep Sample Preparation (Equi-sweet Concentrations) Sample_Prep->Sensory_Testing Data_Collection Data Collection (Intensity Ratings) Sensory_Testing->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Profile_Generation Sensory Profile Generation Stat_Analysis->Profile_Generation

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of sweeteners.

Stability Testing in a Beverage Matrix

Objective: To determine the degradation kinetics of a sweetener in a simulated beverage system under accelerated storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: A model beverage system (e.g., citrate (B86180) buffer at pH 3.0) is prepared and spiked with a known concentration of the sweetener.

  • Storage: The samples are stored at various temperatures (e.g., 25°C, 35°C, 45°C) for a defined period.

  • Sampling: Aliquots are taken at regular intervals.

  • HPLC Analysis: The concentration of the sweetener in each aliquot is quantified using a validated HPLC method with a suitable detector (e.g., UV or ELSD).[7][8][9]

  • Data Analysis: The degradation rate constants and half-life of the sweetener at each temperature are calculated.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Beverage_Prep Prepare Model Beverage Sweetener_Spike Spike with Sweetener Beverage_Prep->Sweetener_Spike Storage Accelerated Storage (Multiple Temperatures) Sweetener_Spike->Storage Sampling Periodic Sampling Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification HPLC->Quantification Kinetics Degradation Kinetics (Half-life Calculation) Quantification->Kinetics

Caption: Workflow for sweetener stability testing in a beverage matrix.

Sweet Taste Receptor Binding Assay

Objective: To determine the in vitro activity of a sweetener by measuring its ability to activate the T1R2/T1R3 sweet taste receptor.

Methodology: Cell-Based Calcium Mobilization Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is transiently or stably transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a promiscuous G-protein (e.g., Gα16/gust44).[10]

  • Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

  • Compound Addition: The cells are exposed to various concentrations of the sweetener.

  • Signal Detection: The change in intracellular calcium concentration upon receptor activation is measured using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the sweetener.[6]

Receptor_Binding_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_data_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with T1R2, T1R3, G-protein Cell_Culture->Transfection Dye_Loading Loading with Calcium- Sensitive Dye Transfection->Dye_Loading Compound_Addition Addition of Sweetener Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Measurement Compound_Addition->Fluorescence_Reading Dose_Response Dose-Response Curve Fluorescence_Reading->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

Caption: Workflow for a cell-based sweet taste receptor binding assay.

Conclusion

This compound exhibits a favorable profile in terms of its clean, sweet taste and good stability. When compared to novel sweeteners, its sweetness potency is significantly higher than steviol glycosides and monk fruit extract but lower than neotame and advantame. The stability of this compound is a key advantage, making it suitable for a wide range of food and beverage applications. While direct comparative data on receptor binding and sensory profiles against the newest generation of sweeteners is limited, the available information suggests that this compound remains a viable and effective high-intensity sweetener. Further research involving direct, side-by-side comparisons under standardized conditions would be beneficial for a more definitive performance ranking.

References

A Comparative Guide to the Validation of Alitame Quantification in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Alitame in certified reference materials (CRMs). The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods.

Quantitative Data Comparison

The performance of various analytical techniques for this compound quantification is summarized in the tables below. These tables highlight key validation parameters to facilitate a direct comparison of the methods.

Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification

ParameterHPLC-DAD[1]HPLC with Diode Array DetectionHPLC-MS/MS[2][3]
Linearity (Concentration Range) 0.285 - 0.425 µg/mL5 - 100 µg/mL[2]0.01 - 1 mg/L[4]
Correlation Coefficient (r²) >0.9990.999[2]>0.9997[4]
Limit of Detection (LOD) 0.48 µg/g[1]1 µg/g[2]< 0.10 mg/mL[3]
Limit of Quantification (LOQ) 1.58 µg/g[1]0.5 mg/kg[2]< 0.30 mg/mL[3]
Recovery (%) 98.7 - 101.5%86 - 104%[2]83.5 - 100.42%[4]
Precision (RSD %) 0.4 - 2.2%< 5%[2]< 2.33%[4]
Matrix Liquid Dairy Products & Milk-Containing BeveragesVarious Foods[2]Alcohol Beverages[4]

Table 2: Comparison of Advanced Analytical Techniques for this compound Quantification

ParameterUPLC-MS/MSDirect Analysis in Real-Time QTRAP MS
Linearity (Concentration Range) Not explicitly stated for this compound10 - 5000 ng/mL
Correlation Coefficient (r²) >0.99≥ 0.99[5]
Limit of Detection (LOD) 0.2 µg/L5 - 50 ng/mL[5]
Limit of Quantification (LOQ) Not explicitly stated for this compound10 - 250 ng/mL[5]
Recovery (%) Not explicitly stated for this compoundSatisfied[5]
Precision (RSD %) Not explicitly stated for this compoundSatisfied[5]
Matrix Baked Products, BeveragesAlcoholic Drinks

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for replicating the results and for the validation of this compound quantification in CRMs.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in liquid dairy products and milk-containing beverages.[1]

  • Sample Preparation:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a 24 g/L trichloroacetic acid solution, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a 25 mL volumetric flask.

    • Resuspend the residue with 8.0 mL of ethanol/water (2/1, v/v) and centrifuge again.

    • Combine the supernatant with the previous one and bring the volume to 25 mL with ethanol/water (2/1, v/v).

    • Filter the final solution through a 0.45 μm organic filter membrane before injection.[1]

  • Chromatographic Conditions:

    • Instrument: Hitachi LaChrom Elite HPLC system with an L-2455 diode array detector.[1]

    • Column: C18 column (4.6 × 150 mm, 5 μm).[1]

    • Mobile Phase: 20% acetonitrile (B52724) and 80% water.[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 200 nm.[1]

  • Standard Preparation:

    • Prepare a stock standard solution of this compound at 200 μg/mL by dissolving 2.0 mg of this compound reference standard in 10 mL of water.[1]

    • Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is applicable for the simultaneous determination of multiple sweeteners, including this compound, in alcoholic beverages.[4]

  • Sample Preparation:

    • For beverage samples, a 5 g sample is dissolved in 30 mL of deionized water and degassed in an ultrasonic bath for 10 minutes. After cooling, the volume is brought to 50 mL with deionized water. The solution is then filtered through a 0.22-μm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 HPLC system coupled with an AB SCIEX QTRAP 4000 mass spectrometer.[4]

    • Column: ZORBAX SB-C18 column (4.6 mm × 50 mm, 1.8 μm).[4]

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in deionized water and B) 0.1% formic acid in acetonitrile.[4]

    • Column Temperature: 35°C.[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes (polarity switching).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Standard Preparation:

    • Prepare individual stock solutions of sweeteners at approximately 1.0 mg/mL. For this compound, dissolve the appropriate amount of the pure standard in water.[4]

    • Prepare working mixed standard solutions by diluting the stock solutions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the validation of this compound quantification in a certified reference material.

Alitame_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation CRM Certified Reference Material (CRM) Extraction Extraction/ Dilution CRM->Extraction Standard This compound Reference Standard Working_Std Working Standard Preparation Standard->Working_Std HPLC HPLC System Extraction->HPLC Working_Std->HPLC Detector Detector (DAD or MS/MS) HPLC->Detector Linearity Linearity Detector->Linearity LOD_LOQ LOD & LOQ Detector->LOD_LOQ Accuracy Accuracy (Recovery) Detector->Accuracy Precision Precision (RSD) Detector->Precision

References

Comparative Binding of Alitame and Aspartame to the Sweet Taste Receptor: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding characteristics of two artificial sweeteners, Alitame and Aspartame, to the human sweet taste receptor, T1R2/T1R3. The information is intended for researchers, scientists, and professionals in the field of drug development and taste science.

Introduction to the Sweet Taste Receptor

The perception of sweet taste is mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[1] This receptor, belonging to Class C GPCRs, possesses a large extracellular Venus Flytrap Module (VFTM) which serves as the primary binding site for a wide variety of sweet-tasting molecules.[1] Upon binding of a sweetener, the receptor undergoes a conformational change, initiating an intracellular signaling cascade that ultimately leads to the perception of sweetness.

Binding of Aspartame to the T1R2/T1R3 Receptor

Aspartame, a dipeptide methyl ester, is a widely studied artificial sweetener. Research has consistently shown that Aspartame primarily binds to the VFTM of the T1R2 subunit of the sweet taste receptor.[1] This interaction is crucial for the activation of the receptor.

Binding of this compound to the T1R2/T1R3 Receptor

Direct quantitative binding data for this compound to the human sweet taste receptor is less prevalent in the scientific literature compared to Aspartame. However, studies on primate taste responses suggest that this compound and Aspartame may interact with the sweet taste receptor at different sites. One study proposes the existence of two distinct hydrophobic recognition sites on the receptor: one for this compound, which is more broadly recognized among primates, and another for Aspartame, which is primarily recognized by Old World monkeys and apes. This suggests that the binding mechanism and specific interaction points for this compound may differ from those of Aspartame.

Quantitative Comparison of Binding Affinities

Table 1: Reported EC50 Values for Aspartame on the Human T1R2/T1R3 Receptor

SweetenerReported EC50 (mM)Reference
Aspartame0.7769 ± 0.0684[2]
Aspartame1.4[3]
Aspartame5.0[3]

Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.

Directly comparable quantitative data for this compound is not available in the searched literature.

Experimental Protocols: Cell-Based Calcium Flux Assay

A common method to determine the activation of the sweet taste receptor by different compounds is the cell-based calcium flux assay. This functional assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.
  • Cells are transiently co-transfected with expression plasmids encoding the human T1R2 and T1R3 subunits. Often, a promiscuous G-protein, such as Gα16, is also co-expressed to couple the receptor to the downstream signaling pathway.

2. Dye Loading:

  • After a 24-48 hour incubation period to allow for receptor expression, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for approximately one hour at 37°C.

3. Compound Addition and Signal Detection:

  • The cells are then washed to remove excess dye and placed in a fluorescence plate reader.
  • A baseline fluorescence reading is established before the addition of the sweetener compounds (e.g., this compound or Aspartame) at various concentrations.
  • Upon addition of an agonist, the fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Dose-response curves are generated by plotting the fluorescence change against the logarithm of the sweetener concentration.
  • The EC50 value for each compound is determined from the dose-response curve using a suitable sigmoidal curve-fitting model.

Visualizations

Sweet Taste Receptor Signaling Pathway

The binding of a sweetener to the T1R2/T1R3 receptor initiates a cascade of intracellular events.

Sweet_Taste_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., Aspartame) Receptor T1R2/T1R3 Receptor Sweetener->Receptor G_protein G-protein (Gustducin) Receptor->G_protein activates PLCb2 PLCβ2 G_protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Neuron_activation Neuronal Activation (Signal to Brain) Ca2_release->Neuron_activation leads to

Caption: Sweet taste receptor signaling cascade.

Experimental Workflow for Calcium Flux Assay

The following diagram outlines the key steps in a cell-based calcium flux assay used to measure the activity of the sweet taste receptor.

Calcium_Flux_Workflow start Start cell_culture 1. Culture HEK293 Cells start->cell_culture transfection 2. Co-transfect with T1R2, T1R3, and Gα16 plasmids cell_culture->transfection incubation 3. Incubate for 24-48h for receptor expression transfection->incubation dye_loading 4. Load cells with Calcium-sensitive dye incubation->dye_loading wash 5. Wash cells to remove excess dye dye_loading->wash plate_reader 6. Place plate in fluorescence reader wash->plate_reader baseline 7. Measure baseline fluorescence plate_reader->baseline add_compound 8. Add sweetener (this compound or Aspartame) baseline->add_compound measure_fluorescence 9. Monitor fluorescence change add_compound->measure_fluorescence data_analysis 10. Analyze data and calculate EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow of a cell-based calcium flux assay.

References

A Comparative Guide to the Validation of a Method for Simultaneous Detection of Alitame and Other Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of multiple artificial sweeteners, including Alitame, is crucial for quality control, regulatory compliance, and safety assessment. This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques. The presented data, compiled from several studies, facilitates the selection of an optimal method based on specific analytical requirements.

Comparison of Validated Analytical Methods

The performance of different analytical methods for the simultaneous detection of this compound and other sweeteners is summarized below. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision, are presented to offer a clear comparison.

MethodSweeteners DetectedLinearity (r²)LOD (µg/g or µg/mL)LOQ (µg/g or µg/mL)Recovery (%)Precision (%RSD)Reference
HPLC-UV Aspartame (B1666099), This compound >0.999Aspartame: 0.52, This compound : 0.48Aspartame: 1.72, This compound : 1.5898.2 - 101.80.4 - 2.2[1][2]
HPLC-ELSD Acesulfame-K, This compound , Aspartame, Cyclamic acid, Dulcin, Neotame, Neohesperidine dihydrochalcone, Saccharin, SucraloseNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3][4]
LC-MS/MS Acesulfame potassium, Aspartame, Cyclamate, Dulcin, Glycyrrhizic acid, Neotame, Neohesperidin dihydrochalcone, Saccharin, Sucralose, Stevioside (This compound also mentioned in similar methods)≥0.999 for most analytes< 0.25< 2.584.2 - 106.7<10[5][6]
HPLC with tandem mass spectrometry Neotame, This compound , AspartameNot specified1Not specified86 - 104Not specified[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the simultaneous detection of sweeteners.

Method 1: HPLC with UV Detection for Aspartame and this compound[1][2]
  • Sample Preparation:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a 20% methanol (B129727) solution.

    • Vortex for 2 minutes and then sonicate for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm membrane filter before HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile (B52724) and 0.05 mol/L potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 200 nm.[1]

    • Injection Volume: 20 µL.

Method 2: HPLC-ELSD for Nine Sweeteners[3][4]
  • Sample Preparation:

    • Extraction of sweeteners from the sample matrix using a buffer solution.

    • Sample clean-up using solid-phase extraction (SPE) cartridges.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).

    • Mobile Phase: A mixture of methanol, acetone, and a buffer solution (pH 4.5) composed of formic acid and triethylamine.[3]

    • The specific gradient program is detailed in the referenced method.[3]

Method 3: LC-MS/MS for Multiple Sweeteners[6][7]
  • Sample Preparation:

    • Extraction of analytes from the food matrix with a buffer solution (e.g., formic acid and N,N-diisopropylethylamine at pH 4.5) in an ultrasonic bath.[6]

    • Clean-up of the extract using a solid-phase extraction (SPE) column.[6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).

    • Column: C18 column.

    • Mobile Phase: Gradient elution typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Ionization Mode: Electrospray ionization (ESI), often in negative ion mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the simultaneous detection of this compound and other sweeteners in a food or beverage sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample (e.g., Beverage, Dairy Product) homogenization Homogenization/ Degassing sample->homogenization extraction Extraction (e.g., with Buffer/Solvent) homogenization->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc Inject detection Detection (UV, ELSD, or MS/MS) hplc->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for sweetener analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Alitame: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Alitame is essential for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides detailed procedural instructions for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling protocols. The following information outlines the necessary steps for the proper disposal of this compound, minimizing risks and ensuring regulatory compliance.

Core Safety and Handling Summary

This compound, a dipeptide amide derivative, is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. While not classified as a hazardous waste under typical regulations, prudent management as a non-hazardous chemical waste is recommended to mitigate any potential environmental impact. This compound is noted as being slightly hazardous for water; therefore, disposal down the sanitary sewer is not advised[1]. The primary route of disposal for solid this compound is through a licensed chemical waste management service, leading to either incineration or sanitary landfill.

Quantitative Data and Hazard Profile

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

ParameterDataCitation
GHS Hazard Classifications Acute toxicity - oral 4 (H302), Skin irritation 2 (H315), Eye irritation 2A (H319), Specific target organ toxicity (single exposure) 3 (H335)[1]
Signal Word Warning[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[1]
Recommended Disposal Route Licensed Chemical Waste Disposal (Incineration or Landfill)[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, dust mask/respirator (if handling powders)[1]

Experimental Protocol: Step-by-Step Disposal Procedure for Solid this compound

This protocol details the standard operating procedure for the collection and disposal of solid this compound waste within a laboratory setting.

1.0 Objective: To safely collect and store solid this compound waste for proper disposal by a licensed environmental waste management service.

2.0 Materials:

  • Solid this compound waste

  • Designated non-hazardous chemical waste container (sealable, rigid, and compatible with the waste)

  • Hazardous waste tag or label

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask or respirator if there is a risk of generating airborne particles.

3.0 Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure all required PPE is correctly worn.

  • Prepare the Waste Container:

    • Obtain a designated waste container that is clean, dry, and in good condition.

    • Affix a hazardous waste tag or label to the container.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Minimize the generation of dust. If necessary, perform this step in a fume hood.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling the Waste Container:

    • On the waste tag, clearly write the following information:

      • Generator's Name and Contact Information

      • Accumulation Start Date

      • Chemical Name: "this compound"

      • CAS Number: 80863-62-3

      • Quantity (estimate)

      • Check the box for "Non-hazardous waste" if available.

  • Storage of Waste:

    • Securely seal the waste container.

    • Store the container in a designated waste accumulation area, away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and segregated from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Alitame_Disposal_Workflow This compound Disposal Workflow Start Start: this compound Waste Generation Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid this compound Waste Assess_Waste->Solid_Waste Solid Contaminated_Labware Contaminated Labware (e.g., gloves, weigh boats) Assess_Waste->Contaminated_Labware Contaminated Labware Aqueous_Solution Aqueous this compound Solution Assess_Waste->Aqueous_Solution Aqueous Package_Solid Package in a Labeled, Sealable Container Solid_Waste->Package_Solid Package_Labware Double-bag in Labeled Solid Waste Container Contaminated_Labware->Package_Labware Evaluate_Concentration Evaluate Concentration & Local Regulations Aqueous_Solution->Evaluate_Concentration Store_Waste Store in Designated Waste Accumulation Area Package_Solid->Store_Waste Package_Labware->Store_Waste High_Concentration High Concentration or Large Volume Evaluate_Concentration->High_Concentration High Low_Concentration Trace/Low Concentration Evaluate_Concentration->Low_Concentration Low/Trace Collect_Aqueous Collect as Non-Hazardous Aqueous Chemical Waste High_Concentration->Collect_Aqueous Sewer_Disposal Sewer Disposal (If Permitted by EHS) Low_Concentration->Sewer_Disposal Consult EHS Collect_Aqueous->Store_Waste EHS_Pickup Contact EHS for Pickup Store_Waste->EHS_Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Alitame

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Alitame, a dipeptide sweetener. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Nitrile glovesSafety glasses with side shields or chemical splash gogglesN95 or higher-rated dust mask/respiratorLaboratory coat
General handling and transport Nitrile glovesSafety glassesNot generally required, but recommended if dust generation is likelyLaboratory coat
Spill cleanup Chemical-resistant gloves (e.g., nitrile)Chemical splash goggles and face shieldN95 or higher-rated dust mask/respiratorLaboratory coat or disposable gown

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.

  • Keep away from strong oxidizing agents.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or an area with local exhaust ventilation to minimize dust generation.[2][3]

  • Avoid breathing dust.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Do not eat, drink, or smoke in the handling area.

  • Use dedicated utensils (spatulas, weigh boats) for handling this compound.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination. As this compound is not classified as a hazardous waste, standard disposal procedures for non-hazardous chemical waste should be followed.[1]

  • Unused Product: Dispose of unused this compound as non-hazardous solid chemical waste.[1][4] It should be collected in a labeled, sealed container and disposed of through the institution's chemical waste program.[4] Do not dispose of solid this compound in the regular trash unless explicitly permitted by institutional guidelines.[1]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as solid waste.

  • Empty Containers: Rinse empty containers thoroughly with water. The rinsate can be disposed of down the drain. The clean, empty container can then be discarded in the regular trash or recycled, depending on institutional policies.

Spill Response Plan

In the event of an this compound spill, the following step-by-step procedure should be followed to ensure a safe and effective cleanup.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the area.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, put on the appropriate PPE as specified in the PPE table for spill cleanup.

3. Contain and Clean the Spill:

  • For a small powder spill , gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealable container.

  • For a large powder spill , cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent the powder from becoming airborne.[5] Carefully sweep the material into a sealable container.

  • Avoid dry sweeping, which can generate dust.

  • Once the bulk of the material is collected, wipe the area with a wet sponge or cloth.

4. Decontaminate and Dispose:

  • Clean the spill area with soap and water.

  • Place all contaminated materials, including paper towels, absorbent materials, and gloves, into a sealed bag.

  • Label the bag as "this compound Spill Debris" and dispose of it as non-hazardous solid waste through the institutional chemical waste program.

5. Report the Incident:

  • Report the spill to the laboratory supervisor or the institution's environmental health and safety department, following institutional protocols.

Below is a diagram illustrating the logical workflow for responding to an this compound spill.

Alitame_Spill_Response Spill This compound Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major PPE Don Appropriate PPE: - Gloves - Goggles & Face Shield - Respirator Small_Spill->PPE Large_Spill->PPE Cover Gently cover with damp paper towel PPE->Cover Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Collect Scoop/Sweep into sealable container Cover->Collect Contain->Collect Clean Clean area with soap and water Collect->Clean Dispose Dispose of waste in sealed, labeled bag Clean->Dispose Report Report Incident Dispose->Report

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alitame
Reactant of Route 2
Alitame

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.